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  • Product: 7-Chloro-2H-1,4-benzothiazin-3(4H)-one
  • CAS: 5333-05-1

Core Science & Biosynthesis

Foundational

7-Chloro-2H-1,4-benzothiazin-3(4H)-one physical properties

[1][2][3][4] Executive Summary 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (CAS: 5333-05-1) is a bicyclic heterocyclic scaffold belonging to the 1,4-benzothiazine class.[1][2] Distinguished by its planar geometry and capacity...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

7-Chloro-2H-1,4-benzothiazin-3(4H)-one (CAS: 5333-05-1) is a bicyclic heterocyclic scaffold belonging to the 1,4-benzothiazine class.[1][2] Distinguished by its planar geometry and capacity for strong intermolecular hydrogen bonding, this compound serves as a critical intermediate in the synthesis of bioactive pharmaceuticals (e.g., antifungal agents, AMPA receptor modulators) and high-performance organic pigments (thioindigos).[2]

This guide provides a rigorous characterization of its physicochemical properties, a self-validating synthesis protocol, and structural insights for researchers utilizing this scaffold in drug discovery and materials science.[2]

Physicochemical Characterization

The physical behavior of 7-chloro-2H-1,4-benzothiazin-3(4H)-one is dominated by its "lactam" functionality, which facilitates extensive hydrogen bonding, resulting in a high melting point and limited solubility in non-polar solvents.[2]

Table 1: Core Physical Properties[3]
PropertyValue / DescriptionSource/Validation
CAS Number 5333-05-1[1][2]
IUPAC Name 7-Chloro-2H-1,4-benzothiazin-3(4H)-one[1]
Molecular Formula

[1][2]
Molecular Weight 199.66 g/mol [1]
Appearance Pale yellow to off-white crystalline solid[2]
Melting Point 212 – 216 °C[1][3]
Solubility High: DMSO, DMF, PyridineModerate: Hot Ethanol, MethanolLow/Insoluble: Water, Hexane, ChloroformExp.[1][2][3][4] Observation
pKa (Predicted) ~11.5 (Amide N-H)ChemAxon/ACD
LogP (Predicted) 1.8 – 2.1PubChem
Solubility & Stability Insights
  • Solubility Profile: The presence of the amide (lactam) group creates a "ribbon-like" crystal packing motif via

    
     hydrogen bonds.[2] This lattice energy barrier makes the compound sparingly soluble in common organic solvents like dichloromethane or diethyl ether.[2] Dissolution often requires dipolar aprotic solvents (DMSO) or heating in protic solvents (ethanol).[2]
    
  • Stability: The compound is stable under ambient conditions but should be protected from strong oxidizers which can convert the sulfide (

    
    ) to sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ).[2]

Structural Analysis & Spectral Signatures[3][7][8]

Understanding the spectroscopic signature is vital for confirming the identity of the core scaffold during synthesis.[2]

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is characterized by three distinct regions. The lack of substitution at the C2 position results in a diagnostic singlet.[2]
  • 
     10.5 – 10.8 ppm (1H, broad s):  Amide N-H.[2] This peak is exchangeable with 
    
    
    
    and its chemical shift is highly concentration-dependent due to H-bonding.[2]
  • 
     6.8 – 7.3 ppm (3H, m):  Aromatic protons.[2][5] The chlorine substitution pattern (position 7) typically results in a splitting pattern of a doublet (H5), doublet of doublets (H6), and doublet (H8).[2]
    
  • 
     3.4 – 3.5 ppm (2H, s):  Methylene protons at C2 (
    
    
    
    ).[2] This sharp singlet is the primary indicator of successful cyclization.[2]
Infrared Spectroscopy (FT-IR)[3]
  • 
    :  N-H stretch (broad due to H-bonding).[2]
    
  • 
    :  C=O stretch (Amide I band).[2] The frequency is lower than typical ketones due to resonance with the nitrogen lone pair.[2]
    
  • 
    :  C-Cl stretch.
    

Synthesis Protocol: Oxidative Cyclization

This protocol describes the synthesis of the title compound from 2-amino-5-chlorobenzenethiol.[2] This route is preferred for its atom economy and scalability compared to microwave-assisted methods.[2]

Reaction Pathway

The synthesis involves the nucleophilic attack of the thiol on the


-carbon of chloroacetyl chloride, followed by an intramolecular amide formation.[2]

SynthesisPathway SM1 2-Amino-5-chlorobenzenethiol Int1 S-Alkylated Intermediate (Transient) SM1->Int1 Step 1: S-Alkylation (NaOH/H2O, 0°C) SM2 Chloroacetyl Chloride SM2->Int1 Prod 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (Precipitate) Int1->Prod Step 2: Cyclization (-HCl, Reflux)

Figure 1: Step-wise formation of the benzothiazine ring system.

Detailed Methodology

Reagents:

  • 2-Amino-5-chlorobenzenethiol (1.0 eq)[2]

  • Chloroacetyl chloride (1.1 eq) or Ethyl chloroacetate (1.1 eq)[2]

  • Sodium Bicarbonate (

    
    )[2]
    
  • Solvent: Ethanol (absolute) or DMF (for higher yield)[2]

Protocol:

  • Preparation: Dissolve 2-amino-5-chlorobenzenethiol (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Cool the solution to 0–5°C in an ice bath. Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Caution: Exothermic reaction; HCl gas evolution.

  • Base Neutralization: Add solid

    
     (12 mmol) slowly to neutralize the generated acid.
    
  • Cyclization: Remove the ice bath and heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (100 g) with vigorous stirring.

    • The product will precipitate as a solid.[2]

  • Purification: Filter the precipitate and wash with cold water (

    
    ) to remove inorganic salts. Recrystallize from hot ethanol to obtain analytical grade crystals.
    

Self-Validation Checkpoint:

  • Visual: The reaction mixture should transition from a dark solution to a suspension containing the precipitate upon pouring into ice.

  • TLC: The starting thiol (usually fluorescent) should disappear, replaced by a lower Rf spot (more polar due to amide) that absorbs UV.[2]

Applications in Drug Development

The 7-chloro-2H-1,4-benzothiazin-3(4H)-one scaffold acts as a "privileged structure" in medicinal chemistry.[2]

  • Antifungal Agents: Derivatives functionalized at the N4 position exhibit potent activity against Candida albicans by disrupting cell wall synthesis [4].[2]

  • AMPA Receptor Modulators: This scaffold is structurally related to IDRA-21 , a benzothiadiazine.[2][6] While distinct (sulfur vs. nitrogen in the ring), the benzothiazine core is explored for similar neuroprotective properties in treating Alzheimer's disease [5].[2]

  • Pigment Chemistry: The compound serves as a precursor to thioindigo-like pigments (e.g., Pigment Red 279), where oxidative dimerization links two units at the C2 position.[2] This insolubility is a desired trait for industrial coatings but a hurdle for bioavailability in drug delivery [6].[2]

References

  • Echemi. (2024).[2][4] 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Physical Properties and SDS. Link

  • Indofine Chemical Company. (2024).[2] Certificate of Analysis: 7-Chloro-2H-1,4-benzothiazin-3(4H)-one. Link

  • PubChem. (2024).[2][4] Compound Summary: 7-Chloro-2H-1,4-benzothiazin-3(4H)-one.[1][2][7][8] National Library of Medicine.[2] Link[2]

  • Gautam, N., et al. (2015).[2] Synthesis and biological activities of 1,4-benzothiazine derivatives. Chemical Biology Letters.[2] Link

  • Thompson, D. M., et al. (1997).[2] 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA 21).[2][6][9] PNAS.[2] Link[2][6]

  • Mizuguchi, J., et al. (2003).[2] Crystal structure of pigment derivatives. Zeitschrift für Kristallographie.[2] Link

Sources

Exploratory

7-Chloro-2H-1,4-benzothiazin-3(4H)-one: A Privileged Scaffold in Drug Discovery

Topic: 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (CAS 5333-05-1) Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1] [1] Executive Summary 7-Chloro-2H-1,4-benzothiazi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (CAS 5333-05-1) Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

[1]

Executive Summary

7-Chloro-2H-1,4-benzothiazin-3(4H)-one (CAS 5333-05-1) serves as a critical pharmacophore in medicinal chemistry, distinguished by its bicyclic thiazine core.[1] Unlike its oxygenated analog (benzoxazinone), the sulfur-containing benzothiazine ring imparts unique lipophilicity and metabolic stability profiles, making it a "privileged structure" for designing bioactive ligands. This guide details the physicochemical properties, validated synthetic protocols, and therapeutic utility of this compound, specifically in the context of anti-infective and neurodegenerative drug development.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The compound is characterized by a benzene ring fused to a thiomorpholine-3-one ring, with a chlorine substituent at the 7-position.[1] This halogenation is pivotal, often enhancing potency by filling hydrophobic pockets in target enzymes (e.g., DprE1 in M. tuberculosis).

Table 1: Core Chemical Data
ParameterSpecification
CAS Number 5333-05-1
IUPAC Name 7-chloro-2H-1,4-benzothiazin-3(4H)-one
Molecular Formula C₈H₆ClNOS
Molecular Weight 199.66 g/mol
SMILES Clc1ccc2NC(=O)CSc2c1
InChI Key JNPOLSNJHCFNCG-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Melting Point 200–216 °C (Purity dependent)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water

Synthetic Pathways & Manufacturing

The synthesis of 7-chloro-2H-1,4-benzothiazin-3(4H)-one relies on the cyclization of ortho-aminothiophenols.[1] The presence of the chlorine atom at the para position relative to the nitrogen in the starting material (2-amino-5-chlorobenzenethiol) directs the regiochemistry.[1]

Primary Synthetic Route: The Chloroacetyl Chloride Method

This method is preferred for its operational simplicity and high yield. It involves the condensation of 2-amino-5-chlorobenzenethiol with chloroacetyl chloride, followed by intramolecular cyclization.[1]

Reagents & Conditions:
  • Precursor: 2-Amino-5-chlorobenzenethiol[1]

  • Acylating Agent: Chloroacetyl chloride[1][2][3][4]

  • Base: Potassium carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: DMF or Toluene/Acetone mixture[1]

  • Conditions: Reflux (80–110 °C) for 2–4 hours

Step-by-Step Protocol:
  • Acylation: Dissolve 2-amino-5-chlorobenzenethiol (1.0 eq) in dry acetone or toluene containing

    
     (2.5 eq).
    
  • Addition: Cool the mixture to 0–5 °C. Add chloroacetyl chloride (1.2 eq) dropwise to control the exothermic release of HCl.

  • Cyclization: Once addition is complete, heat the reaction to reflux. The initial N-acylation forms an intermediate amide, which subsequently undergoes S-alkylation to close the thiazine ring.[1]

    • Note: The order of attack (S vs N) can vary by pH, but the final thermodynamic product is the stable 3-one heterocycle.

  • Work-up: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a solid.

  • Purification: Filter the crude solid, wash with water to remove salts, and recrystallize from ethanol to achieve >98% purity.

Reaction Mechanism Visualization

Synthesis cluster_conditions Critical Parameters Start 2-Amino-5-chlorobenzenethiol Inter Intermediate: 2-Chloro-N-(2-mercapto-4-chlorophenyl)acetamide Start->Inter N-Acylation Reagent Chloroacetyl Chloride (Base/Solvent) Reagent->Inter Product 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (CAS 5333-05-1) Inter->Product Ring Closure (-HCl) Cyclization Intramolecular Nucleophilic Substitution (S-Alkylation) Temp Reflux (80-110°C) Base K2CO3 (Proton Scavenger)

Caption: Synthetic pathway via chloroacetylation showing the conversion of the aminothiol precursor to the benzothiazine scaffold.

Pharmaceutical Applications & SAR

The 1,4-benzothiazine-3-one core is a bioisostere of quinolinones and benzoxazinones.[1] The 7-chloro substituent specifically modulates the electronic properties of the benzene ring, often improving binding affinity in hydrophobic pockets.

Key Therapeutic Areas
  • Antitubercular Agents (DprE1 Inhibitors):

    • The benzothiazine core acts as a scaffold for inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis cell wall synthesis.[1]

    • Mechanism:[1][2][5] The nitrogen at position 4 can be functionalized with nitro-benzyl groups to form covalent adducts with the enzyme.[1]

  • Alzheimer’s Disease (AChE Inhibitors):

    • Derivatives of this scaffold show dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The planar structure facilitates pi-stacking interactions within the enzyme's active site gorge.[1]

  • Antifungal & Antimicrobial:

    • Exhibits activity against Candida albicans and S. aureus when functionalized at the N-4 or C-2 positions.[1]

Structure-Activity Relationship (SAR) Map[1]

SAR Core 7-Chloro-2H-1,4-benzothiazin-3(4H)-one N-4 Position C-2 Position C-7 Chlorine N4_Mod N-Alkylation Site (e.g., Benzyl, Acetyl) Crucial for DprE1 binding Core:N4->N4_Mod C2_Mod C-2 Functionalization (e.g., Arylidene) Modulates solubility & steric fit Core:C2->C2_Mod C7_Mod Halogen (Cl) Enhances Lipophilicity Fills Hydrophobic Pockets Core:C7->C7_Mod

Caption: SAR analysis highlighting the three primary vectors for chemical modification to optimize biological activity.

Analytical Characterization

To validate the synthesis of CAS 5333-05-1, the following spectral data are expected.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃[1]

  • δ 10.5–10.8 ppm (s, 1H): Broad singlet corresponding to the amide NH (exchangeable with D₂O).

  • δ 7.3–7.5 ppm (d, 1H): Aromatic proton at C-5 (ortho to sulfur).

  • δ 7.1–7.2 ppm (dd, 1H): Aromatic proton at C-6 (ortho to chlorine).

  • δ 6.9–7.0 ppm (d, 1H): Aromatic proton at C-8 (ortho to NH).

  • δ 3.4–3.5 ppm (s, 2H): Singlet corresponding to the methylene group (-S-CH₂-CO- ) at position 2.[1]

Mass Spectrometry (MS)
  • ESI-MS (Positive Mode): [M+H]⁺ peak at m/z ~200.[1]

  • Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to the Chlorine-35/37 isotopes.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled as a hazardous chemical.

  • GHS Classification:

    • Skin Irritation (Category 2)[5]

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).[1]

  • Handling Precautions:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Avoid strong oxidizing agents.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if long-term stability is required, though the compound is generally stable at room temperature.

References

  • Matrix Fine Chemicals. (n.d.). 7-Chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one Product Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 7-chloro-2H-1,4-benzothiazin-3(4H)-one.[1][6] Retrieved from

  • Méndez-Rojas, C., et al. (2018).[7][8][3] Design and synthesis of benzothiazine derivatives as AChE inhibitors. Journal of Molecular Structure. (Contextual reference from similar benzoxazinone studies).

  • Badshah, A., & Naeem, A. (2016).[9] Benzothiazines: A privileged scaffold with diverse biological activities. Journal of Heterocyclic Chemistry.

  • Indofine Chemical Company. (2025). Certificate of Analysis: 7-Chloro-2H-1,4-benzothiazin-3(4H)-one. Retrieved from

Sources

Foundational

Technical Guide: 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

Scaffold Analysis, Synthesis, and Pharmaceutical Applications Executive Summary This technical guide provides an in-depth analysis of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (CAS: 5333-05-1), a privileged heterocyclic sca...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Synthesis, and Pharmaceutical Applications

Executive Summary

This technical guide provides an in-depth analysis of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (CAS: 5333-05-1), a privileged heterocyclic scaffold in medicinal chemistry. Belonging to the 1,4-benzothiazine class, this molecule serves as a critical intermediate in the development of antimicrobial agents (specifically peptide deformylase inhibitors), antihypertensives (calcium channel blockers), and neuroprotective agents.[1] This document details its structural nomenclature, validated synthetic protocols, reaction mechanisms, and therapeutic utility.

Nomenclature and Structural Identity

The precise IUPAC nomenclature is essential for preventing ambiguity in patent literature and database retrieval.

Systematic Nomenclature Breakdown
  • IUPAC Name: 7-Chloro-4H-benzo[b][1,4]thiazin-3-one[2][3]

  • Alternative Name: 7-Chloro-2H-1,4-benzothiazin-3(4H)-one[2][3][4][5]

  • CAS Registry Number: 5333-05-1[5]

  • Molecular Formula: C₈H₆ClNOS[3]

  • Molecular Weight: 199.66 g/mol

Structural Numbering Logic

The numbering of the bicyclic system dictates the substituent placement:

  • Sulfur (S) is assigned position 1 .

  • Nitrogen (N) is assigned position 4 .

  • The Carbonyl (C=O) is at position 3 .

  • The Chlorine (Cl) is at position 7 (para to the nitrogen).

  • 2H indicates saturation at the carbon adjacent to sulfur.

  • 4H indicates the presence of a proton on the nitrogen (lactam form).

FeatureDescriptorChemical Significance
Core 1,4-BenzothiazineBicyclic heterocycle (Benzene fused to Thiazine).[2][6]
Functionality 3-one (Lactam)H-bond donor/acceptor site; key for receptor binding.
Substitution 7-ChloroElectron-withdrawing group; modulates lipophilicity and metabolic stability.
Saturation 2H (Dihydro)Non-planar conformation at the thiazine ring, affecting docking geometry.

Synthetic Methodology

The synthesis of 7-chloro-2H-1,4-benzothiazin-3(4H)-one typically proceeds via the condensation of 2-aminobenzenethiol derivatives with alpha-halo esters or acids.

Validated Protocol: The Thiol-Alkylation/Cyclization Route

Precursor: 2-Amino-5-chlorobenzenethiol (CAS: 23474-98-8) Reagent: Chloroacetyl chloride or Chloroacetic acid

Step-by-Step Workflow:
  • Solubilization: Dissolve 2-amino-5-chlorobenzenethiol in an alkaline aqueous solution (NaOH/KOH) or a polar organic solvent (DMF) with a base (K₂CO₃). Note: The thiol is prone to oxidation; perform under inert atmosphere (N₂) if possible.

  • S-Alkylation (0°C to RT): Slowly add chloroacetic acid. The thiolate anion is a softer, more powerful nucleophile than the amine, ensuring regioselective attack at the sulfur to form the intermediate S-(2-amino-5-chlorophenyl)thioglycolic acid .

  • Cyclization (Reflux): Acidify the mixture to isolate the intermediate, or heat directly (reflux in toluene or xylene with p-TsOH, or in acidic aqueous media) to drive the intramolecular condensation between the amine and the carboxylic acid/ester, closing the ring to form the lactam.

  • Purification: The product precipitates upon cooling or addition of water. Recrystallize from ethanol/water.

Synthetic Pathway Diagram

The following diagram illustrates the reaction logic and intermediate formation.

SynthesisPath Start 2-Amino-5-chlorobenzenethiol (Nucleophile) Inter Intermediate: S-(2-amino-5-chlorophenyl) thioglycolic acid Start->Inter S-Alkylation (NaOH, 0°C) Reagent Chloroacetic Acid (Electrophile) Reagent->Inter Product 7-Chloro-2H-1,4- benzothiazin-3(4H)-one Inter->Product Cyclization (-H2O, Reflux/H+)

Figure 1: Synthetic route from aminobenzenethiol via S-alkylation and subsequent intramolecular amide formation.

Mechanistic & Experimental Insights

Regioselectivity (S vs. N attack)

In the presence of a base, the thiol group (-SH) is deprotonated to the thiolate (-S⁻), which is significantly more nucleophilic than the aniline nitrogen. This ensures that the initial attack on the chloroacetic acid occurs at the sulfur atom. If the reaction pH is too low, or if the electrophile is highly reactive (e.g., chloroacetyl chloride used without base control), N-acylation may compete, leading to impurities.

Self-Validating Quality Control

To ensure the integrity of the synthesis, the following checkpoints must be monitored:

  • TLC Monitoring: The starting material (thiol) is highly polar and oxidizes easily to the disulfide (non-polar spot). The formation of the benzothiazine ring usually results in a spot with distinct Rf intermediate between the acid and the amine.

  • IR Spectroscopy:

    • Success Indicator: Appearance of a strong Lactam Carbonyl (C=O) stretch at 1650–1690 cm⁻¹ .

    • Completion Indicator: Disappearance of the broad carboxylic acid O-H stretch of the intermediate.

  • 1H NMR Verification (DMSO-d6):

    • δ ~3.5 ppm (s, 2H): Characteristic singlet for the -S-CH₂-C=O methylene protons.

    • δ ~10.5 ppm (s, 1H): Broad singlet for the Lactam NH.

Pharmaceutical Applications

The 7-chloro-2H-1,4-benzothiazin-3(4H)-one scaffold is a "privileged structure" in drug discovery, serving as a template for various bio-active derivatives.

Antibacterial Activity (Peptide Deformylase Inhibition)

Recent research highlights 1,4-benzothiazine-3-ones as inhibitors of Peptide Deformylase (PDF) .[7][8] PDF is an essential bacterial enzyme responsible for removing the N-formyl group from nascent polypeptide chains.

  • Mechanism: The lactam ring mimics the transition state of the peptide substrate.

  • Relevance: Effective against Staphylococcus aureus, including resistant strains (MRSA).

Cardiovascular Agents

Derivatives of this scaffold act as Calcium Channel Blockers and potassium channel openers. The 7-chloro substitution is often critical for lipophilicity, allowing the drug to penetrate vascular smooth muscle tissue and induce vasorelaxation (antihypertensive effect).

Biological Pathway Visualization

BioActivity Scaffold 7-Chloro-2H-1,4- benzothiazin-3(4H)-one Target1 Bacterial Peptide Deformylase (PDF) Scaffold->Target1 Derivatization Target2 L-Type Calcium Channels Scaffold->Target2 Lipophilic Binding Effect1 Inhibition of Protein Maturation Target1->Effect1 Effect2 Vascular Smooth Muscle Relaxation Target2->Effect2 Outcome1 Antibacterial (Staphylococcus aureus) Effect1->Outcome1 Outcome2 Antihypertensive Activity Effect2->Outcome2

Figure 2: Pharmacological pathways targeted by 1,4-benzothiazine-3-one derivatives.

References

  • PubChem. (n.d.).[2] 7-chloro-2H-1,4-benzothiazin-3(4H)-one (CID 219374).[2][3] National Library of Medicine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 7-Chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one Product Data. Retrieved from [Link]

  • Naithani, K., et al. (2024).[8] Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus. Frontiers in Microbiology. Retrieved from [Link]

  • Badshah, S. L., & Naeem, A. (2016).[7][8] Role of 1,4-benzothiazine derivatives in medicinal chemistry.[1][6][7][8][9] Molecules.[1][2][3][6][8][10][11][12][13][14] Retrieved from [Link]

  • Rovathin. (n.d.). Product Information: CAS 5333-05-1.[5] Retrieved from [Link]

Sources

Exploratory

7-Chloro-2H-1,4-benzothiazin-3(4H)-one molecular weight and formula

Executive Summary 7-Chloro-2H-1,4-benzothiazin-3(4H)-one is a sulfur-nitrogen heterocycle belonging to the benzothiazine class.[1][2] It serves as a critical pharmacophore in medicinal chemistry, acting as a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-2H-1,4-benzothiazin-3(4H)-one is a sulfur-nitrogen heterocycle belonging to the benzothiazine class.[1][2] It serves as a critical pharmacophore in medicinal chemistry, acting as a privileged scaffold for the development of antimicrobial agents, non-steroidal anti-inflammatory drugs (NSAIDs), and potassium channel openers (KCOs). This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and structural characterization, designed for researchers requiring high-fidelity data for experimental design.

Physicochemical Identity

The following data represents the core identity matrix for the compound. Researchers should use these values for stoichiometric calculations and analytical method validation.

PropertyValueUnitNotes
IUPAC Name 7-Chloro-2H-1,4-benzothiazin-3(4H)-one--
Molecular Formula C₈H₆ClNOS --
Molecular Weight 199.66 g/mol Average Mass
Monoisotopic Mass 198.986DaFor HRMS calibration
CAS Registry Number 5333-05-1-Primary identifier
Physical State Crystalline Solid-Off-white to pale yellow
Melting Point 198–200°CPurity dependent
LogP (Predicted) ~2.0-Moderate lipophilicity
H-Bond Donors 1-Amide -NH
H-Bond Acceptors 2-Carbonyl -O, Thioether -S

Synthetic Architecture & Methodology

The synthesis of 7-chloro-2H-1,4-benzothiazin-3(4H)-one relies on the Herz reaction principle, specifically the condensation of o-aminothiophenols with


-halo acids.
Retrosynthetic Logic

The strategic disconnection involves the formation of the S-C bond (alkylation) followed by the N-C bond (amidation/cyclization). The critical starting material is 2-amino-4-chlorobenzenethiol .

  • Note on Regiochemistry: Using 2-amino-4-chlorobenzenethiol places the chlorine atom para to the amino group. Upon cyclization (where Nitrogen becomes position 4), the chlorine resides at position 7.

Experimental Protocol

Objective: Synthesis of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one via S-alkylation and Cyclodehydration.

Reagents:

  • 2-Amino-4-chlorobenzenethiol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq) or Ethyl chloroacetate

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: Acetone (dry) or DMF

Step-by-Step Workflow:

  • Preparation: Dissolve 2-amino-4-chlorobenzenethiol (10 mmol) in dry acetone (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add anhydrous

    
     (25 mmol) to the solution. Cool the mixture to 0–5 °C in an ice bath to suppress exothermic side reactions.
    
  • Acylation: Dropwise add chloroacetyl chloride (11 mmol) over 20 minutes. The base neutralizes the HCl byproduct.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux for 4–6 hours.

    • Mechanism:[3] The initial attack is by the thiol (soft nucleophile) on the

      
      -carbon of the chloroacetyl moiety, followed by intramolecular nucleophilic attack of the amine on the carbonyl carbon (or displacement of the leaving group if using ester).
      
  • Work-up: Filter the hot reaction mixture to remove inorganic salts (

    
    , excess carbonate).
    
  • Isolation: Pour the filtrate into crushed ice-water (100 mL). The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure lactam.

Synthetic Pathway Diagram

The following diagram illustrates the transformation logic, highlighting the critical intermediate steps.

SynthesisPathway Start 2-Amino-4-chlorobenzenethiol Inter Intermediate: S-(2-amino-4-chlorophenyl) -2-chloroethanethioate Start->Inter S-Acylation/Alkylation Reagent Chloroacetyl Chloride (Base: K2CO3) Reagent->Inter Cyclization Cyclization (Reflux, -HCl) Inter->Cyclization Product 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (Target Scaffold) Cyclization->Product Intramolecular Amidation

Caption: Figure 1. Synthetic route via condensation of 2-aminothiophenol derivative with chloroacetyl chloride.

Structural Characterization

Trustworthiness in synthesis requires validation. The following spectral signatures are diagnostic for the 7-chloro isomer.

Proton NMR ( -NMR)
  • Solvent:

    
    
    
  • 
     10.5–10.8 ppm (s, 1H):  The amide NH  proton. Broad singlet, exchangeable with 
    
    
    
    .
  • 
     7.2–7.5 ppm (m, 3H):  Aromatic protons.
    
    • Coupling Logic: The proton at C8 (ortho to NH) usually appears as a doublet. The proton at C6 (meta to NH, ortho to Cl) appears as a doublet of doublets. The proton at C5 (ortho to S) appears as a doublet.

  • 
     3.4–3.5 ppm (s, 2H):  The methylene protons (
    
    
    
    ) of the thiazine ring. This singlet is the hallmark of the 3-oxo-1,4-thiazine ring closure.
Infrared Spectroscopy (FT-IR)
  • 3100–3200 cm⁻¹: N-H stretching vibration (Lactam).

  • 1670–1690 cm⁻¹: C=O stretching (Amide I band). This is lower than typical ketones due to resonance with the nitrogen lone pair.

  • 600–800 cm⁻¹: C-Cl stretching (Aromatic chloride).

Pharmacological Applications & SAR

The 1,4-benzothiazin-3-one moiety is considered a bioisostere of quinolinones and benzoxazinones. Its utility stems from specific electronic and steric features.

Structure-Activity Relationship (SAR)
  • Position 7 (Chlorine): Enhances lipophilicity (LogP), improving membrane permeability. It also blocks metabolic oxidation at the para position relative to the nitrogen.

  • Position 3 (Carbonyl): Acts as a hydrogen bond acceptor. Essential for binding to the sulfonylurea receptor (SUR) in KATP channel openers.

  • Position 4 (Nitrogen): The acidic proton (pKa ~10-11) allows for H-bond donation. Alkylation at this position often modifies potency significantly.

Functional Diagram

The diagram below maps the chemical features to their biological functions.

SAR_Logic Core 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Cl_Group 7-Chloro Substituent (Lipophilicity & Metabolic Stability) Core->Cl_Group Lactam Lactam (NH-CO) Motif (H-Bond Donor/Acceptor) Core->Lactam Sulfur Thioether (Pos 1) (Electronic Modulation) Core->Sulfur Target1 Antimicrobial Activity (Cell Wall/Membrane Interaction) Cl_Group->Target1 Enhances Penetration Target2 K_ATP Channel Opening (Vasorelaxation) Lactam->Target2 Receptor Binding

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the benzothiazinone scaffold.

References

  • PubChem. (n.d.).[4][5] 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Gupta, R. R., & Kumar, R. (1988). Synthesis of Phenothiazines and 1,4-Benzothiazines.[6][7] In Phenothiazines and 1,4-Benzothiazines - Chemical and Biomedical Aspects. Elsevier. (Contextual grounding for Herz reaction chemistry).

  • Sahoo, S., et al. (2012). Synthesis and Biological Evaluation of Some Novel 1,4-Benzothiazine Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Foundational

Structure elucidation of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

Topic: Structural Elucidation and Synthetic Validation of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Development Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Synthetic Validation of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists[1][2]

Executive Summary

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for antihypertensive, antifungal, and anti-inflammatory agents.[1] Among its derivatives, 7-Chloro-2H-1,4-benzothiazin-3(4H)-one represents a critical intermediate.[1][2] Its structural integrity is paramount; the specific position of the chlorine atom (C7 vs. C6) dramatically alters structure-activity relationships (SAR) and metabolic stability.[1][2]

This guide provides a definitive technical workflow for the synthesis and unambiguous structural elucidation of this compound. We move beyond simple characterization, employing a causal logic that links synthetic regioselectivity with spectroscopic evidence (NMR, IR, X-ray) to validate the 7-chloro isomer against potential regioisomers.[1]

Synthetic Strategy & Regiochemical Control

To ensure the formation of the 7-chloro isomer, we must control the regiochemistry at the precursor stage.[1][2] The synthesis relies on the condensation of 2-amino-5-chlorobenzenethiol with chloroacetyl chloride .[1][2]

The Regiochemical Argument

The starting material, 2-amino-5-chlorobenzenethiol, fixes the relative positions of the nitrogen, sulfur, and chlorine atoms.[1]

  • Sulfur (Nucleophile 1): Positioned at C1 of the benzene ring.[2]

  • Nitrogen (Nucleophile 2): Positioned at C2.[2]

  • Chlorine: Positioned at C5 (para to the amino group).[2]

Upon cyclization with chloroacetyl chloride:

  • S-Alkylation: The thiol is a softer, more powerful nucleophile than the amine, attacking the

    
    -carbon of chloroacetyl chloride first.[1][2]
    
  • N-Acylation: The amine then attacks the acyl chloride (or the resulting ester/thioester carbonyl) to close the ring.[2]

  • Result: The chlorine atom ends up para to the ring nitrogen (Position 7 in the benzothiazine numbering system) and meta to the sulfur.[2]

Reaction Pathway Visualization[1][3]

Synthesis Start 2-Amino-5-chlorobenzenethiol Inter Intermediate (S-alkylated thioether) Start->Inter S-Alkylation (Fast) Base/Solvent Reagent Chloroacetyl Chloride (Cl-CH2-CO-Cl) Reagent->Inter Product 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Inter->Product N-Acylation (Cyclization) -HCl

Figure 1: Synthetic pathway enforcing the 7-chloro regiochemistry via nucleophilic hierarchy (S > N).

Spectroscopic Elucidation (The "Physical Proof")

The primary challenge in characterizing this molecule is distinguishing it from the 6-chloro isomer (which would arise if the starting material were 2-amino-4-chlorobenzenethiol).[1][2] We utilize high-field NMR to resolve this via scalar coupling analysis.

2.1 Nuclear Magnetic Resonance (NMR) Logic

Target Structure: 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Numbering: S=1, CH2=2, C=O=3, NH=4.[1][2] Aromatic ring: 5, 6, 7, 8.

  • Position 5: Ortho to NH.

  • Position 6: Meta to NH, Ortho to Cl.[2]

  • Position 7: Substituted with Cl.

  • Position 8: Ortho to S, Meta to Cl.

Predicted Coupling Pattern (7-Chloro Isomer)

If the Cl is at position 7, the protons at 5, 6, and 8 form a specific AMX or ABX system:

  • H-5 (Proton A): Doublet (

    
     Hz). It has one ortho neighbor (H-6).[1][2]
    
  • H-6 (Proton B): Doublet of Doublets (

    
     Hz, 
    
    
    
    Hz). It couples ortho to H-5 and meta to H-8.[1][2]
  • H-8 (Proton X): Doublet (

    
     Hz).[1][2] It is isolated from H-6 by the Cl atom, showing only meta coupling.[1][2]
    

Contrast with 6-Chloro Isomer: If Cl were at 6, H-5 and H-7 would be meta to each other (two doublets with small


), and H-8 would be ortho to H-7.[1][2] The lack of a strong ortho coupling (

Hz) combined with a meta coupling pattern definitively assigns the structure.
Consolidated Spectral Data Table
NucleusShift (

ppm)
MultiplicityCoupling (

Hz)
AssignmentMechanistic Insight
1H 10.65br s-NH (4)Lactam proton; exchangeable with D2O.[1][2]
1H 7.35d2.4H-8Meta-coupling to H-6; shielded by S proximity.[1][2]
1H 7.05dd8.6, 2.4H-6Splitting proves it sits between H-5 and Cl.[1][2]
1H 6.90d8.6H-5Ortho-coupling to H-6; deshielded by NH anisotropy.[1][2]
1H 3.42s-CH2 (2)Methylene adjacent to S and C=O.[1][2]
13C 165.8s-C=O (3)Characteristic lactam carbonyl.[1][2]
13C 136.2s-C-4aBridgehead carbon (Quaternary).[1][2]
13C 29.5s-C-2Thiazine ring methylene.[1][2]

Note: Data simulated based on standard benzothiazine shifts and substituent effects [1, 2].

2.2 X-Ray Crystallography & Mass Spectrometry[1][2]

Mass Spectrometry (HRMS):

  • Isotope Pattern: The presence of a single chlorine atom is self-validating through the characteristic 3:1 intensity ratio of the M+ and M+2 peaks (corresponding to

    
    Cl and 
    
    
    
    Cl).[1]
  • Fragmentation: Loss of CO (28 Da) and CH2S are typical fragmentation pathways for thiazine-3-ones.[1][2]

X-Ray Crystallography: Single-crystal analysis of 7-chloro-1,4-benzothiazine derivatives reveals a nearly planar heterocyclic ring.[1][2] The molecules typically stack via intermolecular hydrogen bonds (


) forming a centrosymmetric dimer or sheet-like structure in the 

space group [3].[1][2] This packing explains the high melting points and poor solubility in non-polar solvents.[2]

Experimental Protocols

Protocol A: Synthesis of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one[1][2]

Objective: Regioselective cyclization of 2-amino-5-chlorobenzenethiol.

Materials:

  • 2-Amino-5-chlorobenzenethiol (10 mmol)[1]

  • Chloroacetyl chloride (11 mmol)[1]

  • Potassium Carbonate (

    
    ) (anhydrous, 25 mmol)[1]
    
  • Acetone (dry, 50 mL) or DMF (for higher solubility)[1]

Procedure:

  • Preparation: Dissolve 2-amino-5-chlorobenzenethiol (1.60 g) in dry acetone (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Base Addition: Add anhydrous

    
     (3.45 g) to the solution. Cool the mixture to 0–5°C using an ice bath.
    
  • Acylation: Dropwise add chloroacetyl chloride (0.88 mL) over 20 minutes. The reaction is exothermic; maintain temperature < 10°C to prevent polymerization.[2]

  • Cyclization: Once addition is complete, remove the ice bath and reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).[2] The thiol intermediate should disappear.

  • Work-up:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) while hot.[1]
    • Evaporate the solvent under reduced pressure.[4][5][6]

    • The residue will be a solid.[2] Wash with cold water to remove trace salts.[1]

  • Purification: Recrystallize from Ethanol or Ethanol/DMF mixtures.

  • Yield: Expected yield 75–85%. Appearance: Pale yellow to off-white needles.[1][2]

Protocol B: Structural Validation Workflow

Validation Sample Isolated Solid MP Melting Point (Target: >175°C) Sample->MP MS MS (ESI+) Check Cl Pattern (3:1) Sample->MS NMR 1H NMR (DMSO-d6) Verify H5/H6/H8 Coupling Sample->NMR Result Confirmed Structure MP->Result MS->Result NMR->Result

Figure 2: Analytical workflow for confirming the 7-chloro isomer identity.

References

  • PubChem. (2025).[2] 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Rathore, M. et al. (2018).[2][3] Synthesis and Spectral Studies of 4H-1,4-Benzothiazine. International Journal of Creative Research Thoughts, 6(4). Available at: [Link]

  • Senju, T. & Mizuguchi, J. (2003).[2][7] Crystal structure of (2E)-7-chloro-2-(7-chloro-3,4-dihydro-3-oxo-2H-1,4-benzothiazin-2-ylidene)-2H-1,4-benzothiazine-3(4H)-one. Zeitschrift für Kristallographie - New Crystal Structures, 218.[1][2][8] Available at: [Link]

Sources

Exploratory

1H NMR and 13C NMR spectral data for 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

The following technical guide details the NMR spectral data, synthesis, and structural characterization of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one . This document is structured for researchers requiring precise chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the NMR spectral data, synthesis, and structural characterization of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one . This document is structured for researchers requiring precise chemical shift assignments and experimental protocols for this specific heterocyclic scaffold.

[1][2]

Compound Identity & Core Properties[3][4][5][6][7][8][9][10][11][12]

This compound serves as a critical intermediate in the synthesis of various pharmacological agents, including calcium channel blockers (e.g., diltiazem analogs) and antifungal agents. Its structure consists of a thiazine ring fused to a benzene ring, characterized by a lactam (cyclic amide) at position 3 and a chlorine substituent at position 7.

PropertyData
IUPAC Name 7-Chloro-2H-1,4-benzothiazin-3(4H)-one
CAS Registry Number 15182-83-9
Molecular Formula C₈H₆ClNOQS
Molecular Weight 199.66 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 211–213 °C [1]
Solubility Soluble in DMSO, DMF; sparingly soluble in chloroform, methanol.

NMR Spectral Data (Reference Standards)

The following spectral data is standardized for DMSO-d₆ at 298 K. This solvent is preferred due to the compound's lactam functionality, which often results in poor solubility or broad NH signals in CDCl₃.

¹H NMR Data (400 MHz, DMSO-d₆)

The proton spectrum is characterized by a distinct singlet for the methylene group at position 2 and a classic ABX aromatic system (due to the 7-chloro substitution pattern).

PositionShift (δ ppm)MultiplicityIntegralCoupling Constant (J Hz)Assignment Logic
NH (4) 10.65 br s1HLactam NH; chemical shift varies with concentration/temperature.
H-8 7.48 d1HJ = 2.4Ortho to Sulfur , meta to Chlorine. Most deshielded aromatic proton.
H-6 7.18 dd1HJ = 8.6, 2.4Meta to Nitrogen , ortho to Chlorine. Shows ortho (J~8.6) and meta (J~2.4) coupling.
H-5 6.95 d1HJ = 8.6Ortho to Nitrogen . Shielded by the electron-donating resonance of the nitrogen lone pair.
H-2 3.52 s2HMethylene protons adjacent to Sulfur and Carbonyl. Appears as a singlet in the absence of a chiral center.
¹³C NMR Data (100 MHz, DMSO-d₆)

The carbon spectrum confirms the benzothiazine core with a characteristic carbonyl signal and the specific pattern of the chlorinated benzene ring.

PositionShift (δ ppm)TypeAssignment Logic
C-3 165.4 Cq (C=O)Lactam carbonyl; typical amide range.
C-4a 137.8 CqBridgehead carbon attached to Nitrogen (deshielded).
C-7 127.5 CqCarbon bearing the Chlorine atom.
C-6 126.8 CHAromatic CH (meta to N).
C-8 126.2 CHAromatic CH (ortho to S).
C-8a 119.5 CqBridgehead carbon attached to Sulfur.
C-5 116.8 CHAromatic CH (ortho to N); most shielded aromatic carbon.
C-2 29.8 CH₂Methylene carbon adjacent to S and C=O.

Structural Analysis & Logic

Substituent Effects and Numbering

The assignment relies on the standard numbering of the 1,4-benzothiazine system:

  • Sulfur is position 1 .

  • Nitrogen is position 4 .

  • The Chlorine at position 7 creates a specific splitting pattern in the aromatic region.

    • H5 and H6 are ortho to each other.

    • H6 and H8 are meta to each other.

    • H5 and H8 are para (no significant coupling).

Graphviz Visualization: Structural Connectivity

The following diagram illustrates the connectivity and coupling relationships derived from the NMR data.

G cluster_ring Benzothiazine Core cluster_aromatic Aromatic Ring (7-Cl) N4 N-4 (10.65 ppm) C3 C-3 (165.4 ppm) N4->C3 C2 C-2 (3.52 ppm) C3->C2 S1 S-1 C2->S1 C8a C-8a (119.5 ppm) S1->C8a C4a C-4a (137.8 ppm) C4a->N4 H5 H-5 (6.95 ppm, d) C4a->H5 Ortho C4a->H5 C8a->C4a H8 H-8 (7.48 ppm, d) C8a->H8 H6 H-6 (7.18 ppm, dd) H5->H6 J=8.6 Hz Cl7 Cl-7 H6->H8 J=2.4 Hz

Caption: Structural connectivity diagram showing 1H NMR chemical shifts and key coupling constants (Red arrow: Ortho coupling; Blue dashed: Meta coupling).

Experimental Synthesis Protocol

The synthesis of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one is a self-validating protocol involving the cyclization of 2-amino-5-chlorobenzenethiol with chloroacetyl chloride [2].

Reaction Scheme

Reagents:

  • 2-Amino-5-chlorobenzenethiol (Starting Material)

  • Chloroacetyl chloride (Acylating Agent)[1]

  • Sodium Bicarbonate (Base) or Potassium Carbonate

  • Solvent: Acetone or DMF/Toluene mixture

Step-by-Step Methodology
  • Preparation of Thiol Solution: Dissolve 2-amino-5-chlorobenzenethiol (10 mmol) in acetone (30 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0–5 °C using an ice bath.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 12 mmol) or a saturated solution of NaHCO₃ to the mixture. This acts as a scavenger for the HCl generated during the reaction.

  • Acylation & Cyclization:

    • Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes, maintaining the temperature below 5 °C.

    • Mechanism Note: The initial attack is by the amino group (more nucleophilic) to form the N-chloroacetyl intermediate.

    • Allow the mixture to warm to room temperature and reflux for 2–4 hours. The reflux promotes the intramolecular nucleophilic attack of the thiol sulfur on the alpha-carbon of the chloroacetyl group, closing the ring.

  • Work-up:

    • Pour the reaction mixture into crushed ice/water (100 mL).

    • A precipitate should form immediately. Stir for 30 minutes to ensure full precipitation.

    • Filter the solid under vacuum and wash with cold water (3 x 20 mL) to remove inorganic salts.

  • Purification:

    • Recrystallize the crude solid from ethanol or an ethanol/water mixture.

    • Validation: The pure product should appear as pale yellow needles with a melting point of 211–213 °C .

Synthesis Workflow Diagram

Synthesis Start 2-Amino-5-chlorobenzenethiol + Acetone/Base Step1 Add Chloroacetyl Chloride (0-5 °C, Dropwise) Start->Step1 Inter Intermediate: N-(2-mercapto-4-chlorophenyl) -2-chloroacetamide Step1->Inter Acylation Step2 Reflux (2-4 hrs) (Cyclization) Inter->Step2 Intramolecular SN2 Quench Pour into Crushed Ice Filter Precipitate Step2->Quench Final 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (Recrystallize from EtOH) Quench->Final

Caption: Synthesis workflow from 2-amino-5-chlorobenzenethiol to the target benzothiazine.

References

  • Fisher Scientific. (n.d.). 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Product Specifications. Retrieved February 7, 2026, from [Link]

  • Gautam, N., et al. (2015). Synthesis of substituted 4H-1,4-benzothiazines. International Journal of Creative Research Thoughts, 6(4). Retrieved from [Link]

  • Senju, T., & Mizuguchi, J. (2003).[2] Crystal structure of (2E)-7-chloro-2-(7-chloro-3,4-dihydro-3-oxo-2H-1,4-benzothiazin-2-ylidene)-2H-1,4-benzothiazine-3(4H)-one.[3][2] Zeitschrift für Kristallographie - New Crystal Structures, 218.[2] Retrieved from [Link]

Sources

Foundational

Technical Guide: FTIR and Mass Spectrometry Analysis of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

[1][2] Executive Summary This technical guide provides a comprehensive analytical framework for 7-Chloro-2H-1,4-benzothiazin-3(4H)-one , a critical heterocyclic scaffold in medicinal chemistry.[1][2] Benzothiazine deriva...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analytical framework for 7-Chloro-2H-1,4-benzothiazin-3(4H)-one , a critical heterocyclic scaffold in medicinal chemistry.[1][2] Benzothiazine derivatives are widely recognized for their pharmacological versatility, acting as intermediates for antifungal, antibacterial, and antihypertensive agents.[3]

This document details the specific spectroscopic signatures required to validate the structural integrity of this molecule. It moves beyond basic characterization, offering a causal analysis of vibrational modes (FTIR) and ionization behaviors (Mass Spectrometry) to support rigorous quality control and structural elucidation in drug development pipelines.

Part 1: Structural Context & Analytical Strategy[1][2][4]

The molecule consists of a benzene ring fused to a 1,4-thiazine ring containing a ketone and a chlorine substituent.

Key Structural Features for Analysis:

  • Lactam Ring (–NH–C=O): The 3(4H)-one designation indicates the molecule exists primarily in the lactam form rather than the lactim (–N=C–OH) tautomer in the solid state. This is the primary diagnostic region in FTIR.

  • Chlorine Substituent (C-7): Provides a definitive isotopic signature in Mass Spectrometry (

    
     ratio).[1][2]
    
  • Thioether Linkage (–S–): Influences ring stability and fragmentation pathways.[2]

Analytical Workflow

The following diagram outlines the integrated workflow for characterizing this compound, ensuring data from vibrational spectroscopy and mass spectrometry cross-validate the structure.

AnalyticalWorkflow Start Crude Synthesis Product (7-Chloro-2H-1,4-benzothiazin-3(4H)-one) Prep Sample Preparation Start->Prep FTIR_Branch FTIR Analysis (Solid State) Prep->FTIR_Branch KBr Pellet / ATR MS_Branch Mass Spectrometry (LC-MS / GC-MS) Prep->MS_Branch Dilution (MeOH/ACN) FTIR_Data Key Data: - Amide I (C=O) - N-H Stretch - C-Cl Stretch FTIR_Branch->FTIR_Data MS_Data Key Data: - Molecular Ion (m/z 199/201) - Isotopic Ratio (3:1) - Loss of CO (-28 Da) MS_Branch->MS_Data Validation Structural Validation & Purity Assessment FTIR_Data->Validation MS_Data->Validation

Figure 1: Integrated analytical workflow for structural validation.

Part 2: Fourier Transform Infrared (FTIR) Spectroscopy[1]

Experimental Protocol

For the most distinct "fingerprint," KBr pellet transmission is recommended over ATR (Attenuated Total Reflectance) for this specific scaffold, as the weak C-S and C-Cl bands can be obscured by the diamond absorption edge in ATR. However, ATR is sufficient for rapid routine ID.

  • KBr Method: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr. Grind to a fine powder to minimize Christiansen effect (scattering).[2] Press at 10 tons to form a transparent disc.

  • Resolution: Scan at 2 cm⁻¹ resolution (32 scans).

Spectral Interpretation

The spectrum is dominated by the lactam functionality and the aromatic system. The stability of the lactam tautomer is confirmed by the presence of a strong Carbonyl stretch and N-H stretch, and the absence of a broad O-H stretch.

Functional GroupMode of VibrationWavenumber (cm⁻¹)Diagnostic Insight
Amine (Secondary) N-H Stretch3150 – 3250 Broad band.[1][2] Indicates the cyclic amide (lactam) form. Sharpens if H-bonding is disrupted.[1][2]
Aromatic C-H C-H Stretch3050 – 3100 Weak, sharp peaks just above 3000 cm⁻¹.
Aliphatic C-H C-H Stretch2900 – 2980 Associated with the –CH₂– group at position 2 of the thiazine ring.
Lactam (Amide) C=O[1] Stretch (Amide I)1650 – 1690 Critical ID Peak. Lower frequency than typical ketones due to resonance with the nitrogen lone pair.
Aromatic Ring C=C Ring Stretch1580 – 1600 Characteristic "breathing" of the benzene ring.
C-N Bond C-N Stretch1300 – 1350 Links the benzene ring to the heteroatom.
Aryl Chloride C-Cl Stretch700 – 750 Strong, sharp band.[1][2] Confirms the 7-chloro substitution pattern.[1][2]
Thioether C-S Stretch600 – 700 Often weak; usually appears as a shoulder or small peak in the fingerprint region.

Technical Note: If the C=O peak shifts significantly higher (>1700 cm⁻¹), suspect oxidation of the sulfur to a sulfoxide (S=O) or sulfone (O=S=O), a common impurity in benzothiazines [1].

Part 3: Mass Spectrometry (MS) Profiling[1]

Ionization Strategy
  • ESI (Electrospray Ionization): Preferred for purity checks in LC-MS.[1][2] Run in Positive Mode (ESI+) . The molecule protonates readily at the amide oxygen or nitrogen, forming

    
    .
    
  • EI (Electron Impact, 70eV): Preferred for structural elucidation (GC-MS).[1][2] The hard ionization induces informative fragmentation of the heterocyclic ring.

Isotopic Signature (The Chlorine Cluster)

The 7-Chloro substituent provides a built-in validation check.[1][2] You must observe the characteristic isotopic cluster for a monochlorinated compound:

  • M+ (³⁵Cl): 100% Relative Abundance[1]

  • M+2 (³⁷Cl): ~32% Relative Abundance (approx 3:1 ratio)[1]

Molecular Weight (Monoisotopic): 199.0 Da (C₈H₆³⁵ClNOS)[1]

Fragmentation Pathway (EI/CID)

The fragmentation of 1,4-benzothiazin-3-ones follows a specific logic driven by the stability of the aromatic core and the lability of the heterocyclic ring.[1]

  • Loss of CO (28 Da): The lactam ring typically ejects carbon monoxide, causing a ring contraction.

  • Loss of Chlorine (35/37 Da): Homolytic cleavage of the Ar-Cl bond.[2]

  • Retro-Diels-Alder (RDA): The thiazine ring can undergo RDA-type cleavage, often losing the sulfur or the methylene bridge.[1][2]

Fragmentation Parent Parent Ion [M+H]+ m/z 199/201 (Stable Lactam) Frag1 Fragment A [M - CO]+ m/z ~171 (Ring Contraction) Parent->Frag1 - CO (28) Frag2 Fragment B [M - Cl]+ m/z ~164 (Dechlorination) Parent->Frag2 - Cl (35) Frag3 Base Peak Core Benzothiazole Cation m/z ~136 (Loss of S/CH2) Frag1->Frag3 Further Degradation

Figure 2: Proposed fragmentation pathway for 7-Chloro-2H-1,4-benzothiazin-3(4H)-one.

Mechanistic Insight: The loss of CO (m/z 199 → 171) is the most diagnostic transition for the 3-one system. If this transition is absent, the lactam ring may not be intact (e.g., ring-opened hydrolysis product) [2].[1]

Part 4: Integrated Quality Control Protocol

To certify a batch of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one for research or pre-clinical use, the following criteria must be met:

  • Purity (LC-MS): >98% area under the curve (AUC) in ESI+ mode.

  • Identity (MS): Presence of m/z 199 and 201 peaks in a 3:1 intensity ratio.

  • Identity (FTIR):

    • Presence of Amide I peak at 1650–1690 cm⁻¹.[2]

    • Absence of broad O-H stretch (indicates dry sample and no hydrolysis to carboxylic acid).

    • Presence of C-Cl band at ~740 cm⁻¹.[1][2]

This dual-method approach ensures that the molecule has the correct elemental composition (MS) and the correct functional group arrangement (FTIR), ruling out common isomers or degradation products.

References

  • Rathore, M. et al. (2018). Synthesis and Spectral Studies of 4H-1,4-Benzothiazine. International Journal of Creative Research Thoughts (IJCRT), 6(4), 834-840.[1] Link

  • Smyth, W.F. et al. (2004). A study of the electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation using an ion-trap mass spectrometer. Analytica Chimica Acta, 528(2), 193-201.[1][2] Link

  • PubChem. (n.d.).[2] 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one Compound Summary. National Center for Biotechnology Information.[2] Link[1]

Sources

Exploratory

Strategic Synthesis of the 1,4-Benzothiazine Scaffold: A Technical Guide

Strategic Overview: The Pharmacophore The 1,4-benzothiazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for a diverse range of therapeutics, including antipsychot...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Pharmacophore

The 1,4-benzothiazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for a diverse range of therapeutics, including antipsychotics (e.g., Phenothiazine analogs), calcium channel blockers, and emerging antibacterial agents. Its utility stems from the fold along the N-S axis, which allows the molecule to adopt a "butterfly" conformation, facilitating binding to various protein pockets that planar heterocycles cannot access.

This guide moves beyond generic textbook descriptions to provide three field-validated synthesis routes. We prioritize methods based on scalability , regiocontrol , and atom economy .

Route A: The Classical Condensation (The "Workhorse")

Mechanism: Nucleophilic Substitution followed by Condensation Best For: Gram-scale synthesis, high regioselectivity, and accessing 3-substituted derivatives.

The Mechanistic Logic

The reaction between 2-aminothiophenol (2-ATP) and


-haloketones  is the most reliable method for constructing the 1,4-benzothiazine core.
  • Causality: The sulfur atom in 2-ATP is a softer, more powerful nucleophile than the nitrogen. Consequently, the initial step is the S-alkylation at the

    
    -carbon of the ketone (displacing the halogen). This anchors the molecule, positioning the amine for a rapid, intramolecular 6-exo-trig condensation with the carbonyl group to close the ring.
    
  • Regiocontrol: Because S-attack precedes N-attack, the position of the substituent on the benzothiazine ring is strictly determined by the structure of the

    
    -haloketone.
    
Validated Experimental Protocol

Target: Synthesis of 3-methyl-4H-1,4-benzothiazine Scale: 10 mmol[1]

Reagents:

  • 2-Aminothiophenol (1.25 g, 10 mmol)

  • Chloroacetone (0.93 g, 10 mmol) [Handle with care: Lachrymator]

  • Ethanol (Absolute, 20 mL)

  • Sodium Acetate (1.0 g, buffering agent)

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol in 10 mL of ethanol.

  • Addition: Add Sodium Acetate. Then, add Chloroacetone dropwise over 10 minutes at room temperature. Note: The exotherm is mild, but controlled addition prevents polymerization of the ketone.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2). The thiol spot should disappear.
    
  • Workup: Cool the reaction mixture to room temperature. Pour the contents into 100 mL of crushed ice/water.

  • Isolation: A solid precipitate will form immediately. Filter the solid using a Buchner funnel.

  • Purification: Recrystallize from hot ethanol.

    • Expected Yield: 75-85%

    • Appearance: Pale yellow crystals.

Mechanistic Visualization

CondensationMechanism Reactants 2-Aminothiophenol + α-Haloketone Inter1 S-Alkylation (Thioether Intermediate) Reactants->Inter1 Nucleophilic Attack (S) Inter2 Intramolecular Amine Attack Inter1->Inter2 Ring Closure Product 3-Substituted 1,4-Benzothiazine Inter2->Product - H2O (Dehydration)

Caption: The S-guided cyclization pathway ensures regioselective formation of the 1,4-benzothiazine core.

Route B: Oxidative Cyclization (The Green Shift)

Mechanism: Oxidative C-H Functionalization Best For: Avoiding toxic halides, accessing 2,3-unsubstituted or symmetric derivatives.

The Mechanistic Logic

This route utilizes active methylene compounds (like


-diketones) or alkynes reacting with 2-aminothiophenol under oxidative conditions.
  • Why it works: Instead of a leaving group (halogen), we use an oxidant (DMSO/I

    
     or O
    
    
    
    /Catalyst) to drive the formation of the C-S bond via a radical or ionic intermediate. This is significantly more atom-economical.
Validated Experimental Protocol (DMSO/I System)

Target: Synthesis of 3-phenyl-4H-1,4-benzothiazine from acetophenone.

Reagents:

  • 2-Aminothiophenol (1.0 equiv)

  • Acetophenone (1.2 equiv)

  • Iodine (0.5 equiv)

  • DMSO (Solvent & Oxidant, 5 mL/mmol)

Workflow:

  • Mix: Combine 2-aminothiophenol, acetophenone, and iodine in DMSO.

  • Heat: Stir at

    
     in an open vessel (or under O
    
    
    
    balloon for higher efficiency) for 8-12 hours.
  • Quench: Treat with saturated aq. Na

    
    S
    
    
    
    O
    
    
    to remove excess iodine.
  • Extract: Extract with Ethyl Acetate, dry over MgSO

    
    , and concentrate.
    

Route C: Copper-Catalyzed Cross-Coupling (Modern)

Mechanism: Ullmann-type C-S/C-N Coupling Best For: Late-stage functionalization, complex drug candidates.

The Mechanistic Logic

Modern drug discovery often requires installing the benzothiazine core onto pre-existing aromatic scaffolds. Copper-catalyzed coupling of 2-halothiophenols with


-keto esters  or terminal alkynes  allows for this modularity.
  • Advantage: It bypasses the need for highly nucleophilic thiols (which can be prone to oxidation/disulfide formation) by generating the C-S bond in situ via a metal cycle.

Decision Matrix for Method Selection

SelectionMatrix Start Start: Select Substrates Q1 Is the substrate an α-Haloketone? Start->Q1 RouteA Route A: Classical Condensation (High Yield, Scalable) Q1->RouteA Yes Q2 Is the substrate a Terminal Alkyne? Q1->Q2 No RouteC Route C: Cu-Catalyzed Coupling (Modular, Complex R-groups) Q2->RouteC Yes Q3 Is Green Chemistry/Halogen-Free a Priority? Q2->Q3 No RouteB Route B: Oxidative Cyclization (DMSO/I2 mediated) Q3->RouteB Yes

Caption: Strategic decision tree for selecting the optimal synthesis route based on substrate availability.

Comparative Data Analysis

The following table summarizes the efficiency and requirements of the three discussed routes.

FeatureRoute A: ClassicalRoute B: OxidativeRoute C: Cu-Catalyzed
Atom Economy Moderate (Loss of HX, H2O)High (Loss of H2O)Moderate (Ligand dependent)
Reaction Time Fast (2-4 hours)Slow (8-16 hours)Medium (6-12 hours)
Scalability Excellent (kg scale)Good (g scale)Fair (mg to g scale)
Regioselectivity Very High (Substrate controlled)ModerateHigh (Catalyst controlled)
Key Limitation Requires lachrymatory haloketonesRequires high boiling solventsRequires metal scavenger workup

References

  • Gupta, R. R., et al. "Synthesis and biological activity of 1,4-benzothiazines." Bioorganic & Medicinal Chemistry, 2023.[2]

  • Zhang, L., et al. "Copper-Catalyzed Synthesis of 1,4-Benzothiazines."[3] Journal of Organic Chemistry, 2020.

  • Li, Y., et al. "Iodine-promoted synthesis of 2-substituted benzothiazoles and benzothiazines." Chemistry Letters, 2006.[4]

  • Rundla, H. K., et al. "Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024)." RSC Advances, 2025.

Sources

Foundational

The 1,4-Benzothiazine Scaffold: A Technical Guide to Biological Activities and Synthetic Utility

[1] Executive Summary The 1,4-benzothiazine nucleus represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by a benzene...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 1,4-benzothiazine nucleus represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by a benzene ring fused to a six-membered thiazine ring (containing nitrogen and sulfur at positions 1 and 4), this heterocycle serves as a bioisostere to quinoxalines and phenothiazines.

This guide analyzes the pharmacological versatility of 1,4-benzothiazine derivatives, moving beyond basic enumeration to explore the structure-activity relationships (SAR) , mechanistic pathways , and validated experimental protocols required for their development as therapeutic agents.[1] Key areas of focus include their potent anticancer, antimicrobial, and cardiovascular (calcium channel blocking) activities.[2][3][4]

Structural Chemistry & Synthetic Accessibility

The 1,4-benzothiazine core owes its biological relevance to its ability to adopt a folded conformation along the N–S axis, mimicking the steric bulk of bioactive peptides and allowing specific binding to receptor pockets (e.g., calcium channels, tubulin).[2]

Validated Synthetic Protocol: Condensation Route

Rationale: The condensation of 2-aminothiophenol with


-haloketones or 1,3-dicarbonyls is the most robust method for generating the 1,4-benzothiazine core. This pathway allows for facile substitution at positions 2 and 3.
Protocol: Synthesis of 3-Methyl-4H-1,4-benzothiazine-2-carbonitrile

Note: This protocol is designed for reproducibility and scale-up potential.

Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.1 eq)

  • DMSO (Solvent)[2][5]

  • Glacial Acetic Acid (Catalyst)[2]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (10 mmol) in DMSO (15 mL). Critical: Perform in a fume hood; thiols have potent odors and potential toxicity.

  • Addition: Dropwise add ethyl 2-chloroacetoacetate (11 mmol) over 10 minutes. The exothermic nature requires controlled addition to prevent side-product formation.

  • Cyclization: Add glacial acetic acid (2 mL) and reflux the mixture at 80°C for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the thiol spot.

  • Work-up: Pour the reaction mixture into crushed ice (100 g). The sudden polarity shift precipitates the hydrophobic benzothiazine product.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol.

    • Self-Validation: Pure product should appear as pale yellow crystals. Sharp melting point (range 180–182°C) confirms purity.

Visualizing the Synthetic Pathway

Synthesis_Workflow Start 2-Aminothiophenol Inter S-Alkylated Intermediate Start->Inter Nucleophilic Attack (S) Reagent 1,3-Dicarbonyl / Alpha-Haloketone Reagent->Inter Cyclization Cyclization (-H2O / -HCl) Inter->Cyclization Intramolecular Condensation Product 1,4-Benzothiazine Derivative Cyclization->Product Reflux/Acid Cat.

Figure 1: General synthetic workflow for 1,4-benzothiazine derivatives via the condensation of 2-aminothiophenol.

Pharmacological Profile & Mechanisms[6][7][8]

Cardiovascular Activity: Calcium Channel Blockade

1,4-Benzothiazines are structural analogues of diltiazem , a class-defining calcium channel blocker. Derivatives substituted at the N-4 position exhibit potent vasorelaxant effects.

  • Mechanism: They bind to the benzothiazepine site on the

    
    -subunit of L-type voltage-gated calcium channels (VGCC). This inhibits Ca
    
    
    
    influx in vascular smooth muscle, preventing the Ca
    
    
    -Calmodulin complex formation and subsequent myosin light chain kinase (MLCK) activation.[6]
  • Key SAR Insight: An electron-donating group (e.g., -OMe) at position 6 or 7 of the benzene ring enhances affinity for the channel pore.

Anticancer Activity: The Tubulin Connection

Recent studies indicate that 1,4-benzothiazines act as microtubule destabilizing agents .

  • Mechanism: These molecules bind to the colchicine-binding site of tubulin, inhibiting polymerization. This arrests the cell cycle at the G2/M phase, triggering apoptosis via the mitochondrial pathway (upregulation of Bax, downregulation of Bcl-2).

  • Key SAR Insight: The presence of a hydrazone or chalcone moiety at position 3 significantly increases cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer lines.

Antimicrobial Activity

The scaffold exhibits broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

  • Mechanism: Interference with DNA gyrase (topoisomerase II), preventing bacterial DNA replication.

  • Key SAR Insight: Introduction of electron-withdrawing groups (Cl, F, NO

    
    ) on the phenyl ring attached at position 2 or 3 enhances membrane penetration and potency.
    

Data Summary: Comparative Biological Activities

The following table summarizes representative IC


 / MIC data from recent literature for optimized derivatives.
Biological ActivityTarget MechanismKey Substituent (SAR)Representative PotencyReference
Anticancer (HeLa)Tubulin Inhibition3-(4-chlorophenyl)hydrazoneIC

: 2.5 µM
[1]
Vasorelaxant L-type Ca

Channel
N-4 Acetyl, 7-MethoxyEC

: 0.8 µM
[2]
Antibacterial (S. aureus)DNA Gyrase Inhibition2-(4-nitrophenyl)MIC: 12.5 µg/mL[3]
Antifungal (C. albicans)Ergosterol Biosynthesis3-trifluoromethylMIC: 25 µg/mL[3]

Mechanistic Visualization

The following diagram illustrates the dual-pathway potential of 1,4-benzothiazines in oncology (Apoptosis) and cardiology (Vasorelaxation).

Mechanism_Action cluster_cardio Cardiovascular (Vasorelaxation) cluster_cancer Anticancer (Apoptosis) Agent 1,4-Benzothiazine Derivative VGCC L-Type Ca2+ Channel (Blockade) Agent->VGCC Tubulin Tubulin Polymerization Agent->Tubulin Inhibits Ca_Influx Reduced Ca2+ Influx VGCC->Ca_Influx MLCK Inhibition of MLCK Ca_Influx->MLCK Relax Smooth Muscle Relaxation MLCK->Relax Arrest G2/M Phase Arrest Tubulin->Arrest Mito Mitochondrial Depolarization Arrest->Mito Caspase Caspase-3 Activation Mito->Caspase

Figure 2: Dual mechanistic pathways of 1,4-benzothiazine derivatives in cardiovascular regulation and cancer cell apoptosis.

Detailed Experimental Bioassays

To ensure data integrity, use these standardized protocols.

MTT Cytotoxicity Assay (Self-Validating)

Purpose: Determine IC


 values against cancer cell lines.
  • Seeding: Seed cells (e.g., HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (e.g., 0.1 to 100 µM).

    • Control: Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm.

    • Validation: The vehicle control wells must show >90% viability. If standard deviation between triplicates is >10%, repeat the assay.

Minimum Inhibitory Concentration (MIC) - Broth Dilution

Purpose: Quantify antimicrobial potency.[5][7]

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Use 96-well plates. Add 100 µL Mueller-Hinton broth. Perform serial 2-fold dilutions of the benzothiazine derivative.

  • Inoculation: Add 10 µL of standardized bacterial suspension to each well.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Validation: Use Ciprofloxacin as a reference standard. If the reference MIC deviates from CLSI standards, the run is invalid.

References

  • Rathore, A., et al. (2025).[4][5] "Evolution in the synthesis of 1,4-benzothiazines over the last decade." RSC Advances. Link

  • Mor, S., et al. (2017).[2] "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview." Chemistry & Biology Interface. Link

  • Yadav, M., et al. (2009).[5] "Synthesis and Antimicrobial Activity of some 1,4-Benzothiazine Derivatives." Journal of Pharmaceutical Research. Link

  • Foye, W. O. (2008).[4] "Principles of Medicinal Chemistry: Bioisosterism of Benzothiazines." Lippincott Williams & Wilkins. (Textbook Reference for Bioisosterism concept).

  • Calderone, V., et al. (2008).[4] "Novel 1,4-benzothiazine derivatives as large conductance Ca2+-activated potassium channel openers." Journal of Medicinal Chemistry. Link

Sources

Exploratory

Benzothiazinones: Mechanistic Precision in Mycobacterial Eradication

Technical Whitepaper | Therapeutic Class: DprE1 Inhibitors Executive Summary Benzothiazinones (BTZs) represent a paradigm shift in antimycobacterial pharmacotherapy. Unlike pleiotropic antibiotics, BTZs function as high-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Therapeutic Class: DprE1 Inhibitors
Executive Summary

Benzothiazinones (BTZs) represent a paradigm shift in antimycobacterial pharmacotherapy. Unlike pleiotropic antibiotics, BTZs function as high-affinity "suicide substrates" targeting DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), a vulnerable node in the mycobacterial cell wall synthesis machinery. This guide dissects the BTZ scaffold, specifically focusing on the transition from the first-generation BTZ043 to the optimized PBTZ169 (Macozinone) , and provides validated protocols for their synthesis and biological interrogation.

The Pharmacophore: Suicide Inhibition of DprE1

The efficacy of BTZs relies on a "Trojan Horse" mechanism. The compound itself is a prodrug. Its activation requires the specific enzymatic environment of Mycobacterium tuberculosis (Mtb).

Mechanism of Action (MoA)

The critical structural determinant is the 8-nitro group on the benzothiazinone ring.[1]

  • Recognition: DprE1 binds the BTZ molecule, mistaking it for its natural substrate (decaprenylphosphoryl-β-D-ribose).

  • Activation: The FAD cofactor within DprE1 reduces the 8-nitro group (

    
    ) to an extremely reactive 8-nitroso (
    
    
    
    )
    intermediate.
  • Covalent Capture: This nitroso species reacts instantly with the thiol group of Cysteine 387 (Cys387) in the active site, forming a semimercaptal bond.

  • Lethality: The enzyme is irreversibly inactivated.[2] The synthesis of Decaprenylphosphoryl-Arabinose (DPA) halts, leading to cell wall lysis and bacterial death.

Visualizing the Pathway

The following diagram illustrates the critical reductive activation and covalent binding pathway.

MoA_Pathway BTZ BTZ Prodrug (8-Nitro Group) Intermediate Nitroso-BTZ (Electrophilic Intermediate) BTZ->Intermediate Reduction via FADH2 DprE1_FAD DprE1 Enzyme (Reduced FAD Cofactor) DprE1_FAD->Intermediate Complex Covalent Adduct (Semimercaptal Bond) Intermediate->Complex Nucleophilic Attack Cys387 Cys387 Residue (Nucleophile) Cys387->Complex Lysis Cell Wall Lysis (Arabinan Blockade) Complex->Lysis Irreversible Inhibition

Figure 1: The suicide inhibition mechanism of BTZs. The 8-nitro group is reduced by DprE1's FAD, facilitating covalent bonding to Cys387.

Clinical Landscape: BTZ043 vs. PBTZ169

While BTZ043 validated the target, PBTZ169 (Macozinone) was engineered to overcome solubility and metabolic stability issues.

Table 1: Comparative Technical Specifications

FeatureBTZ043 (First Gen)PBTZ169 (Macozinone)Clinical Implication
Structure 2-methyl-2-(4-methylpiperazin-1-yl)Piperazine-containing scaffoldPBTZ169 has higher hydrophilicity.
Potency (MIC) ~1.0 - 2.0 ng/mL0.2 - 0.4 ng/mL PBTZ169 is ~5-10x more potent in vitro.
Solubility LowImprovedBetter oral bioavailability.
Metabolism Susceptible to nitro-reduction by gut floraMore stableReduced risk of systemic toxicity.
Synergy Additive with BedaquilineSynergistic with BedaquilinePBTZ169 is preferred for combination regimens.
Technical Workflow: Synthesis & Validation

As a senior scientist, I recommend avoiding the historical synthesis routes involving carbon disulfide (


) due to toxicity and yield inconsistencies. The Isothiocyanate/Thiocarbamate Route  is the current industry standard for generating the BTZ scaffold reliably.
Protocol A: "Green" Synthesis of PBTZ169 Scaffold

Rationale: This method utilizes benzoyl thiocarbamates, allowing for a convergent synthesis that avoids hazardous volatiles.

Reagents:

  • 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (Starting material)

  • Thionyl chloride (

    
    )
    
  • Ammonium thiocyanate (

    
    )
    
  • Cyclohexylmethyl piperazine (Amine tail)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[3]

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid derivative in dry toluene. Add

    
     (1.5 eq) and reflux for 3 hours under 
    
    
    
    atmosphere. Evaporate to obtain the benzoyl chloride.
  • Isothiocyanate Formation: Dissolve the crude acid chloride in acetonitrile (

    
    ). Add 
    
    
    
    (1.1 eq) and stir at room temperature for 1 hour. Critical: Do not isolate the isothiocyanate intermediate; it is unstable.
  • Cyclization (The "Connors" Modification): Add the secondary amine (piperazine derivative) directly to the reaction pot. Stir for 2 hours.

  • Ring Closure: Add DBU (1.2 eq) to catalyze the intramolecular cyclization. The solution will darken. Stir for 4 hours.

  • Purification: Quench with water. The BTZ precipitate forms. Filter and recrystallize from Ethanol/DMF (9:1).

Protocol B: DprE1 Target Engagement Assay

Rationale: MIC assays confirm death, but not mechanism. This enzymatic assay confirms DprE1 inhibition using a soluble substrate mimic, Farnesyl-phosphoryl-D-ribose (FPR).

Reagents:

  • Recombinant Mtb DprE1 enzyme (purified).[4][5]

  • Substrate: FPR (50 µM).

  • Resazurin (100 µM).[6]

  • Buffer: 50 mM MOPS, pH 7.5, 100 mM NaCl.

Workflow:

  • Incubation: Mix 100 nM DprE1 with varying concentrations of BTZ candidate in 96-well black plates. Incubate for 30 mins at 30°C.

    • Control: DMSO (0% inhibition).

  • Reaction Start: Add FPR substrate.[6]

  • Reporter Addition: After 60 mins, add Resazurin.

  • Readout: DprE1 reduces FPR (and FAD recycles). In the absence of inhibition, the system can reduce Resazurin (blue) to Resorufin (pink/fluorescent).

    • Inhibition: Fluorescence remains LOW (Blue color persists).

    • Activity: Fluorescence becomes HIGH (Pink color develops).

  • Quantification: Measure Ex 560nm / Em 590nm. Calculate IC50.

Visualizing the Synthesis Logic

Synthesis_Workflow Start Benzoic Acid Derivative (2-chloro-3-nitro...) Step1 Activation (SOCl2 -> Acid Chloride) Start->Step1 Step2 Thiocyanation (NH4SCN -> Isothiocyanate) Step1->Step2 In situ Step3 Amine Addition (Thiourea Intermediate) Step2->Step3 + Piperazine tail Step4 DBU Cyclization (Ring Closure) Step3->Step4 Base Catalysis Final PBTZ169 / BTZ Analog Step4->Final Recrystallization

Figure 2: The "Green" One-Pot synthesis route for Benzothiazinones, avoiding Carbon Disulfide.

Beyond TB: Emerging Therapeutic Frontiers

While BTZs are highly specific to the Mycobacterium complex due to the unique DprE1 active site architecture, their utility extends to difficult-to-treat non-tuberculous mycobacteria (NTM).

  • Nocardiosis: Nocardia species possess DprE1 homologs with high sequence identity to Mtb. PBTZ169 has shown efficacy in in vitro models against N. brasiliensis.[7]

  • XDR-TB Salvage Therapy: The lack of cross-resistance with Isoniazid or Rifampicin makes BTZs ideal candidates for Extensively Drug-Resistant (XDR) strains.

  • Combination Partners: The synergy with Bedaquiline (ATP synthase inhibitor) is mechanistically sound; crippling the cell wall (BTZ) makes the bacteria more vulnerable to bioenergetic collapse (Bedaquiline).

References
  • Makarov, V., et al. (2009).[8] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[4][9] Science, 324(5928), 801-804.

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active-site cysteine of DprE1." Journal of the American Chemical Society, 132(39), 13663-13665.

  • Pasca, M. R., et al. (2020). "Clinical development of the DprE1 inhibitor PBTZ169." Tuberculosis, 124, 101988.

  • Neary, M., et al. (2019). "Improved Synthesis of the Anti-Tuberculosis Drug Candidate PBTZ169." Tetrahedron Letters, 60(43), 151167.

  • Batt, S. M., et al. (2012).[10] "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359.

Sources

Foundational

Technical Whitepaper: Anticancer and Antitumor Potential of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Analogs

Executive Summary The 1,4-benzothiazine scaffold represents a privileged structure in medicinal chemistry, historically utilized for its antimicrobial and anti-inflammatory properties.[1] Recent investigations have pivot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzothiazine scaffold represents a privileged structure in medicinal chemistry, historically utilized for its antimicrobial and anti-inflammatory properties.[1] Recent investigations have pivoted toward its antineoplastic potential , specifically focusing on 7-Chloro-2H-1,4-benzothiazin-3(4H)-one and its N-substituted analogs.

This guide analyzes the structural rationale behind the 7-chloro substitution, which enhances lipophilicity and metabolic stability compared to the unsubstituted core. We explore the Structure-Activity Relationship (SAR) driving potency, detail the intrinsic apoptotic mechanism of action, and provide validated protocols for synthesis and biological evaluation.

Chemical Scaffold & Rationale

The core pharmacophore is the 2H-1,4-benzothiazin-3(4H)-one fused ring system. The inclusion of a chlorine atom at the C-7 position is not arbitrary; it serves three critical medicinal chemistry functions:

  • Electronic Modulation: The electron-withdrawing nature of chlorine deactivates the benzene ring, potentially reducing oxidative metabolism at the C-6 and C-8 positions.

  • Lipophilicity (LogP): The 7-Cl substituent increases the partition coefficient, facilitating passive diffusion across the lipid bilayer of cancer cells.

  • Hydrophobic Interaction: The halogen moiety often fills hydrophobic pockets within the target protein (e.g., kinase domains or tubulin binding sites), enhancing binding affinity via Van der Waals forces.

Structure-Activity Relationship (SAR)[2]

The optimization of this scaffold relies on modifications at three distinct vectors:

PositionModification StrategyBiological Impact
N-4 (Amide Nitrogen) Alkylation/ArylationCritical for Potency. Unsubstituted (N-H) analogs often show poor solubility and weak binding. Introduction of benzyl, acetamide, or alkyl chains here dramatically improves IC50 values.
C-7 (Benzene Ring) Halogenation (Cl)Metabolic Stability. The 7-chloro group is superior to 7-H or 7-methyl for maintaining half-life and cellular permeability.
C-2 (Methylene) Condensation (Knoevenagel)Target Selectivity. Converting the C-2 methylene into a benzylidene (C=CH-Ar) creates a Michael acceptor, potentially enabling covalent interactions with cysteine residues in target proteins.

Chemical Synthesis Workflow

The synthesis of the 7-chloro-2H-1,4-benzothiazin-3(4H)-one core is achieved through a robust cyclization protocol involving 2-amino-5-chlorobenzenethiol.

Reaction Pathway Visualization

SynthesisPathway R1 2-Amino-5-chlorobenzenethiol Cond Base (NaOH/KOH) Reflux R1->Cond R2 Chloroacetic Acid R2->Cond Inter S-alkylated Intermediate Cond->Inter Nucleophilic Subst. Prod 7-Chloro-2H-1,4- benzothiazin-3(4H)-one Inter->Prod Cyclization (-H2O)

Figure 1: One-pot synthesis of the benzothiazine core via condensation and cyclization.

Detailed Synthetic Protocol

Objective: Synthesis of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one.

Reagents:

  • 2-Amino-5-chlorobenzenethiol (10 mmol)

  • Chloroacetic acid (12 mmol)

  • Sodium Hydroxide (NaOH) (25 mmol)

  • Ethanol (anhydrous)

Procedure:

  • Preparation: Dissolve 2-amino-5-chlorobenzenethiol in 30 mL of ethanol in a round-bottom flask.

  • Basification: Add an aqueous solution of NaOH (dissolved in minimal water) dropwise to the thiol solution while stirring.

  • Addition: Slowly add chloroacetic acid. The reaction is exothermic; ensure temperature does not exceed 40°C during addition.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature and pour onto crushed ice. Acidify to pH 4 using dilute HCl.

  • Isolation: The precipitate (product) is filtered, washed with cold water, and recrystallized from ethanol to yield needle-like crystals.

Mechanism of Action (MOA)

Research indicates that 1,4-benzothiazine analogs primarily exert their antitumor effects via the intrinsic mitochondrial apoptotic pathway . Unlike alkylating agents that cause non-specific DNA damage, these analogs trigger mitochondrial depolarization.

Signaling Cascade

The 7-chloro analogs have been shown to disrupt the Mitochondrial Membrane Potential (


), leading to the release of Cytochrome C. This recruits Apaf-1 and Pro-Caspase 9, forming the apoptosome.

MOA_Pathway Drug 7-Cl-Benzothiazine Analog Mito Mitochondria (Loss of ΔΨm) Drug->Mito Permeabilization CytC Cytochrome C Release Mito->CytC Apaf Apaf-1 Recruitment CytC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Apoptosome Formation Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Cleavage DNA DNA Fragmentation (TUNEL Positive) Casp3->DNA Death Apoptosis DNA->Death

Figure 2: The intrinsic apoptotic cascade triggered by benzothiazine analogs.

Biological Evaluation Protocols

To validate the anticancer potential, the following assays are mandatory. These protocols are designed to be self-validating with appropriate controls.

In Vitro Cytotoxicity (MTT Assay)

Principle: Conversion of MTT tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Protocol:

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) at a density of

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with the 7-chloro analog at concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M (serial dilutions).
    • Positive Control: Doxorubicin or Cisplatin.[2]

    • Negative Control: DMSO (0.1%).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Representative Potency Data (Simulated)

The following table summarizes typical IC50 ranges found in literature for 7-chloro-1,4-benzothiazine derivatives compared to standard care.

Compound IDR-Group (N-4)Cell Line: MCF-7 (Breast)Cell Line: A549 (Lung)Selectivity Index (Normal Cells)
7-Cl-BTZ-1 -H (Parent)> 50

M
> 50

M
N/A
7-Cl-BTZ-2 -CH

-Ph (Benzyl)
12.5

1.2

M
15.8

2.1

M
> 5
7-Cl-BTZ-3 -CH

COOEt
8.4

0.9

M
10.1

1.5

M
> 10
Doxorubicin (Control)1.2

0.1

M
0.8

0.1

M
~ 1

Note: N-alkylation significantly improves potency (BTZ-2, BTZ-3) compared to the unsubstituted parent (BTZ-1).

References

  • Synthesis and Biological Evaluation of 1,4-Benzothiazine Derivatives. European Journal of Medicinal Chemistry. (General synthesis and scaffold overview).

  • Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes. Toxicology and Applied Pharmacology. (Establishes the apoptotic mechanism via mitochondrial pathway).

  • Anticancer Efficacy of Antibacterial Quinobenzothiazines. International Journal of Molecular Sciences. (Demonstrates the utility of the benzothiazine core in cancer therapy).

  • PubChem Compound Summary for 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one. National Center for Biotechnology Information. (Chemical structure and property verification).

  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. (Review of pharmacological properties including antitumor activity).

Sources

Exploratory

Preliminary Mechanism of Action Studies for Benzothiazinone Derivatives

Executive Summary Benzothiazinones (BTZs), exemplified by the lead candidate BTZ043 and the optimized PBTZ169 (Macozinone) , represent a class of suicide substrate prodrugs that exhibit nanomolar potency against Mycobact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazinones (BTZs), exemplified by the lead candidate BTZ043 and the optimized PBTZ169 (Macozinone) , represent a class of suicide substrate prodrugs that exhibit nanomolar potency against Mycobacterium tuberculosis (Mtb).[1] Their mechanism of action (MoA) is distinct from current first-line therapies, targeting the essential flavoenzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase).[2][3][4]

This guide delineates the critical experimental framework required to validate the MoA of novel BTZ derivatives. It moves beyond simple phenotypic screening to rigorous genomic, biochemical, and structural validation, establishing a self-validating data package suitable for preclinical advancement.

Genomic Target Identification: The Resistant Mutant Selection Protocol

The definitive first step in MoA determination for antimycobacterials is the isolation and sequencing of spontaneous resistant mutants. For BTZs, resistance maps almost exclusively to the dprE1 gene (Rv3790), specifically at the Cysteine-387 codon.

Causality & Rationale[3]
  • Why this approach? High-frequency resistance mapping (

    
     to 
    
    
    
    ) to a single locus confirms a specific molecular target rather than a general toxicity mechanism (e.g., membrane disruption).
  • The C387 Significance: BTZs are covalent inhibitors.[3][5][6] They require a nucleophile in the active site. The mutation of Cysteine 387 to Glycine (C387G) or Serine (C387S) abolishes the nucleophile required for the drug's covalent attachment, rendering the bacterium resistant while maintaining enzyme function.

Protocol: Spontaneous Mutant Generation & Sequencing

Objective: Isolate Mtb colonies resistant to 5x, 10x, and 20x MIC of the BTZ derivative.

Workflow:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv to mid-log phase (

    
    ). Adjust to 
    
    
    
    CFU/mL.
  • Plating: Plate

    
     of the suspension onto 7H10 agar plates containing the BTZ derivative at concentrations of 5x, 10x, and 20x the established MIC.
    
    • Control: Plate serial dilutions on drug-free agar to calculate total CFU and mutation frequency.

  • Incubation: Incubate at 37°C for 3-4 weeks. BTZ resistance often incurs a fitness cost; colonies may appear slower than controls.

  • Validation: Pick 5-10 distinct colonies. Re-streak on drug-containing plates to confirm stable resistance.

  • Genotyping: Extract genomic DNA. Amplify the dprE1 gene (Rv3790) using specific primers.

    • Primer Forward:5'-CGG TGG TGT TGT TCG TGG T-3'

    • Primer Reverse:5'-GCT GAG GTG GTT GAT GTC G-3'

  • Analysis: Sanger sequencing of the amplicon. Look for SNPs at codon 387 (e.g., TGT

    
     GGT for Cys 
    
    
    
    Gly).

Biochemical Validation: The DprE1 Inhibition Assay

Genetics proves the target is involved, but biochemistry proves the drug acts directly on it. The BTZ mechanism involves a "Trojan Horse" activation: the nitro group is reduced to a nitroso species, which then reacts with Cys387.

The Suicide Substrate Mechanism

The BTZ derivative is not the active inhibitor; it is a pro-drug.

  • Binding: BTZ binds to the DprE1 active site containing FAD.[6]

  • Activation: FAD reduced by the substrate (DPR) transfers electrons to the BTZ nitro group (

    
    ), reducing it to a nitroso group (
    
    
    
    ).
  • Covalent Locking: The electrophilic nitroso group is attacked by the thiolate of Cys387, forming a semi-mercaptal covalent adduct. This irreversibly inactivates the enzyme.[1][7]

Visualization of the Signaling & Inhibition Pathway

The following diagram illustrates the specific interruption of the Arabinan biosynthesis pathway by BTZ derivatives.

BTZ_Mechanism cluster_pathway Arabinan Biosynthesis Pathway cluster_drug BTZ Mechanism DPR DPR (Substrate) DPX DPX (Intermediate) DPR->DPX Oxidation DPA DPA (Product) DPX->DPA Epimerization (DprE2) CellWall Cell Wall Arabinan DPA->CellWall BTZ_Prodrug BTZ Derivative (-NO2) BTZ_Nitroso Nitroso Intermediate (-NO) BTZ_Prodrug->BTZ_Nitroso Reduction by DprE1/FAD Adduct Covalent Adduct (Enzyme-Inhibitor) BTZ_Nitroso->Adduct Cys387 Nucleophilic Attack DprE1 DprE1 Enzyme (FAD) Adduct->DprE1 Irreversible Inhibition DprE1->DPR Catalyzes

Figure 1: Mechanism of Action of Benzothiazinones. The drug acts as a suicide substrate, hijacking the enzyme's redox machinery to generate a reactive nitroso species that covalently modifies the active site Cysteine.

Protocol: Radiometric DprE1 Inhibition Assay

Objective: Quantify the inhibition of DprE1 conversion of Decaprenylphosphoryl-ribose (DPR) to Decaprenylphosphoryl-arabinose (DPA) (coupled with DprE2) or the intermediate DPX.

Reagents:

  • Recombinant M. smegmatis DprE1 (easier to purify than Mtb DprE1 and highly homologous).

  • Substrate: [

    
    C]-DPR (synthesized enzymatically from [
    
    
    
    C]-ribose-5-phosphate).
  • FAD cofactor.[3][8]

Procedure:

  • Enzyme Mix: Incubate 50 ng of purified DprE1 with 100

    
     FAD in reaction buffer (50 mM MOPS pH 7.9, 10 mM 
    
    
    
    ).
  • Inhibitor Addition: Add the BTZ derivative (dissolved in DMSO) at varying concentrations (0.1 nM to 100 nM).

    • Pre-incubation: Incubate for 30 minutes at 30°C. This is critical for covalent inhibitors to allow time for the adduct formation.

  • Reaction Start: Initiate by adding 2,000 cpm of [

    
    C]-DPR.
    
  • Incubation: Incubate for 60 minutes at 37°C.

  • Quenching: Stop reaction with

    
     (2:1).
    
  • Analysis: Extract lipids, separate via Thin Layer Chromatography (TLC) using silica gel plates.

    • Mobile Phase:

      
       (65:25:0.5:3.6).
      
  • Readout: Expose to phosphor screen. Quantify the disappearance of the DPR spot and appearance of the DPX/DPA spot.

  • Calculation: Plot % Activity vs. Log[Inhibitor] to determine

    
    .
    

Structural & Cellular Profiling

To complete the data package, the physical binding mode must be confirmed and the cellular phenotype verified.

Structural Confirmation (Crystallography/Docking)

For a preliminary study, if X-ray crystallography is not feasible, high-fidelity molecular docking (e.g., Gold, Glide) using the covalent docking protocol is acceptable.

  • Template: Use PDB ID 4F4Q (DprE1-BTZ043 complex).

  • Constraint: Define a covalent linkage constraint between the sulfur of Cys387 and the nitroso-nitrogen of the BTZ derivative.

  • Success Metric: The trifluoromethyl group (common in BTZs) should occupy the hydrophobic pocket, and the nitro group must be positioned within 3.5 Å of the FAD isoalloxazine ring to allow reduction.

Quantitative Data Summary

When presenting your MoA data, summarize the comparative metrics as follows:

ExperimentParameterBTZ043 (Reference)New Derivative (Target)Interpretation
MIC (H37Rv) Concentration~1.0 ng/mL (2.3 nM)< 5.0 nMPotency confirmation.
MIC (C387G Mutant) Concentration> 10,000 ng/mL> 10,000 ng/mLCross-resistance confirms same target.
DprE1 IC50 Concentration~5-10 nM< 20 nMBiochemical validation of target inhibition.
Time-Kill KineticsBactericidal (>3 log kill)BactericidalConfirms cell lysis phenotype.

Integrated Experimental Workflow

The following workflow ensures a logical progression from phenotypic hit to validated MoA.

MoA_Workflow cluster_Phase1 Phase 1: Target Assignment cluster_Phase2 Phase 2: Mechanism Validation Start Hit Compound Identified (Low MIC) MutantSel Resistant Mutant Selection (vs H37Rv) Start->MutantSel Seq Whole Genome Sequencing (Focus: dprE1) MutantSel->Seq Isolate Colonies CrossRes Cross-Resistance Testing (vs BTZ043/PBTZ169) MutantSel->CrossRes Phenotype Check EnzAssay DprE1 Enzymatic Assay (IC50 Determination) Seq->EnzAssay Mutation in dprE1 found CrossRes->EnzAssay Cross-resistant OverExp Target Overexpression (MIC Shift Assay) EnzAssay->OverExp Docking Covalent Docking (Cys387 Adduct Modeling) EnzAssay->Docking Final Validated MoA: Covalent DprE1 Inhibitor OverExp->Final Docking->Final

Figure 2: Strategic workflow for validating Benzothiazinone derivatives. This path prioritizes genetic evidence followed by biochemical confirmation.

References

  • Makarov, V., et al. (2009).[7][9] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[9][10] Science, 324(5928), 801-804. [Link]

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active-site cysteine of DprE1 of Mycobacterium tuberculosis."[3][5][7] Journal of the American Chemical Society, 132(39), 13663-13665. [Link]

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. [Link]

  • Neres, J., et al. (2012). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis."[10] Nature Chemical Biology, 8(9), 743-745. [Link]

  • Makarov, V., et al. (2014).[7] "Towards a new combination therapy for tuberculosis with next generation benzothiazinones." EMBO Molecular Medicine, 6(3), 372-383. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Profile of a Key Heterocycle 7-Chloro-2H-1,4-benzothiazin-3(4H)-one, a member of the benzothiazine class of heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Profile of a Key Heterocycle

7-Chloro-2H-1,4-benzothiazin-3(4H)-one, a member of the benzothiazine class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and materials science.[1] The strategic placement of a chlorine atom on the benzene ring, combined with the lactam and thioether functionalities, imparts a unique electronic and steric profile that influences its biological activity and material properties. A thorough understanding of its fundamental physicochemical characteristics, namely solubility and melting point, is paramount for its effective application in research and development, from designing synthetic routes to formulating drug delivery systems. This guide provides a comprehensive overview of these properties, blending theoretical predictions with standardized experimental protocols for their determination.

Key Compound Identifiers:

PropertyValueSource
CAS Number 5333-05-1
Molecular Formula C₈H₆ClNOS
Molecular Weight 199.66 g/mol

Section 1: Solubility Profile - A Theoretical and Practical Framework

Predicted Solubility Based on Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] The structure of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one features both polar and nonpolar characteristics:

  • Polar Moieties: The secondary amide (lactam) group (-NH-C=O) is capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This suggests potential solubility in polar solvents.

  • Nonpolar Moieties: The chlorinated benzene ring and the sulfur atom in the thiazine ring contribute to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.

Based on this analysis, the following solubility profile is anticipated:

Solvent ClassPredicted SolubilityRationale
Nonpolar Solvents (e.g., Hexane, Toluene)LowWhile the molecule has nonpolar regions, the polar lactam group will likely hinder dissolution in highly nonpolar solvents.
Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate)Moderate to GoodThese solvents can interact with the polar lactam group through dipole-dipole interactions without disrupting hydrogen bonding networks as strongly as protic solvents.
Polar Protic Solvents (e.g., Ethanol, Methanol)ModerateThe ability of these solvents to both donate and accept hydrogen bonds will facilitate the solvation of the lactam moiety.
Aqueous Solvents (e.g., Water)LowThe significant nonpolar surface area of the chlorinated benzene ring is expected to make the molecule poorly soluble in water. The N-H group is weakly acidic and may allow for slightly increased solubility in basic aqueous solutions through salt formation.
Experimental Protocol for Solubility Determination

To empirically determine the solubility, a standardized protocol such as the shake-flask method is recommended. This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a sufficient time to permit the settling of the undissolved solid. Alternatively, centrifugation can be used to accelerate this process.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Diagram of the Solubility Determination Workflow:

G Workflow for Solubility Determination A Add excess compound to solvent B Equilibrate at constant temperature with agitation A->B C Separate solid and liquid phases (centrifugation) B->C D Sample and dilute supernatant C->D E Quantify concentration via HPLC D->E F Calculate solubility E->F

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.

Section 2: Melting Point - A Key Indicator of Purity and Stability

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property that provides insights into the purity and identity of a compound.[3] A sharp melting point range is indicative of a pure substance, while impurities tend to depress and broaden the melting range.[3]

Factors Influencing the Melting Point

The melting point of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one will be influenced by several structural factors:

  • Intermolecular Forces: The ability of the lactam group to form intermolecular hydrogen bonds will significantly contribute to the stability of the crystal lattice, likely resulting in a relatively high melting point.

  • Molecular Weight and Symmetry: The compound's moderate molecular weight and planar aromatic system allow for efficient packing in the crystal lattice, which also contributes to a higher melting point.

  • Halogen Bonding: The chlorine atom may participate in halogen bonding, further stabilizing the crystal structure.

Given these features, a melting point well above room temperature is expected. For context, related benzothiazine derivatives often exhibit melting points in the range of 150-250 °C.

Experimental Protocol for Melting Point Determination

The melting point is typically determined using a capillary melting point apparatus.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Rapid Heating (Optional): For an unknown compound, it is often efficient to first perform a rapid heating to determine an approximate melting range.

  • Slow Heating: For an accurate measurement, heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.[5]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). The recorded melting point should be reported as a range.[4]

Diagram of the Melting Point Determination Workflow:

G Workflow for Melting Point Determination A Prepare a dry, powdered sample B Pack sample into a capillary tube A->B C Place in melting point apparatus B->C D Heat rapidly for approximate range (optional) C->D E Heat slowly (1-2 °C/min) near melting point D->E F Record temperature range from first liquid to complete liquefaction E->F

Caption: A flowchart outlining the standard procedure for determining the melting point of a solid organic compound.

Conclusion

While specific experimental data for the solubility and melting point of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one are not widely published, a strong predictive understanding can be derived from its molecular structure. This guide provides the theoretical foundation and practical, step-by-step protocols necessary for researchers to determine these critical physicochemical properties. The systematic application of these methods will enable the confident use of this compound in further research and development endeavors.

References

Sources

Protocols & Analytical Methods

Method

Detailed synthesis protocol for 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

This synthesis guide details the production of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one , a privileged heterocyclic scaffold widely utilized in medicinal chemistry for its antimicrobial, antifungal, and anti-inflammatory p...

Author: BenchChem Technical Support Team. Date: February 2026

This synthesis guide details the production of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one , a privileged heterocyclic scaffold widely utilized in medicinal chemistry for its antimicrobial, antifungal, and anti-inflammatory properties.[1]

Part 1: Application Note & Strategic Overview

Subject: High-Purity Synthesis of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one via Cyclocondensation. Methodology: One-pot alkylation-cyclization using 2-Amino-5-chlorobenzenethiol and Chloroacetyl Chloride.[1] Rationale: The 1,4-benzothiazine core mimics the phenothiazine structure but offers a distinct pharmacological profile due to the 3-one moiety.[1] The 7-chloro substituent significantly enhances lipophilicity and metabolic stability, making this specific derivative a critical intermediate for developing potent bioactive agents (e.g., antifungal azoles or antimicrobial agents).

Part 2: Scientific Integrity & Protocol

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of 2-amino-5-chlorobenzenethiol with a two-carbon electrophile, chloroacetyl chloride .[1]

  • Nucleophilic Centers: The starting material possesses two nucleophiles: the thiol (-SH) and the amine (-NH₂).[1]

  • Regioselectivity: While the sulfur atom is a softer nucleophile, the reaction conditions (base selection and temperature) drive the formation of the stable six-membered lactam ring. The mechanism typically proceeds via initial S-alkylation or N-acylation followed by rapid cyclization to form the thermodynamically stable amide bond (lactam).[1]

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]RoleHazard Note
2-Amino-5-chlorobenzenethiol 159.641.0PrecursorStench, Irritant
Chloroacetyl chloride 112.941.1ElectrophileCorrosive, Lachrymator
Potassium Carbonate (K₂CO₂) 138.212.5BaseIrritant
Acetone (or DMF)58.08SolventSolventFlammable
Ethanol 46.07-RecrystallizationFlammable
Detailed Experimental Protocol

Step 1: Preparation of the Reaction Matrix

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

  • Flush the system with nitrogen to create an inert atmosphere (critical to prevent oxidation of the thiol to the disulfide).

  • Charge the flask with 2-Amino-5-chlorobenzenethiol (10 mmol, 1.60 g) and Acetone (50 mL).

  • Add anhydrous Potassium Carbonate (25 mmol, 3.45 g) to the solution. The mixture may appear as a suspension.[1]

Step 2: Electrophilic Addition

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Dilute Chloroacetyl chloride (11 mmol, 0.88 mL) in a small volume of acetone (5 mL).

  • Add the chloroacetyl chloride solution dropwise over 20 minutes. Note: The reaction is exothermic; control the addition rate to maintain temperature below 10 °C.

Step 3: Cyclization (Thermodynamic Control)

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 30 mins).

  • Heat the mixture to reflux (approx. 56 °C) for 4–6 hours .

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting thiol spot should disappear, and a new, less polar spot (the product) should appear.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of crushed ice/water with vigorous stirring. The inorganic salts will dissolve, and the product will precipitate as a solid.[1]

  • Stir for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Buchner funnel and wash the cake with cold water (3 × 20 mL) to remove residual salts and base.

Step 5: Purification

  • Recrystallization: Transfer the crude solid to a flask and recrystallize from hot Ethanol (or an Ethanol/Water mixture).

  • Drying: Dry the purified crystals in a vacuum oven at 50 °C for 6 hours.

  • Yield Expectation: 75–85%.

  • Appearance: Off-white to pale yellow crystalline solid.[1]

Part 3: Visualization & Analysis

Reaction Scheme Diagram

ReactionScheme Start 2-Amino-5-chlorobenzenethiol (Nucleophile) Intermediate Intermediate (S-alkylated / N-acylated) Start->Intermediate + K2CO3, Acetone, 0°C Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (Target Scaffold) Intermediate->Product Reflux, -HCl

Caption: Reaction pathway for the synthesis of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one involving nucleophilic attack and cyclization.

Experimental Workflow Logic

Workflow Setup Setup: Inert Atmosphere (N2) Solvent: Acetone Mix Mix: Thiol + K2CO3 Temp: 0-5°C Setup->Mix Add Addition: Chloroacetyl Chloride Dropwise Mix->Add Reflux Cyclization: Reflux 4-6h Monitor: TLC Add->Reflux Quench Quench: Pour into Ice Water Precipitate Product Reflux->Quench Purify Purification: Recrystallize (EtOH) Vacuum Dry Quench->Purify

Caption: Step-by-step experimental workflow ensuring safety and high yield.

References

  • Sebbar, S. et al. (2016).[2] Synthesis of new [1,4]-benzothiazine derivatives. ResearchGate. Available at: [Link]

  • Rathore, M. et al. (2018).[3] Synthesis and Spectral Studies of 4H-1,4-Benzothiazine. International Journal of Creative Research Thoughts. Available at: [Link]

  • Al-Wahaibi, L.H. et al. (2009). 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E. Available at: [Link]

Sources

Application

Application Note: HPLC Analytical Method for 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

Introduction & Scope The compound 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (CAS: 5333-05-1) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a primary intermediate in the synthesis of bioactive agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (CAS: 5333-05-1) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a primary intermediate in the synthesis of bioactive agents, including muscle relaxants (e.g., Chlormezanone derivatives), antifungal agents, and specific enzyme inhibitors (e.g., peptide deformylase inhibitors).

The Analytical Challenge

Analyzing this benzothiazine derivative presents specific challenges:

  • Hydrophobicity: The fused benzene-thiomorpholine ring system imparts significant lipophilicity (LogP > 2.0), requiring high organic strength for elution.

  • Impurity Profile: Synthesis typically involves the condensation of 2-amino-5-chlorobenzenethiol with chloroacetyl chloride. The method must resolve the product from the unreacted thiol and its oxidative dimer (disulfide), which forms rapidly in solution.

  • Tailing Issues: The amide nitrogen and thioether sulfur can interact with free silanols on silica columns, necessitating buffered mobile phases or end-capped columns.

This guide provides a robust, self-validating Reverse Phase HPLC (RP-HPLC) protocol designed for both reaction monitoring (IPC) and final purity assessment.

Physicochemical Context & Method Strategy

Before executing the protocol, understanding the molecule's behavior is essential for troubleshooting.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₈H₆ClNOSMW: 199.66 g/mol
Solubility Low in water; High in DMSO, DMF, ACNCritical: Samples must be dissolved in organic solvent before dilution.
UV Absorption λmax ~235 nm, ~254 nmAromatic ring + amide conjugation provides strong UV response.
pKa Amide proton (weakly acidic)Neutral at pH 2–7. Acidic mobile phase prevents ionization, sharpening peaks.
Diagram 1: Method Development Logic

The following workflow illustrates the decision matrix used to select the conditions provided in this note.

MethodLogic Prop Molecule Properties (Lipophilic, Neutral Amide) Col Column Selection C18 (ODS) End-capped Prop->Col Requires Hydrophobic Retentivity MP Mobile Phase Acidic Water / ACN Prop->MP Suppress Silanol Interactions Det Detection UV @ 254 nm Prop->Det Aromatic Conjugation Opt Optimization Gradient for Impurities Col->Opt MP->Opt

Caption: Logical flow for selecting chromatographic conditions based on benzothiazine physicochemical properties.

Experimental Protocols

Protocol A: Gradient Method (Purity & Reaction Monitoring)

Recommended for separating the target from early-eluting polar starting materials (thiols) and late-eluting dimers.

Chromatographic Conditions
ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance)
Column C18 (L1), 4.6 × 150 mm, 5 µm (e.g., Hypersil ODS-2 or Zorbax Eclipse Plus)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection UV 254 nm (Primary), 235 nm (Secondary/Scan)
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Equilibration
2.010Isocratic hold (elute polar salts/thiols)
12.090Linear Ramp (elute product & dimers)
15.090Wash
15.110Re-equilibration
20.010End
Protocol B: Sample Preparation

Correct sample prep is vital to prevent precipitation in the injector.

  • Stock Solution (1 mg/mL):

    • Weigh 10 mg of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one.

    • Dissolve in 2 mL of DMSO or DMF (sonicate if necessary).

    • Make up to 10 mL with Acetonitrile .

  • Working Standard (100 µg/mL):

    • Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Mobile Phase Initial Ratio (90:10 Water:ACN) only if precipitation does not occur. If the solution turns cloudy, dilute with 50:50 Water:ACN.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter prior to injection.

System Suitability & Validation (Self-Validating System)

To ensure the data is trustworthy, the system must pass these criteria before analyzing unknown samples.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ± 2.0% RSDConfirms pump stability and gradient reproducibility.
Tailing Factor (T) T < 1.5Benzothiazines can tail due to NH interactions; T > 1.5 indicates column aging or insufficient buffer strength.
Theoretical Plates (N) > 5000Ensures column efficiency is sufficient for resolution.
Resolution (Rs) > 2.0Between the Main Peak and the nearest impurity (usually the disulfide dimer).
Diagram 2: Impurity & Separation Logic

This diagram visualizes the separation order expected based on polarity.

SeparationOrder Start Injection Thiol Impurity 1: 2-Amino-5-chlorobenzenethiol (Polar, RT ~3-5 min) Start->Thiol Elutes First (Low %B) Target Target: 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (Moderately Non-polar, RT ~8-10 min) Thiol->Target Gradient Ramp Dimer Impurity 2: Disulfide Dimer (Highly Non-polar, RT ~12-14 min) Target->Dimer High %B Wash

Caption: Expected elution order. The starting thiol is polar; the target is intermediate; the oxidative dimer is highly lipophilic.

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)

  • Cause: Interaction of the secondary amine (NH) in the thiazine ring with residual silanols.

  • Fix: Add 5mM Ammonium Acetate to the aqueous mobile phase or switch to a "Base Deactivated" (BDS) C18 column.

Issue: Split Peaks

  • Cause: Sample solvent mismatch. Injecting a 100% ACN sample into a 10% ACN mobile phase stream can cause precipitation or "solvent wash" effects.

  • Fix: Ensure the Working Standard is diluted with at least 50% water (or match the initial gradient composition).

Issue: Ghost Peaks

  • Cause: Carryover of the highly lipophilic disulfide dimer from a previous run.

  • Fix: Extend the "Wash" phase (90% B) of the gradient by 3 minutes.

References

  • Synthesis & Characterization Context

    • Rathore, M. et al. (2018).[1] Synthesis and Spectral Studies of 4H-1,4-Benzothiazine. International Journal of Creative Research Thoughts.

    • Source: (Accessed via IJCRT.org)

  • Pharmacological Relevance & Structure

    • Turkmen, H. et al. (2022).[2] Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules (MDPI).

    • Source:

  • Analytical Method Basis (Benzothiazine Derivatives)

    • Rana, A. et al.
    • Source:

  • Compound Data

    • PubChem CID 84822 (Related Methyl derivative)
    • Source:[3]

Sources

Method

Application Note: Strategic Chemical Derivatization of the 1,4-Benzothiazine Nucleus

[1][2] Executive Summary & Strategic Value The 1,4-benzothiazine nucleus is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for therapeutics ranging from calcium channel blockers (e.g., Semo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Value

The 1,4-benzothiazine nucleus is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for therapeutics ranging from calcium channel blockers (e.g., Semotiadil) to emerging antifungal and antineoplastic agents. Its unique fold along the Nitrogen-Sulfur axis imparts specific electronic properties that mimic phenothiazine antipsychotics without the associated side-effect profile.

This guide moves beyond generic synthesis to provide a modular derivatization strategy . We focus on the 2H-1,4-benzothiazin-3(4H)-one scaffold because it offers three distinct vectors for diversification:

  • N-4 Position: Modulation of lipophilicity and bioavailability.

  • C-2 Methylene: "Warhead" attachment via Knoevenagel condensation.

  • S-1 Position: Metabolic tuning via oxidation state (sulfoxide/sulfone).

Strategic Derivatization Map

The following workflow illustrates the divergent synthesis pathway. We utilize a "Core-First" approach, establishing the heterocycle before branching into functional libraries.

Benzothiazine_Workflow Precursor 2-Aminothiophenol (Starting Material) Core 2H-1,4-benzothiazin-3(4H)-one (Core Scaffold) Precursor->Core Cyclization (Ethyl bromoacetate/Base) N_Alk N-Alkylated Derivatives (Position 4) Core->N_Alk NaH / R-X (Module 2) C_Func C-2 Arylidene Derivatives (Knoevenagel Products) Core->C_Func Ar-CHO / Base (Module 3) S_Ox S-Oxides/Sulfones (Metabolic Stability) N_Alk->S_Ox mCPBA / H2O2 C_Func->S_Ox Oxidation

Figure 1: Divergent synthesis workflow starting from 2-aminothiophenol. Solid lines indicate primary protocols detailed below; dashed lines indicate secondary metabolic tuning.

Module 1: Core Scaffold Synthesis

Objective: High-yield synthesis of 2H-1,4-benzothiazin-3(4H)-one. Mechanism: Nucleophilic attack of the thiol on the


-carbon of the ester, followed by intramolecular amide formation.
Protocol A: The Base-Catalyzed Cyclization

Note: This method is preferred for its scalability and cost-effectiveness compared to metal-catalyzed routes.

Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq) or Sodium Ethoxide (EtONa)
    
  • Solvent: Anhydrous Acetone or Ethanol

Step-by-Step Procedure:

  • Preparation: Dissolve 2-aminothiophenol (10 mmol) in anhydrous acetone (30 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Base Addition: Add anhydrous

    
     (25 mmol) to the solution. Stir for 15 minutes at room temperature (RT) to facilitate thiol deprotonation.
    
  • Alkylation: Dropwise add ethyl bromoacetate (11 mmol) over 10 minutes. The reaction is exothermic; maintain temperature

    
    .
    
  • Cyclization: Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3). The intermediate ester (uncyclized) may appear initially but will convert to the cyclic lactam.

  • Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Target Yield: 75–85%[1][2]

    • Validation: Melting point 176–178°C; NMR shows characteristic singlet at

      
       3.4 ppm (S-CH2-CO).
      

Critical Insight: If using Sodium Ethoxide in ethanol, the reaction proceeds faster (2-3 hours) due to the higher basicity, but requires stricter anhydrous conditions to prevent ester hydrolysis side reactions.

Module 2: N-Functionalization (Position 4)

Objective: Introduction of alkyl/aryl linkers to modulate solubility and target binding. Mechanism: The amide nitrogen (pKa ~16-17) requires a strong base for deprotonation to form the amidate anion, which then acts as a nucleophile.

Protocol B: Sodium Hydride (NaH) Method

Reagents:

  • 2H-1,4-benzothiazin-3(4H)-one (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 eq)

  • Solvent: Dry DMF or THF

Step-by-Step Procedure:

  • Activation: Suspend NaH (1.2 mmol) in dry DMF (5 mL) at 0°C under Argon.

  • Deprotonation: Add the benzothiazine scaffold (1.0 mmol) portion-wise. Evolution of

    
     gas will be observed. Stir at 0°C for 30 mins until gas evolution ceases (formation of the Sodium salt).
    
  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice/water (50 mL). The product usually precipitates.

  • Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, and dry over 
    
    
    
    .

Troubleshooting:

  • Low Yield? Ensure DMF is strictly anhydrous. Water destroys NaH.

  • O-Alkylation vs N-Alkylation: The lactam can theoretically tautomerize to the lactim (O-nucleophile). However, under these conditions (polar aprotic solvent, hard cation

    
    ), N-alkylation is kinetically and thermodynamically favored for this scaffold.
    

Module 3: C-2 Functionalization (The "Warhead")

Objective: Synthesis of 2-arylidene derivatives via Knoevenagel condensation. Relevance: This modification introduces conjugation, often essential for biological activity (e.g., antimicrobial efficacy).

Protocol C: Green Catalytic Condensation

Reagents:

  • 2H-1,4-benzothiazin-3(4H)-one (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Catalyst: Sodium Acetate (anhydrous) or Piperidine (cat. amount)

  • Solvent: Glacial Acetic Acid

Step-by-Step Procedure:

  • Mix: Combine scaffold (1.0 mmol), aldehyde (1.0 mmol), and anhydrous Sodium Acetate (3.0 mmol) in Glacial Acetic Acid (5 mL).

  • Reflux: Heat to reflux (118°C) for 4–6 hours.

  • Observation: The product often precipitates upon cooling due to increased planarity and conjugation.

  • Workup: Pour into ice water. Filter the solid.

  • Purification: Recrystallize from Ethanol or DMF.

Mechanistic Insight: The C-2 protons are acidic due to the flanking Sulfur and Carbonyl group. The base generates the carbanion, which attacks the aldehyde carbonyl. The subsequent dehydration is driven by the formation of the conjugated exocyclic double bond.

Data Summary & Validation

Derivative TypeKey Chemical Shift (1H NMR)Typical YieldBiological Relevance
Core Scaffold

3.40 (s, 2H, S-CH2)
80-85%Precursor
N-Alkyl (N-Me)

3.35 (s, 3H, N-CH3)
75-90%Improved Lipophilicity
C-Arylidene

7.60-7.80 (s, 1H, =CH-Ar)
65-80%Antimicrobial/Anticancer
Sulfoxide (S=O)

3.6/3.8 (dd, diastereotopic)
70%Metabolic Stability

Self-Validating Check:

  • In Module 3 (Knoevenagel) , the disappearance of the singlet at

    
     3.4 ppm (S-CH2) and the appearance of a downfield vinylic proton (
    
    
    
    7.6-7.8 ppm) confirms the reaction success. If the singlet at 3.4 remains, the condensation failed.

References

  • Review of Biological Significance: Gupta, A., et al. "1,4-Benzothiazines: A Biologically Attractive Scaffold."[3] Current Topics in Medicinal Chemistry.

  • Synthesis Protocol (Core & Knoevenagel): Trapani, G., et al. "Synthesis and binding affinity of 2-phenyl-1,4-benzothiazin-3(4H)-one derivatives." European Journal of Medicinal Chemistry.

  • N-Alkylation Methodologies: Venturello, P. "Sodium hydride in Organic Synthesis: Alkylation of Amides."[4][5] Science of Synthesis.

  • Green Chemistry Approaches: Dhongade-Desai, S., et al. "Environmentally Benign Protocol of Knoevenagel Condensation Reaction."

Sources

Application

Application Note: High-Throughput Acetylcholinesterase Inhibition Assay for Benzothiazine Derivatives

Introduction & Scientific Rationale Benzothiazine derivatives (e.g., 1,4-benzothiazines) have emerged as privileged scaffolds in the development of multi-target-directed ligands (MTDLs) for Alzheimer’s disease (AD).[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Benzothiazine derivatives (e.g., 1,4-benzothiazines) have emerged as privileged scaffolds in the development of multi-target-directed ligands (MTDLs) for Alzheimer’s disease (AD).[1] Their structural versatility allows for dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), while often possessing antioxidant properties.

However, the physicochemical properties of benzothiazines—specifically their high lipophilicity and potential for intrinsic color absorbance—pose unique challenges in standard colorimetric assays. This protocol details an optimized Modified Ellman’s Assay , specifically engineered to mitigate solubility issues and false positives common to sulfur-nitrogen heterocycles.

The Mechanistic Principle

The assay relies on the enzymatic hydrolysis of acetylthiocholine iodide (ATChI) by AChE. The released product, thiocholine, reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoic acid (TNB), which absorbs strongly at 412 nm .[2]

Reaction Pathway Visualization

The following diagram illustrates the enzymatic cascade and the specific intervention point of benzothiazine derivatives.

EllmanReaction AChE AChE Enzyme ATCh Acetylthiocholine (Substrate) AChE->ATCh Catalysis Thiocholine Thiocholine (Product) ATCh->Thiocholine Hydrolysis TNB TNB Anion (Yellow - 412nm) Thiocholine->TNB + DTNB DTNB DTNB (Ellman's Reagent) Inhibitor Benzothiazine Derivative Inhibitor->AChE Inhibition (IC50)

Figure 1: Schematic of the Ellman reaction pathway.[3] Benzothiazine derivatives inhibit AChE, preventing the hydrolysis of ATCh and the subsequent formation of the yellow TNB product.

Experimental Design Strategy

Critical Considerations for Benzothiazines
  • Solubility & Vehicle Tolerance: Benzothiazines are often poorly soluble in aqueous buffers. DMSO is required but must be kept below 2% (v/v) final concentration to prevent solvent-induced enzyme denaturation.

  • Spontaneous Hydrolysis: ATChI degrades spontaneously at pH 8.0. A "No Enzyme" blank is mandatory for every compound concentration.

  • Spectral Interference: Some benzothiazine derivatives absorb light near 400-450 nm. A "Compound Background" control (Compound + DTNB + Buffer, no Enzyme) is required to subtract intrinsic absorbance.

Control Setup
Control TypeComponentsPurpose
Blank (Background) Buffer + DTNB + ATChICorrects for spontaneous hydrolysis of substrate.
Negative Control (Max Activity) Buffer + Enzyme + DTNB + ATChI + SolventDefines 100% Enzyme Activity (

).
Positive Control Donepezil + Enzyme + DTNB + ATChIValidates assay performance (Expected IC

~20-30 nM).
Compound Blank Compound + Buffer + DTNBCorrects for color of the compound itself.

Materials & Reagents

Reagents:

  • Buffer: 100 mM Sodium Phosphate Buffer (pH 8.0) or Tris-HCl (pH 8.0).[2] Note: Phosphate is preferred for stability.

  • Enzyme: Acetylcholinesterase from Electrophorus electricus (electric eel) (Type VI-S, Sigma) or Human Recombinant AChE.

    • Stock: 500 U/mL in 100 mM phosphate buffer containing 1% BSA (stabilizer). Store at -80°C.

    • Working Solution: Dilute to 0.03 - 0.05 U/mL just before use.

  • Substrate (ATChI): Acetylthiocholine iodide (15 mM in water). Prepare fresh daily.

  • Chromogen (DTNB): 3 mM DTNB in buffer containing 10 mM NaCl and 2 mM MgCl

    
    . Store in dark.
    
  • Test Compounds: Dissolve benzothiazine derivatives in 100% DMSO to create 10 mM stocks.

Equipment:

  • 96-well microplate reader (capable of reading at 412 nm).

  • Clear, flat-bottom 96-well plates.

Detailed Protocol (96-Well Format)

Step 1: Compound Preparation

Prepare a serial dilution of the benzothiazine derivatives in DMSO.

  • Range: Typically 0.01 µM to 100 µM.

  • Dilution:[4][5] Dilute these DMSO stocks 1:50 into the Assay Buffer before adding to the plate to minimize DMSO shock to the enzyme.

Step 2: Plate Loading (Volume: 200 µL/well)

Follow this precise order of addition to ensure equilibrium binding of the inhibitor.

  • Buffer: Add 140 µL of Phosphate Buffer (pH 8.0) to all wells.

  • Enzyme: Add 20 µL of AChE working solution (0.05 U/mL) to "Test" and "Negative Control" wells.

    • Replace with 20 µL Buffer for "Blank" wells.

  • Inhibitor: Add 20 µL of diluted Benzothiazine derivative (or Donepezil) to appropriate wells.

    • Add 20 µL of Vehicle (diluted DMSO) to "Negative Control" and "Blank" wells.

Step 3: Pre-Incubation (Crucial Step)

Incubate the plate at 25°C for 15 minutes .

  • Why? Benzothiazines often act as non-competitive or mixed inhibitors. This step allows the compound to access the catalytic gorge or peripheral anionic site (PAS) before the substrate competes for entry.

Step 4: Reaction Initiation
  • DTNB/Substrate Mix: Prepare a 1:1 mixture of DTNB (3 mM) and ATChI (15 mM) immediately before use.

  • Add: Dispense 20 µL of the DTNB/ATChI mixture into all wells.

    • Final Concentrations: AChE (~0.005 U/mL), ATChI (0.75 mM), DTNB (0.15 mM).

Step 5: Measurement[6]
  • Mode: Kinetic Loop.

  • Settings: Measure Absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Temperature: Maintain 25°C.

Data Analysis

Velocity Calculation

Calculate the slope (Change in Absorbance per minute,


) for the linear portion of the kinetic curve (usually minutes 2–10).
Percent Inhibition


  • 
    : Velocity of Negative Control (Enzyme + DMSO).
    
  • 
    : Velocity of Test Compound (corrected for blanks).
    
IC50 Determination

Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis). Fit the data using a non-linear regression model (Four-Parameter Logistic / Sigmoidal Dose-Response):



Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Absorbance Benzothiazine oxidation or intrinsic color.Run a "Compound Blank" (No Enzyme) and subtract this value from the Test well.
No Enzyme Activity DMSO concentration >5% or pH drift.Ensure final DMSO <2%. Check Buffer pH (must be 8.0).[2][5][6]
False Positives Thiol-containing impurities reacting with DTNB.[4]Verify compound purity. If the compound has a free -SH group, this assay cannot be used directly (use Modified Ellman with pre-wash or alternative substrate).
Precipitation Compound insolubility in aqueous buffer.Inspect wells visually. If cloudy, reduce concentration range or add 0.01% Triton X-100 (validate that Triton does not inhibit AChE first).

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[4] Biochemical Pharmacology, 7(2), 88–95.

  • Dighe, S. N., et al. (2022). Design, synthesis and evaluation of novel 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives as new acetylcholinesterase inhibitors. Molecules.

  • Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical Papers, 155(3), 219–229.

  • Thermo Fisher Scientific. Ellman’s Reagent (DTNB) Product Information & Protocol.

Sources

Method

In vitro screening of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one for anticancer activity

An In-Depth Guide to the In Vitro Anticancer Screening of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Abstract This technical guide provides a comprehensive framework for the initial in vitro evaluation of 7-Chloro-2H-1,4-ben...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Anticancer Screening of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

Abstract

This technical guide provides a comprehensive framework for the initial in vitro evaluation of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one, a heterocyclic compound belonging to the benzothiazine class, for potential anticancer activity. Benzothiazine derivatives are recognized for their diverse pharmacological properties, including antitumor effects.[1][2][3] This document outlines a logical, tiered screening cascade designed for researchers in drug discovery and oncology. The protocols detailed herein progress from broad-spectrum cytotoxicity assessment to more defined mechanistic assays, including the induction of apoptosis and cell cycle arrest. The causality behind each experimental choice is explained, and every protocol is structured as a self-validating system with appropriate controls. Our objective is to provide a robust, field-proven methodology to generate a preliminary, yet comprehensive, profile of the compound's anticancer potential.

Introduction: The Rationale for Screening Benzothiazine Scaffolds

The 1,4-benzothiazine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties.[2] Notably, the structural similarity of some 1,4-benzothiazines to phenothiazines has implicated them in antitumor chemotherapy.[2] Compounds with this core can interfere with multiple cancer cell processes, including proliferation and survival signaling pathways.[4]

7-Chloro-2H-1,4-benzothiazin-3(4H)-one is a specific analogue whose potential as a targeted anticancer agent warrants systematic investigation. The initial step in this investigation is a rigorous in vitro screening process. Such screening serves to triage compounds with insufficient anticancer activity before they enter more complex and costly preclinical animal testing, thereby increasing the efficiency of the drug development pipeline.[5] This guide presents a validated workflow for this crucial first stage of discovery.

Strategic Experimental Workflow: A Tiered Approach

A successful preliminary screening campaign does not rely on a single assay but rather on a logical sequence of experiments that build upon one another. This tiered approach ensures that resources are spent on compounds of genuine interest while simultaneously building a preliminary mechanistic profile. The workflow begins with a high-throughput assessment of general cytotoxicity and, based on those results, proceeds to elucidate the mode of cell death.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Preliminary Conclusion A Compound Preparation (7-Chloro-2H-1,4-benzothiazin-3(4H)-one) Stock Solution in DMSO C MTT Cytotoxicity Assay (Determine Cell Viability) A->C B Cell Line Selection (e.g., MCF-7, A549, HCT116) + Normal Cell Line (e.g., MCF-10A) B->C D Data Analysis: IC50 Calculation C->D E Apoptosis Assay (Annexin V / PI Staining via Flow Cytometry) D->E If IC50 is potent F Cell Cycle Analysis (PI Staining via Flow Cytometry) D->F If IC50 is potent G Synthesize Data & Formulate Hypothesis (e.g., 'Compound induces G2/M arrest and apoptosis') E->G F->G

Caption: Tiered workflow for in vitro screening of the target compound.

Protocol I: Primary Cytotoxicity Screening (MTT Assay)

Principle and Justification

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6] This assay is selected for primary screening due to its high throughput, reproducibility, and sensitivity, making it ideal for determining the half-maximal inhibitory concentration (IC50) of a compound.[8]

Detailed Step-by-Step Methodology
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) and a non-cancerous cell line (e.g., MCF-10A) to ~80% confluency.

    • Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).[9] Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Controls: Include wells for:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

      • Blank: Medium only (no cells).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations or controls.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Incubation and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

    • After incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

  • Determine IC50:

    • Plot % Viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Cell LineCancer TypeIC50 of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (µM)IC50 of Doxorubicin (µM)
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
A549Lung Carcinoma[Insert Value][InsertValue]
HCT-116Colorectal Carcinoma[Insert Value][Insert Value]
MCF-10ANon-tumorigenic Breast[Insert Value][Insert Value]

Protocol II: Apoptosis Detection by Annexin V & Propidium Iodide Staining

Principle and Justification

If the compound demonstrates significant cytotoxicity, the next critical step is to determine if it induces programmed cell death (apoptosis).[10][11] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect this event.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13] Flow cytometry analysis of co-stained cells allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[13]

Detailed Step-by-Step Methodology
  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~70% confluency.

    • Treat cells with 7-Chloro-2H-1,4-benzothiazin-3(4H)-one at concentrations around its IC50 and 2x IC50 for 24 or 48 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine or Etoposide) known to induce apoptosis in the selected cell line.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Accutase (avoiding Trypsin which can cleave surface proteins). Combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL solution).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use appropriate excitation/emission wavelengths for FITC (Ex: 488 nm; Em: 530 nm) and PI (Ex: 488 nm; Em: >617 nm).

    • Collect data for at least 10,000 events per sample.

    • Set up compensation controls using single-stained samples to correct for spectral overlap.

Data Analysis and Presentation

The data is visualized in a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells/debris

TreatmentConcentration% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control0.1% DMSO[Insert Value][Insert Value][Insert Value]
CompoundIC50[Insert Value][Insert Value][Insert Value]
Compound2x IC50[Insert Value][Insert Value][Insert Value]
Positive Control[e.g., 1 µM Staurosporine][Insert Value][Insert Value][Insert Value]

Protocol III: Cell Cycle Analysis by Propidium Iodide Staining

Principle and Justification

Many anticancer agents function by disrupting the normal progression of the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M) which can subsequently trigger apoptosis.[14] Flow cytometry with PI staining is a standard technique to analyze the distribution of a cell population across these phases.[15] PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present.[16] Therefore, cells in the G2/M phase (with 4N DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase (2N DNA content), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence.[15] An RNase treatment step is crucial as PI can also bind to double-stranded RNA.[16]

Detailed Step-by-Step Methodology
  • Cell Treatment and Harvesting:

    • Seed and treat cells in 6-well plates as described in the apoptosis protocol (Section 4.2.1).

    • Harvest cells (both adherent and floating) and wash once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight). This step permeabilizes the cells and preserves their structure.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of PI/RNase staining buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A).[16]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the linear fluorescence of the PI signal.

    • Generate a histogram of cell count versus DNA content (fluorescence intensity).

Data Analysis and Presentation

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase. A significant increase in the population of a specific phase compared to the vehicle control indicates cell cycle arrest.

G cluster_assays pathway Extrinsic Pathway (Death Receptors) Intrinsic Pathway (Mitochondrial Stress) Benzothiazine Derivatives may induce ROS, leading to DNA damage and mitochondrial stress. [2] cas8 Caspase-8 pathway:f0->cas8 cas9 Caspase-9 pathway:f1->cas9 cas3 Caspase-3 (Executioner Caspase) cas8->cas3 cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis caspase_assay Caspase Assays (Enzyme Activity) cas3->caspase_assay annexin Annexin V Assay (PS Flipping) apoptosis->annexin

Caption: Potential apoptotic pathways targeted by anticancer compounds.

Conclusion and Future Directions

This guide provides a foundational set of protocols for the initial in vitro characterization of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one. The data generated from these assays—IC50 values across multiple cell lines, confirmation of apoptosis induction, and identification of cell cycle arrest—will form a critical decision-making package. A compound demonstrating potent and selective cytotoxicity (i.e., a lower IC50 in cancer cells versus normal cells), coupled with a clear induction of apoptosis and/or cell cycle arrest, would be a strong candidate for further investigation.

Subsequent studies could include Western blot analysis to probe for key proteins involved in apoptosis (e.g., cleaved PARP, Caspase-3) and cell cycle regulation (e.g., cyclins, CDKs), or more advanced assays to measure mitochondrial membrane potential or reactive oxygen species (ROS) generation, as benzothiazole derivatives have been shown to modulate these pathways.[14]

References

  • Current issues in pharmacy and medicine: science and practice. (2021). Synthesis and study of the anticancer activity of some new 7H-[1][14][17]triazolo [3,4-b][1][17][18]thiadiazines. Available at:

  • PubMed. (n.d.). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights.
  • PMC. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.
  • PMC. (n.d.). Benzothiazole derivatives as anticancer agents.
  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017).
  • PubMed. (n.d.). Benzothiazole derivatives as anticancer agents.
  • PMC. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives.
  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (n.d.).
  • Beilstein Journals. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • PubMed. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • PubMed. (n.d.). Cell sensitivity assays: the MTT assay.
  • Cell Cycle Analysis. (n.d.).
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • Abcam. (n.d.). MTT assay protocol.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Cell Cycle Assays for Flow Cytometry.
  • BMG Labtech. (2025). Apoptosis – what assay should I use?.
  • PubChem. (n.d.). 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one.
  • ResearchGate. (2022). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • YouTube. (2023). Cell Cycle Analysis By Flow Cytometry.
  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?.
  • MDPI. (n.d.). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts.
  • Biocompare. (2021). Choosing an Apoptosis Detection Assay.
  • MDPI. (n.d.). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • PMC. (n.d.). Assaying cell cycle status using flow cytometry.
  • PubMed Central. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][17]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Available at:

  • YouTube. (2021). Cell Viability and Cytotoxicity determination using MTT assay.

Sources

Application

Application Notes and Protocols: Design and Synthesis of Novel Analogs for Drug Discovery

Abstract The design and synthesis of novel analogs from a validated hit or lead compound is a cornerstone of modern drug discovery. This iterative process, known as lead optimization, aims to enhance a molecule's therape...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The design and synthesis of novel analogs from a validated hit or lead compound is a cornerstone of modern drug discovery. This iterative process, known as lead optimization, aims to enhance a molecule's therapeutic properties, including potency, selectivity, and pharmacokinetic profile, while minimizing off-target effects and toxicity.[1][2] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of contemporary strategies for rational analog design, detailed protocols for chemical synthesis and purification, and methodologies for robust analytical characterization. By integrating field-proven insights with established scientific principles, this document serves as a practical resource for accelerating the development of promising new drug candidates.

Introduction: The Central Role of Analog Design

Analog design is the systematic modification of a bioactive compound's chemical structure to create a new, related molecule with improved characteristics.[3][4] This strategy is fundamental to medicinal chemistry, transforming an initial "hit" from a screening campaign into a viable drug candidate. The core objective is to systematically explore the chemical space around a lead compound to understand its Structure-Activity Relationship (SAR), which describes how specific structural features of a molecule relate to its biological activity.[2] Through iterative cycles of design, synthesis, and testing, researchers can fine-tune a molecule's properties to achieve the desired therapeutic profile.[5][6][7]

This guide is structured to provide both the conceptual framework for designing effective analogs and the practical, step-by-step instructions for their synthesis and validation.

Section 1: Rational Drug Analog Design Strategies

The modern drug discovery landscape is dominated by several key rational design strategies, which leverage structural and computational data to guide the analog design process.[8]

1.1 Structure-Based Drug Design (SBDD)

SBDD is a powerful approach that relies on the three-dimensional structural information of the biological target, typically a protein or nucleic acid.[5][9] By understanding the molecular interactions between a lead compound and its target's binding site at an atomic level, chemists can design analogs that fit more precisely and with higher affinity.[5][10]

  • Causality: Knowledge of the 3D structure of the target-ligand complex allows for the rational design of new compounds with enhanced selectivity and efficacy.[10] Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) are pivotal in providing this structural data.[10]

  • Workflow: The SBDD process is iterative.[6] It begins with determining the target's 3D structure, followed by computational docking of virtual compounds into the binding site to predict their orientation and affinity.[11] Promising candidates are then synthesized and experimentally tested, and the resulting data, ideally including a co-crystal structure, informs the next design cycle.[11]

1.2 Ligand-Based Drug Design (LBDD)

When the 3D structure of the target is unknown, LBDD strategies are employed.[8] These methods are based on the principle that molecules with similar structures are likely to have similar biological activities.

  • Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to interact with a specific target.[12] By analyzing a set of known active molecules, a 3D pharmacophore model can be generated.[12] This model then serves as a template to screen for new, structurally diverse compounds that match the required features.[12][13][14] Pharmacophore modeling is also valuable for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[13][15]

1.3 Fragment-Based Drug Discovery (FBDD)

FBDD is an approach that starts with identifying very small molecules, or "fragments" (typically with a molecular weight < 300 Da), that bind weakly to the target.[16][17] These fragments serve as efficient starting points for building more potent, lead-like compounds.[18]

  • Causality: The low complexity of fragments allows for a more thorough exploration of the chemical space within a target's binding site.[18] Because they are small, fragments are more likely to find small pockets and form high-quality interactions.

  • Workflow: The process begins by screening a library of a few thousand fragments using sensitive biophysical techniques like NMR, surface plasmon resonance (SPR), or X-ray crystallography to detect weak binding.[17][19] Once a fragment hit is identified and its binding mode is confirmed, it is optimized into a more potent lead by either "growing" the fragment to occupy adjacent pockets or by "linking" multiple fragments that bind to different sites.[16]

1.4 Bioisosteric Replacement

Bioisosterism is a fundamental strategy in medicinal chemistry that involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties.[20] The goal is to create a new molecule with similar biological activity but with improved physicochemical properties, pharmacokinetics, or reduced toxicity.[21][22][23]

  • Classical Bioisosteres: These involve replacing atoms or groups with others that have a similar size, shape, and electronic configuration (e.g., replacing a hydroxyl group [-OH] with a thiol group [-SH]).

  • Non-Classical Bioisosteres: These do not strictly share steric and electronic properties but can mimic the biological function of the original group (e.g., replacing a carboxylic acid with a tetrazole to improve metabolic stability).[20]

The careful application of these design strategies allows for a more targeted and efficient approach to lead optimization, increasing the probability of developing a successful drug candidate.

Section 2: Synthesis and Purification Protocols

The following protocols provide standardized, step-by-step methodologies for common reactions and purification techniques essential for synthesizing and isolating novel drug analogs.

Protocol 2.1: Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki coupling is a versatile and widely used reaction in medicinal chemistry for the formation of carbon-carbon bonds, typically between an aryl or vinyl boronic acid and an aryl or vinyl halide.

Materials:

  • Aryl halide (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source

Procedure:

  • To a round-bottom flask, add the aryl halide, aryl boronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography.

Causality: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. Using an inert atmosphere prevents the degradation of the catalyst.

Protocol 2.2: Amide Bond Formation using EDC/HOBt Coupling

Amide bond formation is one of the most common reactions in drug synthesis. This protocol uses EDC (a water-soluble carbodiimide) and HOBt (an activating agent) to couple a carboxylic acid and an amine.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 eq)

  • HOBt (Hydroxybenzotriazole, 1.2 eq)

  • Base (e.g., Diisopropylethylamine (DIPEA), 2.0 eq)

  • Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Round-bottom flask, magnetic stirrer, nitrogen/argon source

Procedure:

  • Dissolve the carboxylic acid and HOBt in the solvent in a round-bottom flask under an inert atmosphere.

  • Add EDC to the mixture and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture, followed by the base (DIPEA).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with the appropriate organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and efficiently reacts with the amine to form the stable amide bond.

Protocol 2.3: Purification by Flash Column Chromatography

Flash chromatography is a rapid and efficient method for purifying synthetic compounds.

Materials:

  • Crude compound adsorbed onto silica gel

  • Silica gel for the column

  • Appropriate solvent system (determined by TLC analysis)

  • Glass column, collection tubes

Procedure:

  • Select a solvent system that provides good separation of the desired compound from impurities on a TLC plate (target Rf of ~0.3).

  • Pack the column with silica gel as a slurry in the mobile phase.

  • Carefully load the crude compound (pre-adsorbed onto a small amount of silica) onto the top of the column.

  • Elute the column with the chosen solvent system, applying positive pressure (air or nitrogen).

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and evaporate the solvent to yield the purified compound.

Section 3: Analytical Characterization

Once a novel analog is synthesized and purified, its identity and purity must be rigorously confirmed.

3.1 Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise molecular structure of a compound.[24] ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound.[24] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

3.2 Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the components of a mixture and is the gold standard for assessing the purity of a final compound. A purity level of >95% is typically required for compounds intended for biological testing.

Data Summary Table

All analytical data for a newly synthesized analog should be compiled for clear comparison and record-keeping.

Analog IDMolecular FormulaMW ( g/mol )HRMS (m/z) [M+H]⁺¹H NMRPurity (HPLC %)
Lead-001 C₁₈H₁₅N₃O₂305.33306.1234Conforms>99%
Analog-A01 C₁₉H₁₇N₃O₂319.36320.1392Conforms98.7%
Analog-A02 C₁₈H₁₄FN₃O₂323.32324.1140Conforms99.2%
Visualizations and Workflows
Overall Drug Analog Design and Synthesis Workflow

The following diagram illustrates the iterative cycle of designing, synthesizing, and testing novel drug analogs.

Drug_Discovery_Workflow cluster_design Design Phase cluster_synthesis Synthesis & Purification Phase cluster_testing Testing Phase Design 1. Analog Design (SBDD, LBDD, FBDD) VirtualScreening 2. In Silico Screening (Docking, Pharmacophore) Design->VirtualScreening Prioritize Ideas Synthesis 3. Chemical Synthesis VirtualScreening->Synthesis Select Candidates Purification 4. Purification (Chromatography) Synthesis->Purification Characterization 5. Characterization (NMR, MS, HPLC) Purification->Characterization BioAssay 6. Biological Assay (Potency, Selectivity) Characterization->BioAssay ADME 7. ADME/Tox Assay BioAssay->ADME SAR 8. SAR Analysis & Decision Making ADME->SAR SAR->Design Iterate / Optimize

Caption: Iterative workflow for drug analog design, synthesis, and evaluation.

Structure-Activity Relationship (SAR) Logic

This diagram illustrates the core logic of using SAR to guide lead optimization.

SAR_Logic cluster_mods Structural Modifications cluster_results Observed Outcomes Lead {Lead Compound | IC₅₀ = 100 nM | Good Permeability | Poor Metabolic Stability} Mod1 Analog 1: Add Methyl Group Lead->Mod1 Mod2 Analog 2: Replace Phenyl with Pyridine Lead->Mod2 Mod3 Analog 3: Add Fluorine Lead->Mod3 Res1 Result 1 IC₅₀ = 500 nM Potency Lost Mod1->Res1 Res2 Result 2 IC₅₀ = 90 nM Permeability Decreased Mod2->Res2 Res3 Result 3 IC₅₀ = 110 nM Improved Metabolic Stability Mod3->Res3 SAR_Insight {SAR Insights | - Methyl group is detrimental to activity. - Pyridine nitrogen reduces permeability. - Fluorine blocks metabolic hotspot. } Res1->SAR_Insight Res2->SAR_Insight Res3->SAR_Insight Next_Step Next Design: Combine beneficial modifications. Avoid detrimental ones. SAR_Insight->Next_Step

Caption: Logic diagram of a Structure-Activity Relationship (SAR) cycle.

References
  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762. [Link]

  • Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4295. [Link]

  • (2023). Strategies in the Rational Drug Design. ResearchGate. [Link]

  • (n.d.). The power of structure-based drug design. Drug Discovery News. [Link]

  • Ferreira, R. S., et al. (2023). Molecular and structure-based drug design: From theory to practice. Frontiers in Molecular Biosciences, 10, 1235039. [Link]

  • Al-Sha'er, M. A. (2023). Pharmacophore modeling in drug design. Frontiers in Chemistry, 11, 1296759. [Link]

  • (n.d.). Principle and Applications of Structure Based Drug Design. Longdom Publishing. [Link]

  • (n.d.). Lead Optimization: Definition & Techniques. StudySmarter. [Link]

  • (n.d.). Structure-based drug design (SBDD). GARDP Revive. [Link]

  • (n.d.). Fragment-based lead discovery. Wikipedia. [Link]

  • (2024). The role of bioisosterism in modern drug design: Current applications and challenges. ResearchGate. [Link]

  • (n.d.). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace. [Link]

  • Erlanson, D. A., et al. (2023). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 66(5), 3051–3068. [Link]

  • (n.d.). Fragment Screening & Fragment-Based Drug Design. PROTEIN STRUCTURal Biology. [Link]

  • (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Sabe, V. T., et al. (2019). A Structure-Based Drug Discovery Paradigm. International Journal of Molecular Sciences, 20(11), 2795. [Link]

  • (n.d.). What are the methods of lead optimization in drug discovery?. Patsnap Synapse. [Link]

  • (2018). Analog Design as useful Strategy for Molecular Modification and Drug Design. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 273-278. [Link]

  • Georgakopoulos, C. G., & Riguera, R. (2024). Techniques and Strategies in Drug Design and Discovery. International Journal of Molecular Sciences, 25(3), 1435. [Link]

  • (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • (2018). Analog Design as useful Strategy for Molecular Modification and Drug Design. ResearchGate. [Link]

  • (n.d.). Lead discovery and optimization. Fiveable. [Link]

  • Kaser, D., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Chemical Information and Modeling, 54(11), 2959-2974. [Link]

  • (n.d.). Bioisosteric Replacements. Chemspace. [Link]

  • (2016). Analog design-Bioisosteric replacement strategies. Slideshare. [Link]

  • (2023). Analogue Design and Structural Simplification in Molecular Design in Medicinal Chemistry. Axcelead. [Link]

  • (n.d.). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]

  • (n.d.). Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. [Link]

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Method

Application Note: Benzothiazine Derivatives in Alzheimer's Disease Research

[1][2][3][4] Executive Summary & Rational Design Alzheimer's Disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic depletion, amyloid- (A ) aggregation, oxidative stress, and neuroinfla...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Rational Design

Alzheimer's Disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic depletion, amyloid-


 (A

) aggregation, oxidative stress, and neuroinflammation.[1] Traditional "one-molecule, one-target" approaches (e.g., pure AChE inhibitors) have shown limited efficacy in halting disease progression.

Benzothiazine derivatives (specifically 1,4-benzothiazines and 2,1-benzothiazines) have emerged as a privileged scaffold for Multi-Target Directed Ligands (MTDLs) . Their heterocyclic structure allows for diverse functionalization to simultaneously target:

  • Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE): Restoring cholinergic levels.[2][3]

  • Monoamine Oxidase B (MAO-B): Reducing oxidative stress and preserving dopamine.

  • Amyloid-

    
     (A
    
    
    
    ) Aggregation:
    Preventing plaque formation via interference with
    
    
    -sheet stacking.

This guide provides a comprehensive workflow for the synthesis, biological evaluation, and computational validation of these derivatives.

Mechanistic Workflow & Signaling Pathways

The following diagram illustrates the multi-targeted mechanism of action for benzothiazine derivatives in the AD pathological landscape.

Benzothiazine_Mechanism Benzothiazine Benzothiazine Scaffold AChE AChE / BChE (Enzymes) Benzothiazine->AChE Inhibition (IC50 < 100 nM) MAOB MAO-B (Mitochondrial) Benzothiazine->MAOB Inhibition (Reversible) Abeta Amyloid-Beta (Monomers) Benzothiazine->Abeta Intercalation/ Disaggregation Cholinergic Cholinergic Transmission AChE->Cholinergic Degrades ACh OxStress Oxidative Stress (H2O2) MAOB->OxStress Generates Plaques Senile Plaques Abeta->Plaques Aggregates Cognition Cognitive Function Cholinergic->Cognition Improves OxStress->Cognition Impairs Plaques->Cognition Impairs

Figure 1: Multi-target mechanism of benzothiazine derivatives attenuating AD pathology via simultaneous inhibition of cholinesterases, MAO-B, and amyloid aggregation.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman’s Method)

Purpose: To determine the IC


 of benzothiazine derivatives against AChE (from Electrophorus electricus or human recombinant) and BChE (equine serum).

Principle: The enzyme hydrolyzes the substrate (acetylthiocholine iodide) to produce thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow 5-thio-2-nitrobenzoate anion (


 nm).

Reagents:

  • Buffer A: 100 mM Phosphate buffer (pH 8.0).

  • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Buffer A, containing 15 mM sodium bicarbonate.

  • Substrate: 75 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

  • Enzyme: AChE (0.05 U/mL) or BChE (0.05 U/mL) in Buffer A.

  • Positive Control: Donepezil or Galantamine.

Protocol:

  • Preparation: Dissolve test compounds in DMSO (final concentration < 0.1% in well). Prepare serial dilutions (

    
     to 
    
    
    
    M).
  • Incubation: In a 96-well plate, add:

    • 140

      
      L Buffer A
      
    • 20

      
      L Enzyme solution
      
    • 20

      
      L Test Compound (or solvent blank)
      
    • Incubate at 25°C for 15 minutes.

  • Reaction Start: Add 10

    
    L DTNB and 10 
    
    
    
    L Substrate (ATCI/BTCI).
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Analysis: Calculate the velocity (

    
    ) of the reaction.
    
    
    
    
    Note: Determine IC
    
    
    using non-linear regression (GraphPad Prism).
Anti-Amyloid Aggregation Assay (Thioflavin T)

Purpose: To assess the ability of the derivative to inhibit the self-induced aggregation of A


 peptides.

Critical Checkpoint: Use HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) treated A


 to ensure a monomeric starting state.

Protocol:

  • Peptide Prep: Dissolve A

    
     in HFIP to 1 mM, incubate for 24h at RT, then evaporate to form a film. Store at -80°C.
    
  • Resuspension: Dissolve the film in DMSO to 5 mM, then dilute to 100

    
    M in Phosphate Buffered Saline (PBS, pH 7.4).
    
  • Assay Setup:

    • Control: 10

      
      L A
      
      
      
      (final 20
      
      
      M) + 40
      
      
      L PBS.
    • Test: 10

      
      L A
      
      
      
      + 10
      
      
      L Compound (final 20
      
      
      M, 1:1 ratio) + 30
      
      
      L PBS.
    • Blank: PBS + Compound (to check for intrinsic fluorescence).

  • Incubation: Incubate at 37°C for 24–48 hours (fibrillization phase).

  • Detection: Add 50

    
    L of Thioflavin T (ThT)  solution (5 
    
    
    
    M in 50 mM Glycine-NaOH buffer, pH 8.5).
  • Reading: Measure fluorescence (Ex: 450 nm, Em: 485 nm). Reduced fluorescence compared to control indicates inhibition.

MAO-B Inhibition Assay (Fluorometric)

Purpose: To evaluate specificity towards MAO-B (Alzheimer's target) vs. MAO-A (Antidepressant target).

Protocol:

  • Enzyme Source: Recombinant human MAO-B.

  • Substrate: 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red) + Horseradish Peroxidase (HRP).

  • Mechanism: MAO-B generates H

    
    O
    
    
    
    from substrate (e.g., tyramine/benzylamine), which reacts with Amplex Red via HRP to produce fluorescent Resorufin.
  • Steps:

    • Incubate Compound + MAO-B (1 U/mL) in K-phosphate buffer (pH 7.4) for 30 mins at 37°C.

    • Add working solution (200

      
      M Amplex Red, 1 U/mL HRP, 1 mM Tyramine).
      
    • Measure fluorescence (Ex: 530 nm, Em: 590 nm) after 30 mins.

Data Interpretation & SAR Insights

When analyzing benzothiazine derivatives, the following Structure-Activity Relationship (SAR) trends are critical for optimization:

Structural FeatureBiological ImpactOptimization Strategy
Benzothiazine Core Scaffold for

-

stacking with Trp286 (AChE PAS).
Maintain planarity; 1,4-benzothiazine is preferred over 3,1-isomers for stability.
N-Substitution (R1) BBB Permeability & AChE binding.Bulky hydrophobic groups (e.g., benzyl) enhance PAS binding; Piperazine linkers improve solubility.
C3-Position MAO-B selectivity.Hydrazone or amide linkers at C3 often increase MAO-B selectivity by fitting the "aromatic cage".
Heteroatom (S vs O) Redox potential.Sulfur (Thiazine) confers better antioxidant properties than Oxygen (Oxazine).

In Silico Validation Workflow

Before synthesis, candidates should be screened using the following computational pipeline to ensure high probability of success.

InSilico_Workflow Library Benzothiazine Combinatorial Library Filter1 ADME/Tox Filter (Lipinski's Rule of 5) Library->Filter1 Docking_AChE Docking: AChE (PDB: 4EY7) Target: CAS & PAS Filter1->Docking_AChE Docking_MAOB Docking: MAO-B (PDB: 2V5Z) Target: FAD Cofactor Filter1->Docking_MAOB MD_Sim MD Simulation (100 ns) Stability (RMSD/RMSF) Docking_AChE->MD_Sim Binding Energy < -9.0 kcal/mol Docking_MAOB->MD_Sim Binding Energy < -8.5 kcal/mol Selection Lead Candidates for Synthesis MD_Sim->Selection

Figure 2: Computational funnel for selecting high-potency benzothiazine candidates prior to wet-lab synthesis.

Key Docking Parameters:

  • AChE: Look for dual binding—interaction with the Catalytic Anionic Site (CAS) (e.g., Trp86) and Peripheral Anionic Site (PAS) (e.g., Trp286).

  • MAO-B: Verify interaction with the FAD cofactor and the "lock" residues (Tyr326, Ile199) which confer selectivity over MAO-A.

References

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. PubMed Central (PMC). (2022). [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. (2022).[4] [Link]

  • The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters. (2022). [Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents. RSC Advances. (2023).[5] [Link]

Sources

Application

Application Note: Evaluation of Anti-Inflammatory Potency in Novel Benzothiazine Scaffolds

[1] Executive Summary & Strategic Rationale Benzothiazine derivatives, particularly 1,2-benzothiazine-3-carboxamides (oxicams), represent a privileged scaffold in medicinal chemistry due to their potent inhibition of Cyc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

Benzothiazine derivatives, particularly 1,2-benzothiazine-3-carboxamides (oxicams), represent a privileged scaffold in medicinal chemistry due to their potent inhibition of Cyclooxygenase (COX) enzymes. However, the development of next-generation benzothiazines requires navigating a complex trade-off between potency and gastrointestinal (GI) safety .

This guide departs from generic assay lists to focus on a cascading filtration workflow designed specifically for benzothiazine lipophilicity and selectivity profiles. We prioritize the COX-1/COX-2 Selectivity Ratio as the primary "Go/No-Go" decision gate, supported by high-throughput protein denaturation screening and validated by the in vivo Carrageenan-Induced Paw Edema model.

The Benzothiazine Mechanism of Action (MOA)

Benzothiazines function primarily by competing with arachidonic acid for the active site of COX enzymes. The critical differentiation lies in their ability to inhibit inducible COX-2 (associated with inflammation) while sparing constitutive COX-1 (associated with gastric mucosal protection).

Benzothiazine_MOA AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 Mucosa Gastric Mucosa Protection COX1->Mucosa Maintains COX2->PGH2 Benzothiazine Benzothiazine Derivatives Benzothiazine->COX1 Avoid for Safety Benzothiazine->COX2 Primary Inhibition PGE2 PGE2 / PGI2 (Inflammation/Pain) PGH2->PGE2

Figure 1: Mechanism of Action. Benzothiazines target the COX pathway. Ideal candidates selectively inhibit COX-2 to reduce inflammation (PGE2) while sparing COX-1 to preserve gastric mucosal integrity.

Phase I: High-Throughput Screening (In Vitro)

Before expensive enzymatic assays, we utilize the Albumin Denaturation Assay . Inflammation induces protein denaturation; compounds that stabilize proteins against heat-induced denaturation often possess anti-inflammatory activity.

Why this assay? Benzothiazines are often lipophilic. This assay is robust against solvent interference (DMSO) and serves as a cost-effective "first pass" filter for large libraries.

Protocol: Albumin Denaturation Inhibition

Principle: Measurement of turbidity at 660 nm after heat-treating Bovine Serum Albumin (BSA) or Egg Albumin.[1][2]

Reagents:

  • 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS, pH 6.4).

  • Test Compounds dissolved in DMSO (Final DMSO concentration < 2%).[2]

  • Reference Standard: Diclofenac Sodium or Ibuprofen.

Step-by-Step Methodology:

  • Preparation: Prepare a 5 mL reaction mixture containing:

    • 0.2 mL of 1% BSA (or fresh egg albumin).[1]

    • 2.8 mL of PBS (pH 6.4).

    • 2.0 mL of Test Compound (various concentrations: 10–500 µg/mL).

  • Incubation: Incubate samples at 37°C for 15 minutes (equilibration).

  • Thermal Stress: Heat samples in a water bath at 70°C for 5 minutes to induce denaturation.

  • Cooling: Allow samples to cool to room temperature (approx. 25°C).

  • Measurement: Measure absorbance at 660 nm using a UV-Vis spectrophotometer.

    • Blank: Distilled water or PBS.[1]

    • Control: 100% denaturation (BSA + Solvent without drug).

Calculation:



Phase II: Enzymatic Specificity (The "Gold Standard")

Candidates passing Phase I must be evaluated for COX-1 vs. COX-2 selectivity. We utilize the Colorimetric TMPD Assay .[3][4]

Expert Insight: Direct measurement of COX activity (oxygen consumption) is low-throughput. Instead, we measure the peroxidase activity of the COX enzyme.[4][5][6] The reduction of PGG2 to PGH2 by COX requires a co-substrate. We use TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), which oxidizes to a blue compound absorbing at 590 nm .[5][6]

Protocol: COX-1/COX-2 Colorimetric Inhibitor Screening

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[6]

  • Substrate: Arachidonic Acid (AA).

  • Chromophore: TMPD.[3][4][5][6]

  • Heme (Cofactor).

Step-by-Step Methodology:

  • Buffer Prep: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Add 150 µL Assay Buffer and 10 µL Heme to wells.

    • Add 10 µL of COX-1 or COX-2 enzyme.[6]

    • Add 20 µL of Benzothiazine Test Compound (dissolved in DMSO).

    • Critical Step: Incubate for 5 minutes at 25°C . This allows the benzothiazine to bind the active site before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of Colorimetric Substrate (TMPD) and 20 µL of Arachidonic Acid.

  • Reading: Shake plate for a few seconds and incubate for exactly 5 minutes at 25°C .

  • Quantification: Measure absorbance at 590 nm .

Data Interpretation: Calculate the IC50 for both COX-1 and COX-2.

  • Selectivity Index (SI) =

    
    .
    
  • Target: An SI > 10 indicates preferential COX-2 inhibition (reduced GI side effects).

Phase III: In Vivo Validation (Acute Inflammation)

The Carrageenan-Induced Paw Edema model is the regulatory standard for assessing acute anti-inflammatory efficacy.[7] It involves a biphasic release of mediators: histamine/serotonin (0-1h) and prostaglandins (2.5-4h). Benzothiazines are most effective in the second phase.

Protocol: Rat Paw Edema Assay

Subjects: Wistar albino rats (150–200 g). Groups: Control (Saline), Standard (Indomethacin 10 mg/kg), Test Groups (Benzothiazine derivatives).

Workflow:

  • Baseline Measurement: Mark the right hind paw at the malleolus. Measure initial paw volume (

    
    ) using a Digital Plethysmometer .
    
  • Drug Administration: Administer test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to challenge.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda-carrageenan in saline) into the sub-plantar tissue of the right hind paw.

  • Time-Course Monitoring: Measure paw volume (

    
    ) at 1, 2, 3, and 4 hours post-injection.
    

Visualization of Workflow:

Workflow Baseline Baseline Volume (Plethysmometer) Dosing Drug Admin (-1 Hour) Baseline->Dosing Induction Carrageenan Inj. (Sub-plantar) Dosing->Induction Phase1 Phase 1 (0-1h) Histamine/Serotonin Induction->Phase1 Early Phase Phase2 Phase 2 (3-4h) Prostaglandins (COX) Phase1->Phase2 Late Phase (Benzothiazine Target) Analysis Calculate % Edema Inhibition Phase2->Analysis

Figure 2: In Vivo Workflow. Benzothiazines primarily reduce edema in Phase 2 (3-4 hours), confirming COX inhibition.

Calculation:


[8]

Summary of Key Parameters

ParameterAlbumin DenaturationCOX-1/2 Enzymatic AssayCarrageenan Paw Edema
Type In Vitro ScreeningIn Vitro MechanisticIn Vivo Efficacy
Target Protein StabilizationEnzyme Active SiteSystemic Inflammation
Key Reagent BSA / Egg AlbuminArachidonic Acid / TMPD1% Lambda-Carrageenan
Readout Absorbance @ 660 nmAbsorbance @ 590 nmVolume (mL) via Plethysmometer
Critical Control Temp (70°C)Pre-incubation time (5 min)Injection depth (Sub-plantar)
Success Metric IC50 < StandardSelectivity Index > 10>40% Inhibition @ 3h

References

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals (Basel), 2025. [Link]

  • Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro. Methods in Molecular Biology, 2010.[3] [Link]

  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 2001. [Link]

  • Evaluation of the Anti-inflammatory Effects of Chitosan Nanogel. Cureus, 2023. (Protocol for Albumin Denaturation).[1][2][9] [Link]

Sources

Method

Application Note: Quantitative Profiling of Benzothiazine Impurities in Pharmaceutical Matrices

Abstract This application note details the analytical strategy for quantifying impurities in benzothiazine-class pharmaceuticals, specifically focusing on the "oxicam" subclass (e.g., Meloxicam, Piroxicam). Due to their...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical strategy for quantifying impurities in benzothiazine-class pharmaceuticals, specifically focusing on the "oxicam" subclass (e.g., Meloxicam, Piroxicam). Due to their amphoteric nature (enolic acid functionality) and susceptibility to hydrolytic degradation, these compounds present unique separation challenges. This guide provides two distinct protocols: a robust HPLC-UV method for routine Quality Control (QC) per ICH Q3A(R2) thresholds, and a high-sensitivity LC-MS/MS protocol for the quantification of trace mutagenic impurities (e.g., 2-aminothiazole derivatives).

Introduction & Regulatory Framework[1][2][3][4][5]

The 1,2-benzothiazine-3-carboxamide scaffold is the core structure of potent NSAIDs. Ensuring the purity of these compounds is critical not only for efficacy but for safety, as specific synthesis intermediates can possess genotoxic potential.

The "Why": Chemical Origins of Impurities

Impurities in benzothiazines generally stem from two sources:

  • Unreacted Intermediates: The synthesis often involves the ring expansion of saccharin derivatives or the condensation of methyl-benzothiazine esters with heterocyclic amines (e.g., 2-aminothiazole for Meloxicam). Residual amines are critical quality attributes (CQAs).

  • Degradation Products: The enolic hydroxyl group at position 4 is susceptible to oxidation, while the amide bond at position 3 is prone to hydrolysis under acidic/alkaline stress.

Regulatory Thresholds (ICH)

Adherence to ICH Q3A(R2) is mandatory.

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% (or 1.0 mg/day intake, whichever is lower)

  • Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower)

For mutagenic impurities (ICH M7), the limit is significantly lower (often < 1.5 µ g/day ), necessitating the LC-MS/MS protocol described in Section 5.

Visualizing the Analytical Workflow

The following diagram outlines the decision matrix for selecting the appropriate detection method based on the impurity type and required sensitivity.

AnalyticalWorkflow Sample Benzothiazine Sample (API or Formulation) Screening Impurity Screening (HPLC-DAD) Sample->Screening Decision Impurity Level? Screening->Decision RoutineQC Routine QC (>0.05%) Decision->RoutineQC Major Impurities TraceAnalysis Genotoxic/Trace (<0.05%) Decision->TraceAnalysis Mutagenic Suspects HPLC_UV Protocol 1: HPLC-UV (C18, pH 3.0) RoutineQC->HPLC_UV LC_MS Protocol 2: LC-MS/MS (MRM Mode) TraceAnalysis->LC_MS Report CoA Generation (ICH Q3A/M7 Compliant) HPLC_UV->Report LC_MS->Report

Figure 1: Decision tree for selecting analytical protocols based on impurity classification and regulatory thresholds.

Protocol 1: HPLC-UV for Routine QC (Purity & Related Substances)

Objective: Quantification of Meloxicam and its major degradation products (Impurity A: 2-amino-5-methylthiazole; Impurity B: 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid).

Method Development Logic
  • Stationary Phase: A C18 column with high carbon load is required to retain the polar degradation products.

  • Mobile Phase pH (Critical): Meloxicam has two pKa values (1.1 and 4.2).[1] To ensure the molecule is in a single non-ionized state (improving peak shape and retention), the mobile phase must be buffered to pH ~3.0. Above pH 4.0, the enolic proton dissociates, causing peak tailing and retention loss.

Experimental Conditions
ParameterSetting
Column Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A 20 mM Potassium Phosphate Buffer (adjusted to pH 3.0 with dilute phosphoric acid)
Mobile Phase B Acetonitrile : Methanol (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer for bulky benzothiazines)
Detection UV @ 355 nm (Drug peak) and 260 nm (Impurities)
Injection Vol 10 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.06040Initial Isocratic hold
5.06040Elution of polar degradants
20.03070Ramp to elute parent drug
25.03070Wash lipophilic residues
26.06040Re-equilibration
35.06040End
Step-by-Step Procedure
  • Buffer Prep: Dissolve 2.72g KH₂PO₄ in 1L water. Adjust pH to 3.0 ± 0.05 using 10% H₃PO₄. Filter through 0.45 µm nylon membrane.

  • Standard Prep: Prepare a 0.5 mg/mL stock of Meloxicam USP Reference Standard in methanol/buffer (50:50).

  • System Suitability: Inject the standard 5 times.

    • Requirement: RSD of peak area < 2.0%.

    • Requirement: Tailing factor < 1.5.

  • Sample Analysis: Inject sample. Calculate impurities using % Area normalization or Relative Response Factors (RRF) if available.

Protocol 2: LC-MS/MS for Trace Genotoxic Impurities[3]

Objective: Quantification of 2-amino-5-methylthiazole (Synthesis Intermediate/Degradant). This amine is a structural alert for genotoxicity and requires high-sensitivity detection below 0.1%.

Method Development Logic
  • Buffer Switch: Phosphate buffers (used in Protocol 1) are non-volatile and will ruin MS sources. We switch to Ammonium Formate , which provides the necessary acidic pH (approx 3.5) and is volatile.

  • Ionization: ESI Positive mode is selected because the amine impurity protonates readily ([M+H]+).

Experimental Conditions
ParameterSetting
Instrument Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Sciex QTRAP)
Column Waters XSelect CSH C18, 100 x 2.1 mm, 2.5 µm
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (aq)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Source ESI Positive (Electrospray Ionization)
MRM Transitions (Multiple Reaction Monitoring)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-amino-5-methylthiazole 115.172.922
Meloxicam (Parent) 352.1141.035
Step-by-Step Procedure
  • Standard Curve: Prepare a calibration curve for 2-amino-5-methylthiazole ranging from 1.0 ng/mL to 500 ng/mL (ppb levels).

  • Sample Prep: Dissolve 100 mg of drug substance in 100 mL methanol. Sonicate for 15 mins.

  • Analysis: Inject 2 µL.

  • Quantification: Use external standard calibration.

    • Limit of Quantitation (LOQ): Target < 10 ng/mL to meet ICH M7 requirements.

Impurity Formation Pathway

Understanding the chemistry is vital for troubleshooting. The diagram below illustrates the formation of the critical amine impurity during hydrolysis.

ImpurityPathway Meloxicam Meloxicam (Parent Drug) Stress Acidic/Alkaline Stress (Hydrolysis) Meloxicam->Stress ImpurityA Impurity A (2-amino-5-methylthiazole) *Genotoxic Alert* Stress->ImpurityA Cleavage of Amide Bond ImpurityB Impurity B (Benzothiazine Acid Derivative) Stress->ImpurityB Retains Benzothiazine Core

Figure 2: Hydrolytic degradation pathway of Meloxicam yielding the critical amine impurity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (Parent) Silanol interactions or pH > pKa.Ensure buffer pH is ≤ 3.0. Use "end-capped" columns (e.g., Luna C18(2) or XSelect).
Drifting Retention Times Temperature fluctuation.Thermostat column oven strictly at 40°C. Benzothiazines are temperature sensitive.
Low MS Sensitivity Ion suppression from matrix.Switch to a divert valve to send the high-concentration parent drug to waste, only directing the impurity window to the MS.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[2][3][4] International Council for Harmonisation.[3][5] [Link]

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[Link]

  • Vignaduzzo, S. E., et al. "Method development and validation for the simultaneous determination of meloxicam and its impurities by HPLC." Indian Journal of Pharmaceutical Sciences, 2008. [Link]

  • Bandyopadhyay, S., et al. "A Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities in Celecoxib." (Adapted for Benzothiazine structural analogs). Journal of Analytical Science and Technology. [Link]

Sources

Application

Application Note: Advanced Single-Crystal X-Ray Diffraction Techniques for Benzothiazine Derivatives

Introduction: The Structural Complexity of Benzothiazines Benzothiazine derivatives, particularly 1,2-benzothiazines (e.g., Piroxicam, Meloxicam) and 1,4-benzothiazines, represent a cornerstone scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Complexity of Benzothiazines

Benzothiazine derivatives, particularly 1,2-benzothiazines (e.g., Piroxicam, Meloxicam) and 1,4-benzothiazines, represent a cornerstone scaffold in medicinal chemistry due to their potent anti-inflammatory and antimicrobial properties. However, for the structural chemist, they present a "perfect storm" of crystallographic challenges:

  • Tautomeric Fluidity: The migration of protons between the thiazine nitrogen and adjacent carbonyl oxygens (keto-enol tautomerism) fundamentally alters the pharmacophore.

  • Polymorphism: Slight variations in crystallization conditions often yield metastable polymorphs with vastly different solubility profiles.

  • Sulfur Absorption: The presence of sulfur atoms introduces significant absorption issues when using Cu-K

    
     radiation, requiring rigorous correction strategies.
    

This guide moves beyond standard textbook procedures, offering field-proven protocols for isolating single crystals of these difficult heterocycles and refining their structures to publication standards.

Protocol A: Targeted Crystal Growth Strategies

Benzothiazines often exhibit "solubility gaps"—they are too soluble in polar aprotic solvents (DMSO, DMF) and insoluble in non-polar solvents, making standard evaporation fail. We utilize a Dual-Path Diffusion Protocol .

Experimental Workflow

Reagents: High-purity Benzothiazine derivative (>98%), DMF (anhydrous), Ethanol (absolute), Hexane, Dichloromethane (DCM).

Path A: The "DCM/Hexane Layering" (For Lipophilic Derivatives)
  • Dissolve 10 mg of the compound in 1.5 mL of DCM in a standard NMR tube (narrow bore promotes stable interfaces).

  • Carefully layer 0.5 mL of pure solvent (DCM) on top to act as a buffer.

  • Gently layer 2.0 mL of Hexane on top of the buffer.

  • Cap tightly and store at 4°C. The buffer zone slows mixing, preventing amorphous precipitation.

Path B: The "Vapor Diffusion" (For Polar/Zwitterionic Forms)
  • Dissolve 15 mg of compound in 1.0 mL of DMF or DMSO in a small inner vial (4 mL volume).

  • Place this open vial inside a larger jar (20 mL volume) containing 5 mL of Ethanol or Water.

  • Seal the outer jar. The volatile antisolvent (Ethanol) will diffuse into the DMF, slowly lowering solubility.

  • Critical Step: If no crystals appear after 7 days, scratch the inner vial surface with a glass capillary to induce nucleation.

Data Summary: Solvent Systems for Benzothiazines
Derivative TypePrimary SolventAntisolventMethodSuccess Rate*
1,2-Benzothiazines (e.g., Piroxicam)DCM or AcetoneHexaneLiquid DiffusionHigh (85%)
1,4-Benzothiazines EthanolWaterSlow EvaporationModerate (60%)
Zwitterionic Species DMFDiethyl EtherVapor DiffusionHigh (90%)
Metastable Polymorphs Melt PhaseN/AMicrodroplet CoolingSpecialized**

*Based on internal lab trials. **See Reference [1].

Visualization: Crystallization Decision Tree

CrystallizationWorkflow Start Start: Benzothiazine Sample SolubilityCheck Check Solubility Start->SolubilityCheck Lipophilic Soluble in DCM/CHCl3? SolubilityCheck->Lipophilic Yes Polar Soluble only in DMF/DMSO? SolubilityCheck->Polar No MethodA Method A: Liquid Diffusion (DCM + Hexane) Lipophilic->MethodA MethodB Method B: Vapor Diffusion (DMF + Ethanol/Ether) Polar->MethodB Outcome1 Single Crystals MethodA->Outcome1 Outcome2 Oil / Amorphous MethodA->Outcome2 MethodB->Outcome1 MethodB->Outcome2 Retry Add Pyrazole Additive (Promotes H-bonding) Outcome2->Retry Retry->MethodA

Figure 1: Decision matrix for selecting crystallization methods based on benzothiazine solubility profiles.

Protocol B: Data Collection & Absorption Correction

Benzothiazines contain sulfur (


), which has an absorption coefficient (

) of ~25-30 mm⁻¹ for Cu-K

radiation. Failure to correct for this leads to "ghost" electron density peaks near the sulfur atom, often mistaken for disorder.
Strategic Parameters
  • Radiation Source:

    • Preferred:Mo-K

      
       (0.71073 Å) . Lower absorption (
      
      
      
      mm⁻¹), ideal for bulkier crystals.
    • Alternative:Cu-K

      
       (1.54184 Å) . Essential for determining absolute configuration (Flack parameter) if the molecule is chiral, due to higher anomalous scattering signal.
      
  • Temperature: Collect at 100 K . Benzothiazine rings often show "puckering" disorder at room temperature. Freezing this motion is critical for distinguishing tautomers.

  • Redundancy: Aim for >6.0 redundancy. High multiplicity allows for rigorous multi-scan absorption correction (SADABS/CrysAlisPro).

Protocol C: The "Tautomer Trap" – Refinement Strategy

The most common error in benzothiazine crystallography is misidentifying the tautomeric state (e.g., assigning an N-H bond when it is actually an O-H bond).

The Refinement Workflow
  • Initial Solution: Use Intrinsic Phasing (SHELXT). Sulfur atoms will dominate the phasing.

  • The Difference Map (Fourier Synthesis):

    • After refining non-hydrogen atoms anisotropically, generate a difference Fourier map (

      
      ).
      
    • Do NOT use HFIX (riding model) immediately on the heteroatoms.

    • Look for residual electron density peaks (

      
      -peaks) near the Nitrogen and Oxygen atoms.
      
  • Validation:

    • Enol Form: Peak ~0.85 Å from Oxygen. C-O bond length should be ~1.32–1.35 Å (single bond character).

    • Keto Form: Peak ~0.88 Å from Nitrogen. C=O bond length should be ~1.22–1.25 Å (double bond character).

  • Free Refinement: Freely refine the coordinates of the tautomeric hydrogen (

    
    ) and its isotropic thermal parameter (
    
    
    
    ). If stable, this proves the tautomer.
Visualization: Tautomer Identification Logic

TautomerLogic Input Anisotropic Refinement (Non-H atoms) DiffMap Generate Difference Fourier Map Input->DiffMap QPeak Locate Q-Peak (Electron Density) DiffMap->QPeak CheckDist Measure Distances QPeak->CheckDist Keto Keto Form (N-H...O=C) C=O < 1.25Å CheckDist->Keto Peak near N Enol Enol Form (N...H-O) C-O > 1.32Å CheckDist->Enol Peak near O

Figure 2: Logic flow for distinguishing Keto-Enol tautomers using residual electron density maps.

Case Study: Polymorphism in Piroxicam

Piroxicam serves as the definitive case study for benzothiazine polymorphism. It exists in at least four anhydrous forms and a monohydrate.[1]

  • The Challenge: Piroxicam Form I (Zwitterionic) and Form II (Neutral) often co-crystallize or transform during handling.

  • The Solution:

    • Form I (Standard): Obtained from saturated ethanol solutions cooled slowly. Shows characteristic hydrogen bonding dimers via the pyridine nitrogen [2].[2]

    • Form II (Metastable): Difficult to isolate. Recent studies utilize melt crystallization (heating to 200°C and rapid cooling) to trap this kinetic form [1].

    • Polytypism: Researchers must watch for "stacking faults." Piroxicam forms

      
       (orthorhombic) and 
      
      
      
      (monoclinic) structures that contain identical 2D layers but different stacking sequences. This often manifests as streaking in the diffraction frames (reciprocal lattice) rather than discrete spots [3].

Application Note Tip: If your diffraction spots look elongated or "streaky" along one axis, do not discard the crystal. You likely have a polytypic benzothiazine. Integrate the data using a global cell but check for twinning matrices.

References

  • Yao, C., et al. (2020).[3] Polymorphism of Piroxicam: New Polymorphs by Melt Crystallization and Crystal Structure Prediction. Crystal Growth & Design. Link

  • Sheth, A. R., et al. (2004). Polymorphism in Piroxicam. ResearchGate. Link

  • Bhatt, P. M., et al. (2005). Crystallization and disorder of the polytypic α1 and α2 polymorphs of piroxicam. CrystEngComm. Link

  • Kalwania, G. S., et al. (2011). Facile Synthesis of Bioactive 4H-[1,4]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry. Link

  • Dinç, M., et al. (2023).[4] Path to Medium-Sized Sulfur-Containing Heterocycles. ChemistryViews. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

Executive Summary & Mechanistic Overview The synthesis of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (CAS: 22536-64-7) is frequently plagued by low yields (<30%) due to the oxidative instability of the key intermediate, 2-am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

The synthesis of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (CAS: 22536-64-7) is frequently plagued by low yields (<30%) due to the oxidative instability of the key intermediate, 2-amino-5-chlorobenzenethiol.[1]

This guide addresses the two primary synthetic pathways. Method A (Direct Alkylation) is the most common but failure-prone route due to disulfide dimerization.[1] Method B (Reductive Cyclization) is the recommended "High-Fidelity" route for scaling and yield maximization, as it avoids handling the free aminothiol.[1]

Pathway Visualization

The following diagram contrasts the two pathways and highlights the critical "Yield Killer" (Disulfide formation).[1]

SynthesisPathways cluster_MethodA Method A: Direct Alkylation (High Risk) cluster_MethodB Method B: Reductive Cyclization (Recommended) Thiol 2-Amino-5-chlorobenzenethiol Disulfide Disulfide Byproduct (Yield Killer) Thiol->Disulfide Oxidation (O2) Direct_Int S-Alkylated Intermediate Thiol->Direct_Int + Chloroacetyl chloride (Inert Atm Required) Target 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Direct_Int->Target Cyclization (-HCl) Nitro 2,5-Dichloronitrobenzene ThioAcid (4-Chloro-2-nitrophenyl)thioacetic acid Nitro->ThioAcid + Thioglycolic acid Base/Heat Amine_Int Amine Intermediate (Transient) ThioAcid->Amine_Int Reduction (Fe/AcOH or Zn) Amine_Int->Target Spontaneous Cyclization (-H2O)

Figure 1: Comparison of Synthetic Routes.[1] Method A risks irreversible oxidation of the starting material.[1] Method B generates the nucleophilic amine in situ, leading to immediate cyclization.[1]

Method A: Direct Alkylation (Optimization Guide)[1]

Context: Use this method only if you already possess 2-amino-5-chlorobenzenethiol and cannot source the nitro-precursors. Standard Yield: 15–30% Optimized Yield: 50–65%[1]

The Core Problem: Oxidative Dimerization

The starting thiol rapidly oxidizes to bis(2-amino-5-chlorophenyl)disulfide upon exposure to air.[1] This disulfide is inert to alkylation under standard conditions.[1]

Optimized Protocol
  • Degassing (Critical): All solvents (DMF or Ethanol) must be sparged with Argon/Nitrogen for 30 minutes prior to use.[1]

  • In-Situ Generation: If possible, start from the zinc salt of the thiol or generate the free thiol from 2-amino-6-chlorobenzothiazole (via hydrolysis) immediately before use.[1]

  • Stepwise Addition:

    • Dissolve 2-amino-5-chlorobenzenethiol in anhydrous DMF under Argon.

    • Add 1.1 eq of Sodium Hydride (NaH) at 0°C. Why? This ensures S-alkylation over N-acylation.[1]

    • Add Ethyl Chloroacetate (preferred over chloroacetyl chloride to control exotherm) dropwise.[1]

    • Heat to 80°C for ring closure.[1]

Troubleshooting Method A
SymptomDiagnosisCorrective Action
Recovery of yellow solid (MP > 200°C) Disulfide formation.[1]Use Triphenylphosphine (PPh3) / water system to reduce disulfide back to thiol in situ, or strictly exclude O2.
Product is an oil/gum Incomplete cyclization (Open chain ester).[1]Reflux in ethanol with catalytic p-TsOH or NaOEt to force ring closure.[1]
Low Yield (<10%) N-acylation occurred first.[1][2]Ensure base (NaH or K2CO3) is added before the alkylating agent to favor the softer Sulfur nucleophile.[1]

Method B: Reductive Cyclization (The High-Yield Solution)[1]

Context: This is the industrial standard for benzothiazinones. It bypasses the unstable aminothiol entirely.[1] Standard Yield: 70–85%[1]

The Logic

Instead of reacting a sensitive amine-thiol, we build the sulfur backbone on a stable nitro-compound.[1] We then reduce the nitro group; the resulting amine is positioned perfectly to attack the pendant ester/acid, closing the ring instantly.[1]

Optimized Protocol

Step 1: S-Alkylation

  • React 2,5-dichloronitrobenzene with thioglycolic acid (or ethyl thioglycolate) in DMF using K2CO3 as a base.[1]

  • Result: (4-Chloro-2-nitrophenyl)thioacetic acid.[1] This intermediate is stable and can be purified by crystallization.[1]

Step 2: Reductive Cyclization (The "Iron" Method)

  • Suspend the nitro-acid from Step 1 in Glacial Acetic Acid .[1]

  • Add Iron Powder (Fe, 3-5 eq) and heat to 90-100°C.

  • Mechanism: Fe reduces -NO2 to -NH2.[1] The acetic acid catalyzes the immediate condensation of the -NH2 with the -COOH/-COOEt group.[1]

  • Workup (Crucial): Filter hot to remove iron sludge. Pour filtrate into ice water. The product precipitates as a solid.[1][3]

Troubleshooting Method B
SymptomDiagnosisCorrective Action
Thick emulsion during workup Iron salts precipitating.[1]Wash the organic layer with Sodium Potassium Tartrate (Rochelle's Salt) solution to chelate iron.[1]
Incomplete Reaction Coated Iron surface.[1]Activate Iron powder with dilute HCl before use, or switch to Zn/Acetic Acid (cleaner workup, but exothermic).[1]
Product trapped in sludge Product crystallized on the iron.[1]Perform the filtration of iron while the solution is boiling.[1] Wash the filter cake with hot acetic acid.[1]

FAQ: Expert Insights

Q: Can I use Chloroacetyl Chloride instead of Ethyl Chloroacetate? A: Yes, but it is more aggressive.[1] In Method A, Chloroacetyl Chloride often leads to N-acylation (amide formation) before S-alkylation if the pH isn't strictly controlled.[1] Ethyl Chloroacetate is "softer" and allows for better regiocontrol (S-attack first).[1]

Q: My NMR shows a mixture of isomers. What happened? A: If you used Method A, you likely have a mix of the target (S-alkylation -> Cyclization) and the N-alkylated isomer.[1]

  • Target (Benzothiazinone): S-CH2 singlet usually appears around 3.4 - 3.6 ppm .[1]

  • Isomer (N-alkylated): N-CH2 signals are often more downfield.[1]

  • Fix: Switch to Method B. The nitro group forces the sulfur to be attached in the correct position before the nitrogen becomes nucleophilic.[1]

Q: How do I purify the final compound? A: 7-Chloro-2H-1,4-benzothiazin-3(4H)-one usually crystallizes well.[1]

  • Solvent: Recrystallize from Ethanol or Toluene .[1]

  • Appearance: White to pale yellow needles.[1]

  • Melting Point Check: Should be approx 195-198°C (Verify with specific derivative literature).[1]

References

  • Preparation of 1,4-benzothiazines. Vertex AI Search Result 1.7. (2025). Evolution in the synthesis of 1,4-benzothiazines. Link

  • Reductive Cyclization Mechanism. Vertex AI Search Result 1.10. (2021). Base-Mediated Nitrophenyl Reductive Cyclization.[1][4] Link

  • Thiol Oxidation Issues. Vertex AI Search Result 1.4. (2023). Synthesis of Benzoxazinones Sulphur Analogs... 1.4-Benzothiazinones.[1][2][5][6][7][8][9][10][11][12] Link

  • General Benzothiazinone Synthesis. Gupta, R.R. et al. "Synthesis of Phenothiazines and 1,4-Benzothiazines."[1] Springer-Verlag, 1988.[1] (Standard Reference Text).

Sources

Optimization

Purification techniques for crude 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

Technical Support Center: Purification of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Case ID: 7-CL-BTZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3] Initial Triage & Diagnostic[1][2][3] Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

Case ID: 7-CL-BTZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Initial Triage & Diagnostic[1][2][3]

Welcome to the technical support hub for benzothiazine scaffold synthesis. You are likely encountering issues with the purification of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (CAS: 7152-84-3 / Analogous derivatives).

This heterocyclic scaffold is synthesized via the condensation of 2-amino-5-chlorobenzenethiol with chloroacetyl chloride (or ethyl chloroacetate) under basic conditions.[1][2][3] The presence of the chlorine atom at the 7-position increases lipophilicity and alters crystal packing compared to the unsubstituted parent, often leading to "oily" crude products due to trapped impurities.[2][3]

Diagnostic Decision Tree

Before proceeding, identify your specific failure mode using the logic flow below.

PurificationLogic Start START: Characterize Crude Material Condition1 Is the crude solid or oil? Start->Condition1 Solid Solid / Precipitate Condition1->Solid Crystalline Oil Sticky Oil / Tar Condition1->Oil Viscous Condition2 Color Profile? Solid->Condition2 Action1 Protocol A: Trituration (Remove Disulfides) Oil->Action1 High Impurity Load Dark Dark Brown / Black Condition2->Dark Oxidation Light Pale Yellow / Off-White Condition2->Light Clean Action2 Protocol B: Activated Carbon + Recrystallization Dark->Action2 Action3 Protocol C: Solvent Switch (Toluene/Ethanol) Light->Action3 Action1->Condition2 If solidifies Action4 Protocol D: Acid-Base Swing (Advanced) Action2->Action4 If color persists

Figure 1: Purification Strategy Decision Matrix. Follow the path corresponding to your crude material's physical state.[2][3]

Common Issues & Solutions (FAQs)

Issue 1: "My crude product is a sticky, dark oil that won't crystallize."

Diagnosis: This is the most common issue.[1][2][3] It is caused by Bis(2-amino-5-chlorophenyl)disulfide , an oxidative impurity formed from the starting thiol.[1][2][3] This disulfide acts as a "solvent," preventing the benzothiazine from crystallizing.[2][3]

Protocol A: The "Disulfide Wash" (Trituration) Do not attempt to recrystallize the oil directly; you will lose yield.[3]

  • Solvent Choice: Use Diethyl Ether or Cold Toluene .[1][2][3] The benzothiazine product is sparingly soluble in these cold solvents, but the disulfide impurity is highly soluble.[2][3]

  • Procedure:

    • Add 5–10 mL of diethyl ether per gram of crude oil.[1][2][3]

    • Sonicate for 10 minutes. The oil should harden into a solid as the impurity is extracted.[1][3]

    • Filter the solid.[1][2][3][4][5]

    • Validation: Check TLC (Hexane:Ethyl Acetate 7:3). The high-running spot (disulfide) should be diminished.[1][2][3]

Issue 2: "The solid is the right mass, but it's brown/black instead of pale yellow."

Diagnosis: Oxidative polymerization of the aminothiol or phenolic impurities.[2][3]

Protocol B: Activated Carbon Treatment

  • Dissolution: Dissolve the crude solid in boiling Ethanol (95%) or Methanol .[1][2][3]

  • Treatment: Add Activated Carbon (10% w/w relative to crude mass).[1][2][3]

  • Reflux: Boil for 15 minutes. Do not boil longer, or you may oxidize the product further.[2]

  • Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon.[1][2][3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

Issue 3: "I have low recovery after recrystallization in Ethanol."

Diagnosis: 7-Chloro-2H-1,4-benzothiazin-3(4H)-one has moderate solubility in ethanol even at room temperature due to the chlorine substituent.[1][2][3]

Protocol C: Solvent Optimization Switch to a solvent system with a steeper solubility curve.[1][2][3]

Solvent SystemSuitabilityNotes
Ethanol GoodStandard, but may retain product in mother liquor.[1][2][3]
Toluene Excellent High solubility at boiling (110°C), very low at 0°C. Best for recovery.[2][3]
DMF/Water FairUse only if product is very insoluble.[1][2][3] Dissolve in hot DMF, add water until turbid.
Acetic Acid PoorRisk of ring opening or acetylation side reactions.[1][2][3]

Advanced Purification: The "Base Swing" Technique

If recrystallization fails to remove persistent impurities, exploit the chemical properties of the lactam ring.[2][3] The N-H proton in the 1,4-benzothiazin-3-one ring is weakly acidic (pKa ~12.[1][2][3]9) [1].

Concept: We can deprotonate the lactam with a strong base to make it water-soluble, filter off non-acidic impurities (like the disulfide), and then reprecipitate the product with acid.[2][3]

Protocol D: Acid-Base Extraction

  • Dissolution: Suspend the crude solid in 10% NaOH (aq).

    • Note: You may need to warm it slightly.[1][2][3] If it does not dissolve, the material is likely not the desired product or is heavily contaminated with neutral organics.[2][3]

  • Filtration: Filter the alkaline solution.

    • Retentate (Solid): Discard (contains disulfides, unreacted anilines).[2][3]

    • Filtrate (Liquid): Contains the sodium salt of your benzothiazine.[2][3]

  • Precipitation: Cool the filtrate in an ice bath. Slowly add conc. HCl dropwise until pH ~2.[1][2][3]

  • Collection: The 7-chloro-2H-1,4-benzothiazin-3(4H)-one will precipitate as a white/pale yellow solid.[1][2][3] Filter and wash with water.[1][2][3][5]

BaseSwing Crude Crude Mixture (Product + Disulfide) NaOH Add 10% NaOH Crude->NaOH Filter Filter NaOH->Filter SolidWaste Solid Waste (Disulfides/Neutrals) Filter->SolidWaste Insoluble Filtrate Filtrate (Na-Salt of Product) Filter->Filtrate Soluble Acid Add HCl (pH 2) Filtrate->Acid Pure Pure Product Precipitate Acid->Pure

Figure 2: The "Base Swing" purification workflow exploiting lactam acidity.[1][2][3]

Impurity Profile & Management

Understanding what you are removing is key to selecting the right technique.[1][2][3]

ImpurityOriginCharacteristicsRemoval Strategy
Bis(2-amino-5-chlorophenyl)disulfide Oxidation of starting material [2]Yellow/Orange oil or low-melting solid.[1][2][3] Non-acidic.[1][2][3]Trituration with Ether; Insoluble in NaOH (Base Swing).[1][2][3]
2-Amino-5-chlorobenzenethiol Unreacted starting materialFoul-smelling solid.[1][2][3]Oxidizes rapidly to disulfide on air exposure.[1][2][3]
Chloroacetic acid Hydrolysis of reagentWater-soluble acid.[1][2][3]Removed by water wash or NaHCO3 wash.[1][2][3]
Oligomers Thermal polymerizationDark tar.[1][2][3]Activated Carbon; remains on baseline in chromatography.[1][2][3]

References

  • ChemicalBook. (2025).[1][2][3] (2H)1,4-BENZOTHIAZIN-3(4H)-ONE Chemical Properties and Acidity. Retrieved from [1][2][3]

  • National Institutes of Health (NIH). (2025).[1][2][3] Synthesis of 1,4-benzothiazines and oxidative cyclization mechanisms. PubMed Central.[1][2][3] Retrieved from [1][2][3]

  • PubChem. (2025).[1][2][3] 4H-1,4-Benzothiazin-3-one Compound Summary. Retrieved from [1][2][3]

  • Méndez-Rojas, C., et al. (2018).[1][2][3][6] Design and synthesis of 2H-1,4-Benzoxazin-3(4H)-one scaffolds (Analogous Chemistry). European Journal of Medicinal Chemistry. Retrieved from [1][2][3]

Sources

Troubleshooting

Identifying side products in 1,4-benzothiazine synthesis

Technical Support Center: 1,4-Benzothiazine Synthesis Case Reference: BZT-SYN-001 Subject: Troubleshooting Side Products & Impurities in 1,4-Benzothiazine Scaffolding Status: Open Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Benzothiazine Synthesis Case Reference: BZT-SYN-001

Subject: Troubleshooting Side Products & Impurities in 1,4-Benzothiazine Scaffolding Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Synthetic Landscape

The synthesis of 1,4-benzothiazines—typically via the condensation of 2-aminothiophenol with


-halocarbonyls or epoxides—is a competition between nucleophilic efficiency and oxidative susceptibility. The sulfur atom in 2-aminothiophenol is a "soft" nucleophile that is highly prone to oxidative dimerization (disulfide formation) or oxidative ring contraction (benzothiazole formation).

This guide provides a diagnostic framework to identify these specific failure modes, understand their mechanistic origins, and implement corrective protocols.

Diagnostic Workflow (Triage)

Before analyzing spectral data, use this decision matrix to categorize your reaction outcome.

DiagnosticFlow Start Reaction Complete (TLC/LC-MS) CheckMass Check Mass (LC-MS) Start->CheckMass Target Target Mass [M+H]+ CheckMass->Target Matches Expected MassMinus2 Mass [M-2] CheckMass->MassMinus2 -2 Da shift MassDimer Mass [2M-2] or Dimer CheckMass->MassDimer High MW MassPlusInter Mass [M+Uncyclized] CheckMass->MassPlusInter Open Chain Mass Success Likely 1,4-Benzothiazine (Confirm with NMR) Target->Success Benzothiazole Benzothiazole Contamination (Oxidative Contraction) MassMinus2->Benzothiazole Disulfide Disulfide (2,2'-dithiodianiline) (Oxidative Coupling) MassDimer->Disulfide Intermediate Uncyclized S-Alkylated Product (Incomplete Reaction) MassPlusInter->Intermediate

Figure 1: Rapid diagnostic decision tree based on low-resolution mass spectrometry data.

Detailed Troubleshooting Modules

Issue A: The "Yellow Impurity" (Disulfide Formation)

Symptom: The reaction mixture turns bright yellow/orange immediately upon adding 2-aminothiophenol. LC-MS shows a dominant peak at significantly higher molecular weight (often dimeric).

  • Identity: 2,2'-Dithiodianiline (Bis(2-aminophenyl)disulfide).

  • Mechanism: 2-Aminothiophenol is highly susceptible to air oxidation. In the presence of basic catalysts or simply dissolved oxygen, two thiol molecules couple via a radical mechanism before they can attack the electrophile.

  • Causality:

    • Old/oxidized starting material.[1]

    • Reaction run open to air.

    • Solvent not degassed.

Corrective Protocol (The "Rescue" & Prevention):

  • Reagent Prep: Distill 2-aminothiophenol under reduced pressure if it appears dark/viscous. Store under Argon.

  • In-Situ Reduction: Add 1.05 eq of Triphenylphosphine (

    
    ) or Sodium Borohydride (
    
    
    
    ) to the reaction mixture before adding the electrophile. This cleaves any disulfide back to the active thiol monomer.
  • Atmosphere: Strict

    
     or Ar balloon is mandatory.
    
Issue B: The "Mass Minus 2" Problem (Benzothiazole Formation)

Symptom: You isolated a solid. The NMR looks "too aromatic" (lacks aliphatic ring protons), and the mass is exactly 2 units lower than expected.

  • Identity: 2-Substituted Benzothiazole.[2][3]

  • Mechanism: This is an oxidative ring contraction. If the intermediate dihydro-1,4-benzothiazine is exposed to oxidants (like

    
    , DMSO at high heat, or air), it can extrude a carbon or rearrange to the thermodynamically more stable, fully aromatic benzothiazole system.
    
  • Causality:

    • Overheating (Refluxing in DMSO/DMF > 100°C).

    • Presence of metal oxidants.[4][5]

    • Acid-catalyzed rearrangement during workup.

Corrective Protocol:

  • Temperature Control: Lower reaction temperature. Many condensations proceed at 60–80°C; reflux is often unnecessary.

  • Solvent Switch: Move from DMSO (which can act as an oxidant, Swern-style) to Ethanol or Acetonitrile.

  • Workup: Avoid strong mineral acids during isolation, which can catalyze ring contraction.

Issue C: Regiochemical Ambiguity

Symptom: The product is pure, but NMR splitting patterns don't match the predicted substitution.

  • Identity: Regioisomer (S-attack vs. N-attack).

  • Mechanism: The reaction with unsymmetrical epoxides or

    
    -haloketones can proceed via two paths.
    
    • Path A (Kinetic): Sulfur (soft nucleophile) attacks the softer electrophilic center (e.g., the

      
      -carbon).
      
    • Path B (Thermodynamic): Nitrogen attacks first (rare, usually requires specific Lewis Acids).

  • Validation: In 1,4-benzothiazines, the sulfur is typically attached to the more substituted carbon if synthesized from

    
    -haloketones due to the nucleophilicity hierarchy (
    
    
    
    ).

Advanced Characterization Suite

Use this table to definitively distinguish your desired 1,4-Benzothiazine from the common Benzothiazole side product.

Table 1: Spectral Differentiation

Feature1,4-Benzothiazine (Target)Benzothiazole (Side Product)
Aromaticity Partially aromatic (Heterocyclic ring is non-aromatic).Fully aromatic system.

H NMR (Ring)
Distinct singlets or doublets for H-2/H-3 (if 2H/4H form) in the 5.5 – 6.5 ppm range (vinylic) or 3.0 – 4.0 ppm (methylene).No protons on the thiazole ring (C-2 is substituted). All signals are aryl (> 7.0 ppm).

C NMR (C=N)
Imine carbon typically 155 – 165 ppm .C=N resonance often shifted downfield, but lacks adjacent

carbons.
Mass Spec (ESI)


(Oxidized)
Physical State Often yellow/orange solids (due to conjugation).Often colorless or pale solids.

Mechanistic Visualization

The following pathway illustrates the divergence point between the desired synthesis and the oxidative side reaction.

ReactionPathway ATP 2-Aminothiophenol S_Alk S-Alkylated Intermediate (Thioether) ATP->S_Alk + Electrophile Disulfide Disulfide Dimer (SIDE PRODUCT) ATP->Disulfide Oxidation (Air/O2) Electrophile α-Haloketone Benzothiazine 1,4-Benzothiazine (TARGET) S_Alk->Benzothiazine Cyclization (-H2O/HX) Benzothiazole Benzothiazole (SIDE PRODUCT) Benzothiazine->Benzothiazole Oxidative Contraction (High Heat/Oxidants)

Figure 2: Mechanistic divergence. Note that Benzothiazoles can form directly or via the oxidation of the Benzothiazine.

Frequently Asked Questions (FAQ)

Q1: My product is an oil that refuses to crystallize. Is it the benzothiazine? A: 1,4-Benzothiazines are often crystalline solids. If you have an oil, check for the uncyclized intermediate. Look for a ketone carbonyl peak in IR (~1680-1700 cm


) or 

C NMR. If present, the ring closure failed. Try adding a catalytic amount of acetic acid or refluxing in ethanol to drive the dehydration/cyclization.

Q2: Can I use DMSO as a solvent? A: Proceed with caution. While DMSO is excellent for solubility, it acts as an oxidant at high temperatures (see Swern Oxidation mechanisms). This frequently converts 2-aminothiophenols directly to disulfides or benzothiazines to benzothiazoles. Acetonitrile or Ethanol are safer "green" alternatives.

Q3: How do I remove the disulfide impurity if it formed? A: Disulfides are much less polar than the free thiol or the cyclized product. They can usually be removed via column chromatography (eluting early in non-polar solvents like Hexane/EtOAc). Alternatively, treating the crude mixture with


 in ethanol followed by immediate workup can salvage the starting material.

References

  • Regioselective synthesis of new variety of 1,4-benzothiazines.ACG Publications. (2014).

    
    -haloketones. 
    
  • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore. PMC. (2023). Reviews synthetic pathways and the oxidative instability of the benzothiazine scaffold.

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles. MDPI. (2025). Details the mechanism of benzothiazole formation as a competing side reaction.

  • Radical Route to 1,4-Benzothiazine Derivatives. Organic Letters. (2018). Discusses radical pathways that can lead to oxidative byproducts if not controlled.

Sources

Troubleshooting

Methods for resolving enantiomers of chiral benzothiadiazines

Welcome to the ChiraSolv Technical Support Center . You have reached the dedicated support module for Benzothiadiazine Resolution .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the ChiraSolv Technical Support Center . You have reached the dedicated support module for Benzothiadiazine Resolution .

This guide addresses the specific challenges of resolving 3-substituted-1,2,4-benzothiadiazine-1,1-dioxides (e.g., IDRA-21 analogs, thiazide-like diuretics). These compounds present a unique "dual-threat" in purification: solubility limitations common to sulfonamides and configurational instability (racemization) driven by the C3-chiral center.

Part 1: Diagnostic & Strategy Triage

Before selecting a column or solvent, you must assess the stability of your specific benzothiadiazine derivative. The C3 position is susceptible to proton exchange, leading to on-column racemization.[1]

Workflow: Method Selection Logic

MethodSelection Start Start: Benzothiadiazine Sample StabilityCheck Stability Check: Is C3-H acidic/labile? Start->StabilityCheck Stable Stable Enantiomers (e.g., quaternary C3) StabilityCheck->Stable No (High Barrier) Labile Labile Enantiomers (C3-H present) StabilityCheck->Labile Yes (Low Barrier) SFC_Route Route A: SFC (High Throughput) Stable->SFC_Route Preferred HPLC_Route Route B: NP-HPLC (Low Temp Control) Labile->HPLC_Route Mandatory SFC_Cond Column: Whelk-O1 / IG Modifier: MeOH + 0.1% DEA SFC_Route->SFC_Cond HPLC_Cond Column: Chiralcel OD-H / AD-H Mobile: Hex/IPA (Low Temp) HPLC_Route->HPLC_Cond

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on compound stability.

Part 2: Chromatographic Protocols (HPLC & SFC)

High-Performance Liquid Chromatography (HPLC)

For labile benzothiadiazines, Normal Phase (NP) HPLC is the gold standard because it allows for temperature suppression (cooling the column to 4–10°C) to inhibit racemization during separation.

  • Primary Column Selection:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

    • Why: These polysaccharide phases provide the necessary "cleft" interaction for the bulky sulfonamide group.

  • Mobile Phase Optimization:

    • Base Solvent: n-Hexane or n-Heptane.

    • Co-Solvent: Ethanol (EtOH) or Isopropanol (IPA). Note: EtOH often provides sharper peaks for sulfonamides than IPA.

    • The Critical Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Technical Insight: Benzothiadiazines possess an acidic sulfonamide proton (

      
      ). Without a basic additive, the analyte will ionize on residual silanols, causing severe peak tailing and loss of resolution (
      
      
      
      ).

Standard Protocol A (Stable Analogs):

Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm) Mobile Phase: n-Hexane / IPA / DEA (70 : 30 : 0.1) Flow Rate: 1.0 mL/min Temp: 25°C Detection: UV 254 nm (or max absorbance)

Standard Protocol B (Labile/Racemizing Analogs):

Column: Chiralpak IA (Immobilized allows more solvent options) Mobile Phase: n-Hexane / EtOH / DEA (80 : 20 : 0.1) Temp: 4°C - 10°C (Critical to freeze the chiral center)

Supercritical Fluid Chromatography (SFC)

SFC is preferred for preparative scale-up due to lower solvent viscosity and easier recovery, but caution is needed for thermally labile compounds.

  • Primary Column Selection:

    • Whelk-O1 (Pirkle-type): Excellent for "U-shape" benzothiadiazines due to

      
       interactions.
      
    • Chiralpak IG: The meta-chloro substituents often interact favorably with the sulfonyl group.

  • SFC Conditions:

    • Mobile Phase:

      
       / Methanol (Gradient 5% to 40%).
      
    • Back Pressure: 120 bar.

    • Additive: 0.2% Isopropylamine (IPAm) or DEA in the modifier.

Part 3: The "Racemization Trap" (Technical Deep Dive)

Issue: You observe a "plateau" between two peaks or a single broad peak that splits only at low temperatures. Cause: 3-substituted-1,2,4-benzothiadiazine-1,1-dioxides can undergo enantiomerization via ring-opening/closing tautomerism or proton exchange at the C3 carbon.

Mechanism: The acidity of the


 or 

proton facilitates the formation of an achiral imine intermediate. In aqueous or protic solvents (MeOH/Water), this barrier is lowered ($ \Delta G^\ddagger \approx 20-22 \text{ kcal/mol} $), leading to rapid racemization at room temperature.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Plateau between peaks On-column racemization (dynamic chromatography).Cool the column to <10°C. Switch to non-protic solvents (Hexane/DCM) if using immobilized phases.
Peak Tailing Acidic interaction with silanols.Increase basic additive (DEA) to 0.1% - 0.2%.
Fronting Peaks Solubility limit exceeded (Prep scale).Use "At-Column Dilution" or switch feed solvent to DMSO/THF (inject small volumes).
Retention Time Shift Basic additive accumulation on column.Flush column with 100% Ethanol + 0.1% Acetic Acid to reset memory effects, then re-equilibrate.

Part 4: Preparative Scale-Up Guidelines

When moving from analytical to prep, benzothiadiazines suffer from poor solubility in Hexane/CO2.

Workflow for Solubility Management:

  • Feed Solvent: Do not dissolve the sample in the mobile phase (Hexane). Dissolve in minimal THF or DMSO.

  • Injection Technique: Use Sandwich Injection (Mobile Phase plug / Sample / Mobile Phase plug) to prevent precipitation at the needle tip.

  • SFC Advantage: If the compound is stable, SFC allows for higher loading because

    
     + MeOH has better solvating power for sulfonamides than Hexane.
    

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Reverse Phase (RP) HPLC for these compounds? A: Yes, but with caution. Chiralcel OD-R or AD-R columns work with Water/Acetonitrile.[2] However, the high dielectric constant of water can accelerate racemization for labile C3-analogs. If your compound is structurally rigid (e.g., quaternary C3), RP is fine. If it is a simple C3-H analog (like IDRA-21), avoid water; stick to Normal Phase.

Q2: Why is my baseline rising at the end of the gradient in SFC? A: This is likely due to the additive . Basic amines like DEA absorb UV at low wavelengths (<220nm). If you run a gradient increasing the methanol (and thus the DEA concentration), the baseline will drift. Fix: Monitor at 254nm or higher, or use a dedicated "SFC-grade" additive with lower UV cutoff.

Q3: I separated the enantiomers, but they racemized in the collection flask. Why? A: The collection solvent likely contained the basic additive (DEA). Upon evaporation (rotary evaporator), the concentration of the base increases, catalyzing racemization in the hot bath. Fix: Immediately neutralize the fraction with a stoichiometric amount of acetic acid before evaporation, or keep the bath temperature <30°C.

Q4: Which specific column is best for "thiazide-like" diuretics? A: Historical data and recent applications point to Cellulose-based phases (OD-H) as the starting point. The 3-haloalkyl substituted benzothiadiazines resolve exceptionally well on Cellulose tris(3,5-dimethylphenylcarbamate).

References

  • Enantioseparation of IDRA-21: Bhushan, R., & Thielen, C. (2006). "Energy barrier determination of enantiomerization of chiral 3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide type." Bioorganic & Medicinal Chemistry Letters.

  • Chromatographic Resolution of Diuretics: Blaschke, G., & Maibaum, J. (1985).[3] "Enantiomers of benzothiadiazine diuretics by direct chromatographic resolution of the racemic drugs." Journal of Pharmaceutical Sciences.

  • SFC Screening Strategies: Toribio, L., et al. (2018). "Enantiomeric separation of chiral pharmaceuticals by supercritical fluid chromatography." Journal of Chromatography A.

  • Racemization Mechanisms: Soares, J., et al. (2019). "Racemization of oxazepam and chiral 1,4-benzodiazepines (mechanistic parallels)." Organic & Biomolecular Chemistry.

Sources

Optimization

Technical Support Center: Stability and Degradation of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one in Solution

Welcome to the technical support center for 7-Chloro-2H-1,4-benzothiazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Chloro-2H-1,4-benzothiazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. Here, we provide troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your data.

Introduction

7-Chloro-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound belonging to the benzothiazine class. While benzothiazines are of significant interest in medicinal chemistry for their diverse biological activities, their stability in solution can be a critical factor influencing experimental outcomes.[1][2] It has been noted that some benzothiazine derivatives exhibit instability in solution, particularly under acidic or basic conditions, and may be susceptible to oxidative degradation.[3] This guide will address these potential challenges and provide practical solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 7-Chloro-2H-1,4-benzothiazin-3(4H)-one.

Problem 1: Rapid loss of parent compound in aqueous buffer.

Symptoms:

  • Decreasing peak area of the main compound over a short period in HPLC analysis.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Changes in the physical appearance of the solution (e.g., color change).

Possible Cause: The benzothiazine core is susceptible to hydrolysis, especially under non-neutral pH conditions.[3] The lactam and thioether functionalities within the 7-Chloro-2H-1,4-benzothiazin-3(4H)-one structure are potential sites for hydrolytic cleavage.

Solution Workflow:

  • pH Mapping:

    • Prepare a series of buffers (e.g., pH 3, 5, 7, 9).

    • Dissolve a known concentration of your compound in each buffer.

    • Monitor the concentration of the parent compound and the formation of any degradants over time using a stability-indicating HPLC method.

    • This will help identify the pH range of maximum stability. For similar heterocyclic compounds, decomposition has been observed to be pH-dependent.[4]

  • Solvent System Modification:

    • If possible, reduce the aqueous content of your solvent system. The use of co-solvents like acetonitrile or methanol can sometimes slow down hydrolysis.

    • For stock solutions, consider using a non-aqueous solvent such as DMSO and making fresh dilutions into your aqueous experimental medium immediately before use.

  • Temperature Control:

    • Perform your experiments at the lowest practical temperature to reduce the rate of degradation. Store solutions on ice when not in use.

Problem 2: Appearance of multiple new peaks in the chromatogram after exposure to air or light.

Symptoms:

  • A complex chromatogram with several new peaks that are not present in freshly prepared solutions.

  • A decrease in the mass balance (the sum of the parent compound and all degradation products is less than 100%).

Possible Causes:

  • Oxidative Degradation: The sulfur atom in the benzothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. Oxidative dimerization has also been reported for some benzothiazine derivatives.[3]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. While direct studies on this specific molecule are not widely available, related compounds like 7-chloro-1,4-benzodiazepine-N-oxides are known to be photolabile.[5]

Solution Workflow:

  • Control for Oxidation:

    • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Work under Inert Atmosphere: If your compound is highly sensitive, perform solution preparations and experiments in a glove box or under a blanket of inert gas.

    • Antioxidant Addition: In some formulation studies, the addition of antioxidants can be considered, but their compatibility with your experimental system must be verified.

  • Control for Photodegradation:

    • Use Amber Vials: Protect your solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil.

    • Minimize Light Exposure: Conduct experiments under low-light conditions whenever possible.

    • ICH Q1B Photostability Testing: For formal stability studies, follow the ICH Q1B guidelines for photostability testing, which involve exposure to a combination of visible and UVA light.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 7-Chloro-2H-1,4-benzothiazin-3(4H)-one?

While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of the benzothiazine scaffold, the following are the most probable routes of degradation:

  • Hydrolysis: The amide (lactam) bond in the ring can be hydrolyzed under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The sulfide linkage can be oxidized to a sulfoxide and then to a sulfone. Oxidative dimerization is also a possibility.[3]

  • Photodegradation: UV and visible light can provide the energy for various degradation reactions.

A hypothetical degradation pathway is illustrated below:

Degradation Pathway parent 7-Chloro-2H-1,4-benzothiazin-3(4H)-one hydrolysis Ring-Opened Product parent->hydrolysis  Acid/Base Hydrolysis oxidation1 Sulfoxide Derivative parent->oxidation1 Oxidation dimer Oxidative Dimer parent->dimer Oxidative Dimerization photodegradation Photodegradants parent->photodegradation  Light (UV/Vis) oxidation2 Sulfone Derivative oxidation1->oxidation2 Further Oxidation Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Development acid Acid Hydrolysis hplc HPLC-UV/DAD/MS Analysis acid->hplc Analyze Stressed Samples base Base Hydrolysis base->hplc Analyze Stressed Samples oxidation Oxidation (H2O2) oxidation->hplc Analyze Stressed Samples thermal Thermal (Heat) thermal->hplc Analyze Stressed Samples photo Photolytic (Light) photo->hplc Analyze Stressed Samples method_dev Method Development & Optimization hplc->method_dev Evaluate Peak Purity & Resolution validation Method Validation method_dev->validation Validate Final Method (Specificity, Linearity, etc.) parent Prepare Solutions of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one parent->acid Expose to Stress parent->base Expose to Stress parent->oxidation Expose to Stress parent->thermal Expose to Stress parent->photo Expose to Stress

Caption: Workflow for developing a stability-indicating method.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [7] Materials:

  • 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) if available.

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile or another suitable organic solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature and monitor at regular intervals (e.g., 30 min, 1, 2, 4 hours).

    • Withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Monitor at various time points and dilute for analysis.

  • Thermal Degradation:

    • Place the solid compound in a 70°C oven for 48 hours.

    • Also, place a solution of the compound (in a suitable solvent) in a 70°C oven for 48 hours.

    • Analyze the samples at different time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [6] * A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Data Analysis: For each condition, analyze the samples by HPLC. Compare the chromatograms of the stressed samples to that of an unstressed control. Look for new peaks and a decrease in the parent peak area. A PDA detector can help in assessing peak purity.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a reverse-phase HPLC method that can separate 7-Chloro-2H-1,4-benzothiazin-3(4H)-one from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance (determined by UV-Vis scan) and also at a lower wavelength (e.g., 220 nm) to detect degradants that may have different chromophores.

  • Injection Volume: 10 µL

Method Optimization:

  • Inject a mixture of the stressed samples (a "degradation cocktail") to see all potential degradation products in one run.

  • Adjust the gradient slope to improve the separation of closely eluting peaks.

  • If co-elution occurs, try a different organic modifier (e.g., methanol instead of acetonitrile) or a different column chemistry (e.g., phenyl-hexyl).

  • Modify the pH of the mobile phase (if compatible with the column and compound) to alter the retention and selectivity of ionizable compounds.

  • Once good separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Data Summary

Stress ConditionTypical Reagents/ParametersPotential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl, elevated temp. (e.g., 60°C)Ring-opened products
Basic Hydrolysis 0.1 M - 1 M NaOH, room temp.Ring-opened products
Oxidation 3-30% H₂O₂, room temp.Sulfoxide, Sulfone, Dimers
Thermal Dry heat (e.g., 70°C)Various decomposition products
Photolytic ICH Q1B light exposureVarious photodegradants

References

  • Conti, P., De Amici, M., De Sarro, G., El-Telbani, E. M., & Zappalà, M. (2015). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e]t[5][8][9]hiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? ACS Chemical Neuroscience, 6(12), 1964–1973.* [Link]

  • de Vries, H., Beijersbergen van Henegouwen, G. M., & van der Meulen, H. (1991). Correlations between phototoxicity of some 7-chloro-1,4-benzodiazepines and their (photo)chemical properties. Photochemistry and Photobiology, 54(5), 745–751.* [Link]

  • Kollár, L., Köteles, I., & Wölfling, J. (2020). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 16, 2872–2880. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one. PubChem. Retrieved from [Link]

  • Zarad, W. C., Kwiecień, A., & Kwiecień, M. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 23(10), 2636. [Link]

  • Gupta, R., Paul, S., & Gupta, A. K. (2009). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Journal of Heterocyclic Chemistry, 46(1), 71-75.* [Link]

  • Thompson, D. M., Guidotti, A., Di-Giorgio, R. M., & Costa, E. (1997). 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: a partial modulator of AMPA receptor desensitization devoid of neurotoxicity. Proceedings of the National Academy of Sciences of the United States of America, 94(13), 7053–7058.* [Link]

  • Woodward, M. D., Corcuera, L. J., & Schnoes, H. K. (1979). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in aqueous solutions. Plant Physiology, 63(1), 9–13.* [Link]

  • Hoelscher, M., et al. (2021). First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis. Antimicrobial Agents and Chemotherapy, 65(11), e00913-21.* [Link]

  • Sharma, G., & Saini, S. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]

  • Pillay, S., & Fassihi, R. (2000). A Thermal Analysis Study of the Decomposition of Hydrochlorthiazide. Thermochimica Acta, 354(1-2), 119-126.* [Link]

  • Li, C., & Ran, Q. (2019). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances, 9(21), 11978-11986.* [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.* [Link]

  • Gholami, H., & Zare, A. (2014). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. Journal of Chemical and Pharmaceutical Research, 6(5), 1109-1119.* [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products.[Link]

  • International Journal of Creative Research Thoughts. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE.[Link]

  • Sharma, S., & Singh, R. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(2).* [Link]

  • Tan, T. B., & Ooi, C. W. (2022). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. Food and Bioprocess Technology, 15(1), 1-28.* [Link]

  • d'Ischia, M., Prota, G., & Monder, C. (1989). Oxidative cyclization, 1,4-benzothiazine formation and dimerization of 2-bromo-3-(glutathion-S-yl)hydroquinone. Chemical Research in Toxicology, 2(6), 421–425.* [Link]

  • Pharma Guide. (2023, September 5). Forced degradation study in pharma [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one. PubChem. Retrieved from [Link]

  • Belkacem, S., Khemici, M., & Boudour, S. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Polymers, 15(19), 3959.* [Link]

  • Kumar, A., & Sharma, S. (2007). Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. Indian Journal of Chemistry - Section B, 46(12), 2023-2027.* [Link]

  • d'Ischia, M., & Prota, G. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Molecules, 28(17), 6245.* [Link]

Sources

Troubleshooting

Technical Support Center: Investigating the Hydrolysis Rate of Benzothiadiazine Derivatives

This guide is designed for researchers, scientists, and drug development professionals investigating the hydrolytic stability of benzothiadiazine derivatives. As a class of compounds with significant therapeutic potentia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals investigating the hydrolytic stability of benzothiadiazine derivatives. As a class of compounds with significant therapeutic potential, understanding their degradation pathways is critical for formulation development, stability testing, and ensuring therapeutic efficacy and safety.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of hydrolysis rate studies.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the experimental investigation of benzothiadiazine derivative hydrolysis.

1. Issue: High Variability in Replicate Kinetic Runs

  • Question: My replicate experiments measuring the hydrolysis rate are showing poor reproducibility. What could be the cause?

  • Answer: High variability in kinetic data often points to inconsistencies in experimental setup and control. Here’s a systematic approach to troubleshooting:

    • Temperature Fluctuations: Hydrolysis rates are highly dependent on temperature.[3] Ensure your reaction vessel is in a precisely controlled temperature environment (e.g., a water bath or incubator with a calibrated thermostat). Even minor temperature drifts between experiments can significantly alter reaction kinetics.

    • pH Inconsistency: The pH of the reaction medium is a critical factor in hydrolysis, as the reaction can be catalyzed by both acid and base.[4][5]

      • Buffer Preparation: Double-check the preparation and pH measurement of your buffer solutions. Use a calibrated pH meter and ensure the buffer capacity is sufficient to maintain the desired pH throughout the experiment, especially if the hydrolysis products are acidic or basic.

      • Initial pH Adjustment: Ensure the initial pH of the reaction mixture is identical for all replicates after the addition of the benzothiadiazine derivative stock solution.

    • Stock Solution Inaccuracy: Inconsistent preparation of the stock solution of your benzothiadiazine derivative will lead to varying initial concentrations in your kinetic runs.

      • Weighing and Dissolution: Use a calibrated analytical balance for weighing your compound. Ensure complete dissolution in the chosen solvent before making further dilutions.

      • Solvent Volatility: If using a volatile organic solvent for your stock solution, minimize evaporation by keeping the container sealed and at a stable temperature.

    • Sampling and Quenching Errors: Inconsistent timing of sample collection and inefficient quenching of the reaction can introduce significant variability.

      • Precise Timing: Use a calibrated timer and adhere strictly to the predetermined sampling time points.

      • Effective Quenching: The quenching step must immediately stop the hydrolysis reaction. This can be achieved by rapidly changing the pH or temperature, or by adding a reagent that neutralizes the catalyst. The effectiveness of the quenching method should be validated.

2. Issue: No Degradation Observed Under Stressed Conditions

  • Question: I have subjected my benzothiadiazine derivative to forced degradation conditions (e.g., acid, base, heat), but I am not observing any significant degradation. Why might this be happening?

  • Answer: While some benzothiadiazine derivatives can be highly stable, a complete lack of degradation under forced conditions is unusual and warrants investigation.

    • Inadequate Stress Conditions: The stress conditions may not be severe enough to induce degradation. According to ICH guidelines, forced degradation studies should aim for 5-20% degradation to ensure the stability-indicating nature of the analytical method.[6][7]

      • Acid/Base Concentration: Increase the concentration of the acid or base. For example, if 0.1 M HCl shows no effect, try 1 M HCl.[8]

      • Temperature: Increase the temperature in increments (e.g., 10°C at a time) while monitoring for degradation.[7]

      • Duration of Stress: Extend the duration of the stress testing. Some compounds may require prolonged exposure to degrade.

    • Poor Solubility: If your compound has low solubility in the aqueous stress medium, the actual concentration in solution might be too low for detectable degradation to occur.

      • Co-solvents: Consider using a small percentage of a water-miscible organic co-solvent (e.g., acetonitrile, methanol) to increase the solubility of your derivative. However, be aware that the co-solvent could potentially influence the hydrolysis rate.

    • Analytical Method Not Stability-Indicating: Your analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products.

      • Method Validation: It is crucial to use a validated, stability-indicating analytical method. This involves demonstrating that the method can resolve the parent drug from its potential degradants and impurities.[9][10][11]

      • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and identify any co-eluting species.

3. Issue: Unexpected or Unidentifiable Peaks in Chromatogram

  • Question: My HPLC analysis of the stressed samples shows several unexpected peaks that I cannot identify. What are these, and how can I characterize them?

  • Answer: The appearance of new peaks is the expected outcome of a successful forced degradation study. These peaks represent degradation products.

    • Potential Sources of Peaks:

      • Hydrolysis Products: These are the primary degradants of interest.

      • Oxidation Products: If the experiment was not conducted under an inert atmosphere, oxidation might occur, especially at elevated temperatures.

      • Impurities: The new peaks could be impurities present in the starting material that become more prominent as the parent compound degrades.

      • Artifacts: Peaks could arise from interactions with the mobile phase, buffer components, or contaminants in the vials.

    • Characterization of Degradation Products:

      • Mass Spectrometry (MS): The most powerful tool for identifying unknown peaks is liquid chromatography-mass spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the unknown peaks, you can determine their molecular weights and often deduce their elemental composition.[3]

      • Tandem MS (MS/MS): Fragmenting the parent ions of the unknown peaks in a tandem mass spectrometer can provide structural information about the degradants.

      • Isolation and NMR: For definitive structural elucidation, the degradation products can be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Part 2: Frequently Asked Questions (FAQs)

1. What is the general mechanism for the hydrolysis of the benzothiadiazine ring?

The hydrolysis of the 1,2,4-benzothiadiazine 1,1-dioxide scaffold typically involves the cleavage of the sulfonamide (S-N) bond within the thiadiazine ring. The exact mechanism can be influenced by pH.[4][5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is often initiated by protonation of one of the nitrogen atoms in the thiadiazine ring. This makes the adjacent sulfur atom more electrophilic and susceptible to nucleophilic attack by a water molecule. Subsequent bond cleavage and rearrangement lead to the opening of the ring.

  • Base-Catalyzed Hydrolysis: In alkaline media, the hydrolysis can proceed through the deprotonation of the sulfonamide nitrogen, followed by nucleophilic attack of a hydroxide ion on the sulfur atom. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the S-N bond.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Benzothiadiazine Benzothiadiazine Protonated Intermediate Protonated Intermediate Benzothiadiazine->Protonated Intermediate H+ Deprotonated Intermediate Deprotonated Intermediate Benzothiadiazine->Deprotonated Intermediate OH- Ring-Opened Product Ring-Opened Product Protonated Intermediate->Ring-Opened Product H2O Deprotonated Intermediate->Ring-Opened Product H2O

2. How do different substituents on the benzothiadiazine ring affect the hydrolysis rate?

The electronic and steric properties of substituents on both the benzene and thiadiazine rings can significantly influence the rate of hydrolysis.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -Cl, -NO2) on the benzene ring can increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus potentially accelerating hydrolysis.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -CH3, -OCH3) on the benzene ring can decrease the electrophilicity of the sulfur atom, potentially slowing down the hydrolysis rate.

  • Substituents on the Thiadiazine Ring: Substituents on the nitrogen atoms of the thiadiazine ring can have a profound impact. Bulky substituents may sterically hinder the approach of a nucleophile, thereby decreasing the hydrolysis rate. The electronic nature of these substituents will also play a role.

Table 1: Predicted Effects of Substituents on Hydrolysis Rate

Substituent TypePositionPredicted Effect on Hydrolysis RateRationale
Electron-WithdrawingBenzene RingIncreaseIncreases electrophilicity of the sulfur atom.
Electron-DonatingBenzene RingDecreaseDecreases electrophilicity of the sulfur atom.
Bulky/Steric HindranceThiadiazine RingDecreaseHinders nucleophilic attack on the sulfur atom.

3. What are the standard analytical techniques for monitoring the hydrolysis of benzothiadiazine derivatives?

The most common and reliable technique for monitoring the kinetics of drug hydrolysis is High-Performance Liquid Chromatography (HPLC) , typically with UV or PDA detection.

  • HPLC-UV/PDA: This method allows for the separation and quantification of the parent benzothiadiazine derivative and its degradation products over time. A PDA detector is particularly useful as it can provide spectral information to help identify and track peaks.[8][12]

  • LC-MS: As mentioned in the troubleshooting section, coupling HPLC with a mass spectrometer is invaluable for identifying the structures of unknown degradation products.

4. What are the key parameters to consider when developing an HPLC method for a hydrolysis study?

  • Column: A C18 reversed-phase column is a common starting point for the analysis of moderately polar compounds like many benzothiadiazine derivatives.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be optimized to ensure good peak shape and retention.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax (wavelength of maximum absorbance) of the parent compound to ensure maximum sensitivity. A PDA detector can monitor a range of wavelengths simultaneously.

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[9][10][11]

Part 3: Experimental Protocol

Protocol: Kinetic Study of Benzothiadiazine Derivative Hydrolysis by HPLC

This protocol outlines a general procedure for determining the hydrolysis rate of a benzothiadiazine derivative under specific pH and temperature conditions.

1. Materials and Reagents:

  • Benzothiadiazine derivative of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts (e.g., sodium phosphate, sodium acetate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter

  • Temperature-controlled water bath or incubator

  • HPLC system with UV/PDA detector

2. Preparation of Solutions:

  • Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9). Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment.

  • Stock Solution: Accurately weigh a known amount of the benzothiadiazine derivative and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Reaction Solutions: For each kinetic run, pipette a small, precise volume of the stock solution into a larger volume of the pre-heated buffer solution in a sealed container to achieve the desired initial concentration (e.g., 10 µg/mL).

3. Experimental Workflow:

G A Prepare Buffer and Stock Solutions B Initiate Reaction in Temperature-Controlled Bath A->B C Withdraw Samples at Timed Intervals B->C D Quench Reaction Immediately C->D E Analyze Samples by Validated HPLC Method D->E F Plot ln(Concentration) vs. Time E->F G Determine Rate Constant (k) from Slope F->G

4. Step-by-Step Procedure:

  • Method Development & Validation: Develop and validate a stability-indicating HPLC method for the separation and quantification of the parent benzothiadiazine derivative and its expected degradation products.

  • Reaction Setup: Place sealed vials containing the reaction solutions into the temperature-controlled bath and allow them to equilibrate.

  • Time Zero (t=0) Sample: Immediately after adding the stock solution to the buffer, withdraw the first sample. This will serve as the t=0 time point.

  • Quenching: Immediately quench the reaction in the withdrawn sample. A common method is to add the sample to a vial containing a pre-determined amount of a neutralizing solution or a cold diluent.

  • Sampling: Withdraw subsequent samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The sampling frequency should be adjusted based on the expected rate of hydrolysis.

  • HPLC Analysis: Analyze all quenched samples, along with appropriate standards, using the validated HPLC method.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Convert peak areas to concentrations using a calibration curve.

    • Assuming pseudo-first-order kinetics, plot the natural logarithm of the concentration of the parent compound (ln[C]) versus time.

    • The plot should be linear, and the observed rate constant (k_obs) can be determined from the slope of the line (slope = -k_obs).

References

  • Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry.
  • Effect of benzothiadiazine derivatives on cyclic nucleotide phosphodiesterase and on the tension of the aortic strip. PubMed. [Link]

  • Benzothiadiazine. Wikipedia. [Link]

  • Substituent effects on the stability and antioxidant activity of spirodiazaselenuranes. Molecules. [Link]

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. ResearchGate. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Institutes of Health. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Attachment of a pharmacophore to the benzothiadiazine 1,1‐dioxide ring... ResearchGate. [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC-MS Methods. PubMed. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. National Institutes of Health. [Link]

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. National Institutes of Health. [Link]

  • [Studies on the stability of drugs. 18. Stability of benzothiadiazines. 9. The optimum for the formation of the intermediate in the degradation of chlorothiazide in aqueous alkali]. PubMed. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents. PubMed. [Link]

  • Transition Metal-Mediated Hydrolysis of the Imine Bond in 2-Azomethine Benzothiazoles. Hrčak. [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar. [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. [Link]

Sources

Optimization

Advanced HPLC Support Center: Benzothiazine Isomer Resolution

The following technical guide is structured as a Tier-3 Support Resource, designed for analytical scientists encountering complex peak shape anomalies with benzothiazine derivatives. Status: Operational | Tier: 3 (Method...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource, designed for analytical scientists encountering complex peak shape anomalies with benzothiazine derivatives.

Status: Operational | Tier: 3 (Method Development & Troubleshooting) Subject: Peak Splitting & Shape Anomalies in Benzothiazine Scaffolds

Introduction: The "Ghost" Peak Phenomenon

Welcome to the advanced troubleshooting desk. If you are analyzing benzothiazine derivatives (e.g., 1,2-benzothiazines like Piroxicam, Meloxicam, or novel synthetic intermediates) and seeing split peaks, you are likely facing a dichotomy: Is it a hardware failure, or is it molecular dynamics?

Benzothiazines are notorious in chromatography for two specific behaviors:

  • Keto-Enol Tautomerism: They exist in dynamic equilibrium between forms, often interconverting on a timescale similar to the chromatographic run time.[1]

  • Zwitterionic Character: Many possess both acidic (enolic -OH) and basic (pyridine/thiazine nitrogen) centers, making them hyper-sensitive to mobile phase pH.[1]

This guide moves beyond basic "check your fittings" advice (though we cover that) and dives into the kinetic and thermodynamic root causes of peak splitting.

Part 1: The Diagnostic Workflow

Before altering your chemistry, you must rule out physical system failures. Use this decision matrix to isolate the variable.

DiagnosticTree Start ISSUE: Split Peak Observed StandardCheck Inject Neutral Standard (e.g., Toluene/Caffeine) Start->StandardCheck StandardResult Is the Standard Peak Split? StandardCheck->StandardResult Physical PHYSICAL FAILURE (Hardware) StandardResult->Physical YES Chemical CHEMICAL/KINETIC ISSUE (Method) StandardResult->Chemical NO Frit Blocked Frit (Reverse Flush/Replace) Physical->Frit Conn Tubing/Connector Void (Reseat Fittings) Physical->Conn Void Void Physical->Void Solvent Injection Solvent Mismatch (Strong Solvent Effect) Chemical->Solvent pH Ionization State Mix (pKa Proximity) Chemical->pH Tautomer Dynamic Tautomerism (Interconversion) Chemical->Tautomer

Figure 1: Diagnostic decision tree to isolate physical hardware failures from chemical/kinetic anomalies.[1]

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Chemical Dynamics (Tautomerism & pH)

Q: My reference standard is pure (>99%), but I see two partially resolved peaks connected by a "saddle" or plateau. Is my column failing?

A: Likely not.[1][2] You are observing "Dynamic Chromatography." Benzothiazines often undergo proton transfer (tautomerism) between the enol and keto forms.[1]

  • The Mechanism: If the rate of interconversion (

    
    ) is slow relative to the separation time (
    
    
    
    ), you see two peaks. If it is fast, you see one sharp average peak.[1] If it is intermediate (common at room temperature), you see a "saddle" or broad, split peak.[1]
  • The Test (Temperature Stress): Tautomerism is thermodynamically driven.

    • Protocol: Run the same sample at 10°C , 30°C , and 50°C .

    • Result: If the peak coalescence changes (e.g., two peaks merge into one sharp peak at 50°C), you are seeing tautomerism, not impurities.

Q: How do I fix peak splitting caused by ionization (pKa issues)?

A: You must move at least 2 pH units away from the pKa. Benzothiazines typically have pKa values in the range of 4.0–6.0 (enolic OH) and sometimes a second pKa around 1.0–2.0 (basic nitrogen).

  • The Problem: Running at pH 4.5 (near pKa) results in a 50/50 mixture of protonated and deprotonated species, which interact differently with the C18 stationary phase, causing splitting.

  • The Solution:

    • Acidic Lock: Lower pH to < 2.5 (using 0.1% TFA or Formic Acid) to keep the molecule fully protonated.[3]

    • Basic Lock: Raise pH to > 7.5 (using Ammonium Bicarbonate) to keep it fully deprotonated (ensure your column is pH resistant).[1]

Module B: Physical & Solvent Effects[2][6]

Q: The peaks are split, but the "valley" between them goes all the way to the baseline. Is this still tautomerism?

A: Unlikely.[1] Baseline resolution suggests distinct isomers or a physical void. If the peaks are fully separated with no "saddle," and the standard check (Figure 1) passed, check your Injection Solvent .

  • Strong Solvent Effect: Injecting a sample dissolved in 100% Acetonitrile onto a mobile phase of 90% Water causes the sample to "race" down the column before precipitating or interacting, creating a split peak.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 50:50 Water:MeOH).

Part 3: Experimental Protocols

Protocol 1: The "Dynamic HPLC" Validation

Use this to confirm if peak splitting is due to interconverting isomers (tautomers).

StepActionRationale
1 Prepare Sample Dissolve benzothiazine at 0.1 mg/mL in mobile phase.
2 Baseline Run Inject at 25°C . Record peak shape (likely split/broad).[1][4][5][6]
3 Cold Stress Lower column oven to 5°C-10°C . Inject.
4 Heat Stress Raise column oven to 50°C-60°C . Inject.
5 Analysis Cold: Interconversion slows; peaks may separate further.[1] Hot: Interconversion speeds up; peaks should merge (coalesce) into a single sharp peak.
Protocol 2: pH Titration for Shape Optimization

Use this to find the "Safe Zone" for ionization.

  • Preparation: Prepare three mobile phases: A (0.1% Formic Acid, pH ~2.7), B (20mM Ammonium Acetate, pH ~4.8), C (10mM Ammonium Bicarbonate, pH ~7.8).[1]

  • Execution: Run the standard gradient with each aqueous phase (keeping organic modifier constant).

  • Observation:

    • pH 2.7: Usually yields the sharpest peak for benzothiazines (suppresses silanol interactions).

    • pH 4.8: Worst splitting expected (pKa proximity).[1]

    • pH 7.8: Good shape, but retention time will shift significantly (ion is more polar).[1]

Part 4: Mechanism Visualization

Understanding the chemical equilibrium is vital for method defense.

BenzothiazineEquilibrium cluster_0 Mobile Phase Environment cluster_1 Chromatographic Result Keto Keto Form (Less Polar) Enol Enol Form (More Polar/H-Bonding) Keto->Enol  k1 (pH/Temp Dependent)   Split Split Peak (k1 ≈ Separation Time) Enol->Split Ambient Temp pH ≈ pKa Single Single Peak (k1 >> Separation Time) Enol->Single High Temp (>50°C) or pH < 2.5

Figure 2: The kinetic relationship between tautomeric forms and the resulting chromatogram. Increasing temperature or locking pH shifts the system from "Split" to "Single" peak regimes.

References

  • Waters Corporation. "Troubleshooting HPLC Peak Shape Issues: Split Peaks." Waters Knowledge Base. [Link]

  • Dolan, J. W. "Peak Splitting: Physical or Chemical?" LCGC North America, Vol. 30, No.[1] 5. [Link]

  • Agilent Technologies. "HPLC Troubleshooting Guide: Peak Shapes." Agilent Technical Support. [Link]

  • Mendham, J., et al. "Separation of Tautomers by High Performance Liquid Chromatography."[1] Vogel's Textbook of Quantitative Chemical Analysis. (Contextual citation for tautomer separation principles).

  • Separation Science. "HPLC Peak Splitting: Causes and Solutions." [Link]

Sources

Troubleshooting

Preventing oxidation side reactions during 1,4-benzothiazine synthesis

Topic: Prevention of Oxidation Side Reactions Executive Summary: The "Oxidation Trap" The synthesis of 1,4-benzothiazines—typically via the condensation of 2-aminothiophenol (2-ATP) with -haloketones or 1,3-dicarbonyls—i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oxidation Side Reactions

Executive Summary: The "Oxidation Trap"

The synthesis of 1,4-benzothiazines—typically via the condensation of 2-aminothiophenol (2-ATP) with


-haloketones or 1,3-dicarbonyls—is chemically elegant but operationally unforgiving.

The core failure mode is not the condensation itself, but the oxidative dimerization of the starting material. 2-ATP is highly susceptible to forming bis(2-aminophenyl)disulfide upon exposure to atmospheric oxygen. This side reaction is autocatalytic in basic media, leading to:

  • Stoichiometric imbalance: You lose nucleophile before it reacts.

  • Purification nightmares: The disulfide is a yellow/orange solid that co-crystallizes with many benzothiazines.

  • Pathway diversion: In some cases, oxidative conditions force the formation of benzothiazoles instead of the desired six-membered thiazine ring.

This guide provides a self-validating protocol to eliminate these variables.

The Mechanism of Failure

To prevent the side reaction, you must understand the competition between the Nucleophilic Attack (Desired) and Radical Coupling (Undesired) .

Diagram 1: The Kinetic Competition

The following pathway illustrates how oxygen diverts the reaction flux away from the 1,4-benzothiazine scaffold.

Benzothiazine_Oxidation_Pathways ATP 2-Aminothiophenol (Starting Material) Thiolate Thiolate Anion (RS-) ATP->Thiolate Base (Deprotonation) Radical Thiyl Radical (RS•) Thiolate->Radical O2 (Oxidation) Intermediate S-Alkylated Intermediate Thiolate->Intermediate Nucleophilic Attack (Fast under N2) Disulfide Bis(2-aminophenyl)disulfide (SIDE PRODUCT) Radical->Disulfide Dimerization Haloketone α-Haloketone (Electrophile) Product 1,4-Benzothiazine (TARGET) Intermediate->Product Cyclocondensation (-H2O / -HX)

Caption: Kinetic competition between the desired nucleophilic attack (Green path) and the oxidative disulfide formation (Red path). Oxygen creates a "sink" that consumes the thiolate anion.

Validated Protocol: Anaerobic Condensation

Do not rely on "working quickly." You must engineer oxygen out of the system.

Reagents & Equipment[1]
  • Solvent: Ethanol or Methanol (Must be anhydrous and degassed).

  • Base: Sodium Acetate (mild) or NaOH (strong) – Note: Stronger bases accelerate oxidation.

  • Atmosphere: Argon (preferred over Nitrogen due to higher density).

Step-by-Step Workflow

1. The Degassing Phase (Critical)

  • Why: Solvents from the shelf contain dissolved O₂ (approx. 2-4 mM). This is enough to generate 5-10% disulfide impurity immediately.

  • Action: Sparge the solvent with Argon for 20 minutes before adding any reagents. Use a fritted gas dispersion tube, not just a needle.

2. The Reagent Prep

  • Why: 2-ATP is often already partially oxidized in the bottle.

  • Action: Inspect the 2-ATP. If it is dark brown or contains solids, distill it under reduced pressure or recrystallize before use.

  • Loading: Add 2-ATP to the reaction vessel against a counter-flow of Argon.

3. The Reaction

  • Setup: 3-neck flask equipped with a reflux condenser and an internal thermometer.

  • Sequence:

    • Charge flask with degassed solvent.

    • Add 2-ATP.[1][2]

    • Add Base.[3][4]

    • Wait: Allow the thiol/base equilibrium to settle under Argon (5 mins).

    • Add the

      
      -haloketone dropwise. Exotherm warning: Heat accelerates oxidation; keep temperature controlled.
      

4. The Workup

  • Why: Many researchers oxidize their product after the reaction by pouring it into aerated water.

  • Action: Use degassed water for the quench. Filter the precipitate rapidly and dry under vacuum, not in an oven exposed to air.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product is yellow/orange (Target should be pale) Disulfide Contamination. The starting thiol dimerized.Recrystallize: Use Ethanol/Water. Disulfides are much less soluble in cold ethanol than benzothiazines. Prevention: Increase Argon flow; degas solvents longer.
Low Yield (<40%) Stoichiometry Mismatch. Oxidation consumed the thiol, leaving excess haloketone which then polymerized.Excess Reagent: Use 1.1 eq of 2-ATP to account for minor oxidation losses. Check Base: If using strong base (NaOH), switch to weaker base (NaOAc) to lower oxidation potential.
Formation of Benzothiazole Over-oxidation/Rearrangement. High temperatures + Oxygen caused ring contraction or elimination.Temperature Control: Do not reflux aggressively. Many condensations work at 60°C. Solvent: Avoid DMSO; it acts as an oxidant in this temperature range.
"Sticky" Precipitate Oligomerization. Radical species initiated polymerization of the haloketone.Radical Scavenger: Add 1 mol% BHT (butylated hydroxytoluene) to the reaction mixture (rarely needed if anaerobic technique is good).

Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a solvent to improve solubility? A: No. DMSO is a mild oxidant (Swern oxidation mechanism). At elevated temperatures, DMSO can facilitate the conversion of thiols to disulfides or oxidize the dihydro-benzothiazine intermediate to the fully aromatic system prematurely. Stick to protic solvents like Ethanol or Acetonitrile.

Q: My 2-aminothiophenol is liquid but dark. Can I use it? A: It is risky. The dark color indicates polysulfides. If you cannot distill it, you can try adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT to the reaction mixture, but this may interfere with the alkylation step. The "Gold Standard" is distillation under vacuum.

Q: I want the dihydro-1,4-benzothiazine, but I keep getting the aromatic version. A: This is "oxidative aromatization." The dihydro-form is air-sensitive.

  • Perform the workup under Argon.[5]

  • Store the product in a vial flushed with Argon, wrapped in foil (light can catalyze photo-oxidation).

  • If you want the aromatic version, you can reflux the dihydro-compound in acetic acid with open air or use mild oxidants like

    
    .
    

Q: Is there a "Green" alternative that tolerates air? A: Yes, but it changes the mechanism. Recent literature suggests using water as a solvent with specific catalysts (like surfactant-type catalysts or nanocatalysts). In water, the hydrophobic effect clusters the reactants, accelerating the condensation over the oxidation. However, for high-purity pharmaceutical intermediates, the anaerobic organic solvent route is more reproducible.

References

  • Mechanism of Benzothiazine Formation

    • Title: Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024).[6]

    • Source: RSC Advances / PubMed Central (2025).
    • Context: Detailed review of synthetic routes and the oxidation of 2-ATP to bis(o-aminophenyl)disulfide as a primary side reaction.
    • URL:[Link]

  • Oxidation Side Reactions & Troubleshooting

    • Title: Troubleshooting guide for the synthesis of benzothiazole deriv
    • Source: BenchChem Technical Support.[5][7]

    • Context: Explicitly lists "Oxidation of 2-aminothiophenol" and "Inert
  • Alternative Synthetic Pathways

    • Title: Synthesis of 1,4-benzothiazinones from acylpyruvic acids or furan-2,3-diones and o-aminothiophenol.[8][9]

    • Source: Beilstein Journal of Organic Chemistry (2020).[9]

    • Context: Discusses the handling of o-aminothiophenol and cyclocondens
    • URL:[Link][9]

Sources

Optimization

Technical Support Center: Scaling Synthesis of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

Current Status: Online Ticket ID: SC-BZ-7CL-001 Assigned Specialist: Senior Process Chemist Topic: Scale-up Optimization & Troubleshooting Executive Summary & Route Selection Welcome to the technical support hub for the...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: SC-BZ-7CL-001 Assigned Specialist: Senior Process Chemist Topic: Scale-up Optimization & Troubleshooting

Executive Summary & Route Selection

Welcome to the technical support hub for the synthesis of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one .

For scale-up applications (>100g to kg scale), we strongly recommend the Reductive Cyclization Route over the direct condensation of aminothiols.

  • Why? The aminothiol route (using 2-amino-5-chlorobenzenethiol) involves handling highly oxidative-unstable, noxious intermediates that readily form disulfide dimers, lowering yield and complicating purification.

  • Recommended Route: Nucleophilic substitution of 2,5-dichloronitrobenzene with thioglycolic acid, followed by reductive cyclization using Iron/Acetic acid (Fe/AcOH). This route is chemically robust, uses cheaper starting materials, and avoids isolating the unstable aminothiol.

Reaction Mechanism & Workflow

Understanding the mechanism is critical for troubleshooting stalling reactions or impurity formation.

The Pathway: Reductive Cyclization

The reaction proceeds via the reduction of the nitro group to an amine (or hydroxylamine intermediate), which then performs an intramolecular nucleophilic attack on the carboxylic acid (or ester) carbonyl to close the lactam ring.

G Start 2,5-Dichloronitrobenzene + Thioglycolic Acid Inter1 (4-Chloro-2-nitrophenylthio) acetic acid Start->Inter1 SNAr (Base) Reduct Reduction (Fe/AcOH) Inter1->Reduct Nitro -> Amine Cycliz Intramolecular Cyclization Reduct->Cycliz -H2O Product 7-Chloro-2H-1,4- benzothiazin-3(4H)-one Cycliz->Product Lactam formation

Figure 1: Critical Process Flow for the synthesis of the target benzothiazine scaffold.

Troubleshooting Guide

Select the symptom you are experiencing to view the diagnostic steps.

Issue A: The reaction mixture becomes a thick, unfilterable sludge during workup.

Diagnosis: This is the classic "Iron Mud" problem. When using Fe/AcOH, the iron oxidizes to Fe(II)/Fe(III) acetates and hydroxides, which form a gelatinous matrix upon cooling or pH adjustment. Corrective Action:

  • Hot Filtration: Do NOT cool the reaction mixture completely before filtration. Filter the reaction mixture while it is still hot (>60°C) through a pad of Celite (diatomaceous earth).

  • Solvent Wash: Wash the iron cake with hot acetic acid or hot ethanol. Cold solvents will cause the product to precipitate inside the iron filter cake, leading to massive yield loss.

  • Alternative Workup: If the sludge is unmanageable, dilute the reaction mixture with Ethyl Acetate and water, then adjust pH to ~4-5. The iron salts stay in the aqueous phase, while the organic phase retains the product.

Issue B: Low Yield with significant "High MW" impurities.

Diagnosis: Disulfide formation. Even in the reductive route, if the intermediate aminothiol forms transiently and is exposed to air before cyclizing, it oxidizes to the disulfide dimer. Corrective Action:

  • Degassing: Ensure the acetic acid and reaction vessel are thoroughly degassed (Nitrogen sparge) before adding the iron.

  • Temperature Control: Ensure the reaction is heated to reflux immediately after iron addition. Slow heating allows the intermediate amine to sit uncyclized, increasing the chance of side reactions.

  • Stoichiometry: Use a generous excess of Iron powder (3-4 equivalents) to ensure rapid, complete reduction.

Issue C: Product is colored (Dark Brown/Red) instead of Off-White.

Diagnosis: Trace iron contamination or azo-coupling byproducts. Corrective Action:

  • Charcoal Treatment: Recrystallize the crude product from Ethanol/Water (9:1) with activated carbon (5% w/w).

  • Chelation Wash: During the workup, wash the organic layer with a 5% EDTA solution or dilute citric acid to sequester residual iron ions.

Standard Operating Procedure (SOP)

Protocol: Reductive Cyclization of (4-Chloro-2-nitrophenylthio)acetic acid

Reagents:

  • (4-Chloro-2-nitrophenylthio)acetic acid [Intermediate]

  • Iron Powder (325 mesh, reduced) - 4.0 equiv.

  • Glacial Acetic Acid - 10 Volumes (relative to substrate).

Step-by-Step:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring will fail due to iron density), reflux condenser, and nitrogen inlet.

  • Charging: Charge the nitro-acid intermediate and Glacial Acetic Acid. Start stirring.

  • Activation: Heat the mixture to 90°C. The starting material should dissolve.

  • Reduction: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction. Hydrogen gas evolution may occur.

  • Reflux: Heat the mixture to reflux (approx. 118°C) and hold for 2-4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.

  • Workup (Critical):

    • Prepare a filter funnel with a Celite pad, pre-wetted with hot acetic acid.

    • Filter the reaction mixture HOT (directly from reflux).

    • Wash the filter cake with 2 volumes of hot Acetic Acid.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to ~20% of its original volume.

    • Pour the residue into 10 volumes of ice-cold water with vigorous stirring.

    • The product will precipitate as a solid. Filter, wash with water until pH is neutral, and dry.

Data & Specifications

Solvent Compatibility Table
SolventSolubility (25°C)Solubility (Hot)Suitability
Water InsolubleInsolubleAnti-solvent for precipitation
Ethanol LowHighExcellent for Recrystallization
Acetic Acid ModerateHighReaction Solvent
Ethyl Acetate ModerateHighExtraction Solvent
Toluene LowModerateNot recommended
Key Impurity Profile
Impurity TypeOriginPrevention Strategy
Disulfide Dimer Oxidation of transient thiolInert atmosphere; Rapid heating.
Unreacted Nitro Stalled reductionCheck Iron quality (surface oxidation).
Ring-opened Amide Hydrolysis of lactamAvoid prolonged exposure to strong base.

Frequently Asked Questions (FAQs)

Q: Can I use Zinc/HCl instead of Iron/Acetic Acid? A: Yes. Zinc/HCl is cleaner and avoids the iron sludge issue. However, on a large scale, the hydrogen evolution is more vigorous and harder to control. Zinc is also significantly more expensive than iron. For kilogram-scale batches, Iron/Acetic acid is generally more cost-effective if the filtration is managed correctly.

Q: My starting material (2,5-dichloronitrobenzene) is not reacting with thioglycolic acid. A: This SNAr reaction requires a base. Ensure you are using at least 2.5 equivalents of Potassium Carbonate (K₂CO₃) or Sodium Hydroxide. The reaction works best in DMF or DMSO at 60-80°C.

Q: What is the melting point of the pure compound? A: The reported melting point for 7-Chloro-2H-1,4-benzothiazin-3(4H)-one is typically in the range of 198–200°C . A lower melting point indicates significant impurities (likely disulfides).

References

  • Synthesis of 1,4-benzothiazines: Gupta, R. R., et al. "Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines." ResearchGate, 2009.

  • Reductive Cyclization Methodology: Owsley, D. C., & Bloomfield, J. J. "The Reduction of Nitroarenes with Iron/Acetic Acid." Synthesis, 1977.[1]

  • Intermediate Preparation: Sigma-Aldrich Product Specification. "(4-Chloro-2-nitrophenyl)acetic acid."[2]

  • Benzothiazine Pharmacology & Synthesis: Frontiers in Chemistry. "Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives." Frontiers, 2024.

Disclaimer: This guide is for research purposes only. All scale-up activities must be accompanied by a rigorous Process Safety Management (PSM) review, particularly regarding exotherms and hydrogen evolution.

Sources

Reference Data & Comparative Studies

Validation

Comparison of different synthesis methods for 1,4-benzothiazines

Title: Comparative Guide to 1,4-Benzothiazine Synthesis: Classical vs. Oxidative vs.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to 1,4-Benzothiazine Synthesis: Classical vs. Oxidative vs. Insertion Methodologies

Executive Summary The 1,4-benzothiazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for antipsychotics (phenothiazine analogs), calcium channel blockers, and emerging anti-lung cancer agents. For drug development professionals, the choice of synthetic route dictates not just yield, but the ability to install substituents at specific vectors (C2, C3, N4) and the scalability of the process.

This guide objectively compares three distinct synthetic strategies:

  • Classical Condensation (The Baseline): Reliable but often harsh.

  • Iodine-Catalyzed Oxidative Cyclization (The Green Challenger): Metal-free and atom-economical.

  • Sulfoxonium Ylide Insertion (The Modern Specialist): Mild conditions for carbonyl-functionalized derivatives.

Part 1: The Mechanistic Landscape

Before detailing protocols, it is critical to understand the retrosynthetic disconnections. The choice of method depends on which bond you intend to form last.

Retrosynthesis Target 1,4-Benzothiazine Core ATP 2-Aminothiophenol (Common Nucleophile) Method1 Method A: Condensation (Nu-S attack + Imine formation) ATP->Method1 Method2 Method B: Oxidative Cyclization (Iodine Catalysis) ATP->Method2 Method3 Method C: Carbenoid Insertion (S-H Insertion) ATP->Method3 HaloKetone α-Haloketones (Electrophile) HaloKetone->Method1 Method1->Target Enaminone Enaminones (C-H Functionalization) Enaminone->Method2 Method2->Target Ylide Sulfoxonium Ylides (Carbene Equivalent) Ylide->Method3 Method3->Target

Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies.

Part 2: Detailed Methodologies

Method A: The Classical Condensation (Baseline)

This method involves the reaction of 2-aminothiophenol (2-ATP) with


-haloketones or 1,3-dicarbonyls. It remains the industrial "workhorse" due to the low cost of reagents.
  • Mechanism: Initial nucleophilic attack by the thiol group on the

    
    -carbon (or carbonyl), followed by condensation of the amine with the carbonyl to form the imine bond (Schiff base formation).
    
  • Protocol:

    • Reactants: Dissolve 2-aminothiophenol (1.0 equiv) and the substituted

      
      -bromoacetophenone (1.0 equiv) in Ethanol (EtOH).
      
    • Conditions: Reflux at 78°C for 2–4 hours.

    • Workup: Cool the mixture. The hydrobromide salt of the product often precipitates. Neutralize with 10%

      
       to liberate the free base.
      
    • Purification: Recrystallization from ethanol.

  • Critical Insight: While high-yielding (>80%), this method suffers from the lachrymatory nature of

    
    -haloketones and limited regioselectivity if using unsymmetrical 1,3-dicarbonyls.
    
Method B: Iodine-Catalyzed Oxidative Cyclization (Green)

A recent advancement (2024-2025) utilizes molecular iodine (


) to promote cyclization between 2-ATP and enaminones.[1] This is a metal-free, "green" approach.[1]
  • Mechanism: The reaction proceeds via a transamination followed by an iodine-mediated C-H functionalization.[1]

  • Protocol (Based on recent RSC Advances data):

    • Reactants: Mix 2-aminothiophenol (1.0 mmol) and enaminone (1.0 mmol) in DMSO or Toluene.

    • Catalyst: Add

      
       (10–20 mol%).
      
    • Conditions: Heat at 90°C for 12 hours under air atmosphere.

    • Workup: Quench with saturated

      
       (to remove excess iodine). Extract with ethyl acetate.
      
  • Self-Validating Step: The disappearance of the deep purple iodine color upon washing with thiosulfate confirms the removal of the oxidant.

IodineMechanism Step1 Transamination (Formation of NH-enaminone) Step2 Isomerization to Methylene Imine Step1->Step2 Step3 C-H Iodination (Electrophilic Substitution) Step2->Step3 + I2 Step4 Intramolecular Nucleophilic Attack Step3->Step4 Product 1,4-Benzothiazine + HI (Recycled to I2 by O2) Step4->Product

Figure 2: Mechanistic pathway of the Iodine-catalyzed oxidative cyclization.

Method C: Sulfoxonium Ylide Insertion (Modern)

For synthesizing 1,4-benzothiazin-3-ones (a specific oxidized subclass), the reaction of 2-ATP with sulfoxonium ylides represents a modern, transition-metal-free approach that mimics carbene insertion chemistry.

  • Protocol:

    • Reactants: 2-aminothiophenol +

      
      -alkylated sulfoxonium ylide.[2]
      
    • Solvent: Acetonitrile (MeCN).

    • Conditions: 60°C for 48 hours.

    • Yield: Moderate (42–78%).[2]

  • Why use this? It avoids the use of diazo compounds (explosive) often used in similar insertion reactions, providing a safer route to the 3-one scaffold.

Part 3: Comparative Analysis

The following table summarizes the performance metrics based on recent literature (2023-2025).

FeatureMethod A: Classical CondensationMethod B: Iodine Oxidative CyclizationMethod C: Ylide Insertion
Primary Product 4H-1,4-BenzothiazinesFunctionalized 1,4-Benzothiazines1,4-Benzothiazin-3-ones
Yield Range High (80–95%) Good (66–92%)Moderate (42–78%)
Reaction Time Fast (2–4 h)Medium (12 h)Slow (48 h)
Atom Economy Moderate (HBr/H2O waste)High (Water is byproduct) Moderate (DMSO byproduct)
Toxicity Profile High (Lachrymators)Low (Metal-free) Low (Stable precursors)
Substrate Scope Limited by Haloketone availabilityBroad (Enaminones are tunable)Specific to Carbonyl derivatives
Scalability Excellent (Industrial standard)Good (Gram scale proven)Fair (Research scale)

Decision Matrix: Which Method to Choose?

  • Choose Method A (Classical) if:

    • You need simple alkyl/aryl substituents at the 2 or 3 positions.

    • You are scaling up to kilogram quantities and cost is the primary driver.

    • You have appropriate ventilation to handle

      
      -haloketones.
      
  • Choose Method B (Iodine/Green) if:

    • You are working in a medicinal chemistry setting requiring diverse functionalization.[1][3][4][5][6][7][8]

    • You need to avoid transition metal contamination (critical for biological assays).

    • You prioritize Green Chemistry principles (E-factor reduction).

  • Choose Method C (Ylide) if:

    • Your target is specifically the 1,4-benzothiazin-3-one core.

    • You require mild conditions to preserve sensitive functional groups on the benzene ring.

References

  • Rundla, H. K., et al. (2025).[1][9] Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Verma, A., et al. (2024).[10] 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current Medicinal Chemistry. [Link]

  • Cella, E., et al. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore. International Journal of Molecular Sciences. [Link]

  • Saadouni, M., et al. (2014).[9] Regioselective synthesis of new variety of 1,4-benzothiazines. Organic Communications. [Link]

  • Li, Y., et al. (2006).[3] A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles (Mechanistic Basis for Oxidative Cyclization). Chemistry Letters. [Link]

Sources

Comparative

Technical Validation Guide: HPLC Quantification of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

Executive Summary & Strategic Context 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (hereafter referred to as 7-CBT ) is a critical pharmacophore and intermediate in the synthesis of bioactive heterocyclic compounds, including...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

7-Chloro-2H-1,4-benzothiazin-3(4H)-one (hereafter referred to as 7-CBT ) is a critical pharmacophore and intermediate in the synthesis of bioactive heterocyclic compounds, including antifungal agents, aldose reductase inhibitors, and antipsychotic candidates. Its structural integrity—defined by the fused benzene-thiazine ring and the lactam moiety—renders it sensitive to tautomeric shifts under varying pH conditions.

Precise quantification of 7-CBT is not merely a regulatory box-checking exercise; it is a fundamental requirement for establishing the structure-activity relationship (SAR) in downstream drug development. While LC-MS/MS offers superior sensitivity for biological matrices (plasma/urine), HPLC-PDA (Photodiode Array) remains the gold standard for routine Quality Control (QC) and synthetic purity assessment due to its robustness, cost-efficiency, and high reproducibility in high-concentration samples.

This guide outlines a validated, ICH Q2(R2)-aligned protocol for the quantification of 7-CBT, comparing it objectively against alternative methodologies.

Comparative Technology Analysis

Before detailing the protocol, it is essential to justify the selection of HPLC-UV/PDA over alternatives. The following comparison matrix is based on experimental data regarding benzothiazine derivatives.

Table 1: Analytical Platform Comparison for 7-CBT
FeatureHPLC-UV/PDA (Recommended) LC-MS/MS GC-FID/MS
Primary Application Raw material purity, Stability studies, Formulation QC.PK studies (Plasma/Urine), Trace impurity profiling.Volatile intermediates, Residual solvents.
Sensitivity (LOD) ~0.1 - 0.5 µg/mL~1 - 10 ng/mLModerate (requires derivatization).
Specificity High (with proper column selection).Very High (Mass/Charge ratio).Moderate (Thermal degradation risk).
Cost Per Run Low ($).High (

$).[1][2]
Medium (

).[1][3][4][5]
Limitations Requires chromophore (7-CBT has strong UV absorbance).Matrix effects (ion suppression), Instrument cost.Critical: 7-CBT is thermally labile; lactam ring may degrade in injector port.
Expert Insight: Why HPLC?

While LC-MS is indispensable for bioanalysis (e.g., rat plasma pharmacokinetics), it is "over-engineering" for bulk drug substance analysis. 7-CBT possesses a conjugated


-system (benzene fused to thiazine) that exhibits strong UV absorption between 230 nm and 254 nm . Therefore, HPLC-UV provides the optimal balance of linearity, precision, and operational cost.

Method Development & Optimization (The "Why" Behind the Parameters)

This section details the optimized conditions. Unlike generic protocols, we explain the causality behind these choices to ensure robustness.

Chromatographic Conditions
  • Stationary Phase: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm.

    • Rationale: The 7-CBT molecule is moderately lipophilic. A C18 column provides sufficient retention time (Rt) to separate it from polar synthetic precursors (e.g., 2-aminothiophenols) without causing excessive peak broadening.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Solvent B: Acetonitrile (ACN).

    • Mode: Isocratic (60:40 A:B) or Gradient (depending on impurity profile).

    • Expert Note: The addition of acid is non-negotiable. The lactam nitrogen can undergo keto-enol tautomerism. Acidic pH suppresses ionization and stabilizes the keto form, resulting in sharper peak shapes and reducing tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 242 nm (primary) and 254 nm (secondary).

    • Rationale: Benzothiazine derivatives typically show

      
       around 235-245 nm. 242 nm is often chosen to maximize signal-to-noise ratio while avoiding solvent cut-off interference.
      
  • Injection Volume: 10-20 µL.

Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg of 7-CBT standard in 10 mL of Methanol (HPLC Grade). Sonicate for 5 mins.

  • Diluent: Mobile Phase (60:40 Water:ACN).

  • Filtration: 0.45 µm PTFE filter (Nylon can adsorb certain hydrophobic heterocycles).

Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed to be a self-validating system . If the System Suitability Test (SST) fails, the data is invalid regardless of the sample result.

System Suitability Testing (SST)

Run this sequence before any sample analysis.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (High tailing indicates secondary interactions with silanols; increase buffer strength if this fails).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Precision (Injection Repeatability): %RSD of peak area for 6 replicate injections of standard must be

    
    .
    
Specificity (Stress Testing)

To prove the method detects 7-CBT unequivocally:

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 2 hours.
    
  • Acceptance: The 7-CBT peak must be spectrally pure (Peak Purity Index > 0.999 via PDA) and well-resolved (

    
    ) from any degradation products.
    
Linearity & Range
  • Prepare 5 concentrations: 10, 25, 50, 75, 100 µg/mL.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Spike placebo or solvent with 7-CBT at 80%, 100%, and 120% of target concentration.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Visualizing the Workflow

The following diagram illustrates the logical flow of the validation process and the decision-making loops required for troubleshooting.

ValidationWorkflow Start Start: Method Development ChemProp Analyze Chemical Properties (pKa, Solubility, UV Max) Start->ChemProp Conditions Select Initial Conditions (C18, ACN/Water + Acid, 242 nm) ChemProp->Conditions SST Run System Suitability (SST) (Tailing < 1.5, RSD < 2%) Conditions->SST FailSST Troubleshoot: Adjust pH or Change Column SST->FailSST Fail PassSST Proceed to Validation SST->PassSST Pass FailSST->Conditions Re-optimize Specificity Specificity Test (Stress Degradation) PassSST->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy & Precision (Recovery 98-102%) Linearity->Accuracy Final Final Validated Method Ready for Routine QC Accuracy->Final

Figure 1: Step-by-step logic flow for developing and validating the HPLC method for 7-CBT, incorporating a critical System Suitability feedback loop.

Experimental Data Summary (Simulated Typical Results)

The following table represents typical performance metrics expected when following this protocol for benzothiazine derivatives.

ParameterAcceptance CriteriaTypical Result (Validated)
Retention Time ± 0.2 min4.5 ± 0.05 min
Linearity (

)

0.9998
LOD (Limit of Detection) S/N

3:1
0.05 µg/mL
LOQ (Limit of Quantitation) S/N

10:1
0.15 µg/mL
Precision (Intra-day) RSD

2.0%
0.8%
Robustness (Flow Rate) 0.9 - 1.1 mL/minPass (RSD < 2%)

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] Link

  • Makwana, K., Vyas, K. B. (2021). Development and Validation of 7-Chloro-1-Methyl-5-Phenyl-3h-1,4 Benzodiazepin-2-One by RP HPLC. International Journal for Pharmaceutical Research Scholars. Link

  • Kim, H.-J., et al. (2006). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. ResearchGate. Link

  • Cannazza, G., et al. (2008). Enantiomerization and hydrolysis of (+/-)-7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide by stopped-flow multidimensional HPLC. Journal of Chromatography A. Link

  • European Medicines Agency. (2024).[7] ICH Q2(R2) Validation of analytical procedures - Scientific guideline.Link

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.[6][7][8][9]Link[9]

Sources

Validation

Stereoselective Profiling of Benzothiadiazine AMPA Modulators: A Comparative Guide to Enantiomeric Resolution and Functional Validation

Executive Summary Benzothiadiazine (BTD) derivatives, such as IDRA-21 and S18986 , represent a critical class of AMPA receptor positive allosteric modulators (PAMs) with significant potential for treating cognitive defic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiadiazine (BTD) derivatives, such as IDRA-21 and S18986 , represent a critical class of AMPA receptor positive allosteric modulators (PAMs) with significant potential for treating cognitive deficits (Alzheimer’s, schizophrenia).[1] However, these compounds possess a chiral center at the C3 position.

The industry standard of screening racemic mixtures is increasingly viewed as a liability. This guide compares the performance of Enantiopure Profiling (the recommended workflow) against Racemic Screening (the traditional alternative). We demonstrate that relying on racemic data not only underestimates potency but risks missing "stereochemical reversal" events where the predicted eutomer (active isomer) is actually the distomer (inactive/toxic isomer).

Part 1: Comparative Analysis – Enantiopure vs. Racemic Workflows

The following analysis contrasts the two methodologies based on potency accuracy, safety profiling, and resource density.

The Core Problem: The "Dilution Effect" and "Stereochemical Reversal"

In racemic screening, the presence of 50% distomer acts as a silent diluent, artificially inflating EC₅₀ values. More critically, recent structural studies have shown that while the (S)-enantiomer is typically the eutomer for IDRA-21, structural modifications (e.g., at the 5-position) can unexpectedly flip selectivity to the (R)-enantiomer [1].[1] Racemic screening blinds researchers to these critical structure-activity relationship (SAR) inversions.

Performance Comparison Table
FeatureMethod A: Enantiopure Profiling (Recommended) Method B: Racemic Screening (Alternative) Scientific Impact
Potency Precision High. Delivers true intrinsic affinity (

) and efficacy (

).
Low. EC₅₀ is often shifted by >2-fold due to distomer dilution.Racemic data leads to incorrect dosing models in preclinical species.
SAR Resolution Exact. Defines the specific pharmacophore geometry (e.g., C3-methyl orientation).Ambiguous. Cannot distinguish if activity is due to Isomer A, B, or synergy.Hinders rational drug design; "flat" SAR trends may mask opposing stereoselective trends.
Toxicity/Off-Target Specific. Isolates off-target binding (e.g., HERG, CYP inhibition) to a specific isomer.Confounded. Toxicity signals cannot be attributed to the pharmacophore.High risk of late-stage attrition if the distomer is toxic (e.g., Thalidomide paradigm).
Resource Cost High (Front-loaded). Requires Chiral HPLC and 2x screening capacity.Low. Single synthesis, single assay point.Enantiopure profiling saves costs long-term by preventing "dead-end" lead optimization.

Part 2: Technical Deep Dive – The Enantiopure Workflow

To achieve high-fidelity stereochemical data, a self-validating workflow combining Chiral HPLC and Functional Electrophysiology is required.

Workflow Visualization

The following diagram outlines the critical path for determining BTD stereoselectivity, highlighting the "Go/No-Go" QC gates that prevent data contamination.

BTD_Stereoselectivity_Workflow cluster_QC Quality Control Gate Synthesis Racemic BTD Synthesis (C3 Chiral Center) ChiralHPLC Chiral Prep HPLC (Cellulose/Amylose CSP) Synthesis->ChiralHPLC Racemate CD_Spec Circular Dichroism (CD) (Confirm Abs. Config) ChiralHPLC->CD_Spec Fraction A Ee_Check e.e. Determination (>98% Required) ChiralHPLC->Ee_Check Fraction B BioAssay Functional Assay (FLIPR / Patch Clamp) CD_Spec->BioAssay QC Pass Ee_Check->BioAssay QC Pass DataAnalysis Eutomer Identification & Potency Shift Calc BioAssay->DataAnalysis EC50 Data DataAnalysis->Synthesis SAR Refinement

Caption: Figure 1. Integrated workflow for the isolation and pharmacological validation of Benzothiadiazine enantiomers.

Step 1: Chiral Resolution Protocol (The Prerequisite)

Before biological testing, the racemic mixture must be resolved. BTDs are challenging due to the sulfonamide group's polarity.

  • Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or Lux Cellulose-1) is the industry standard for BTDs [2].

  • Mobile Phase:

    • Normal Phase: Hexane : Isopropanol (70:30 v/v). This is preferred for preparative scale to allow easy solvent evaporation.

    • Reversed Phase:[2] Water : Acetonitrile (60:40 v/v).[3] Used if solubility in hexane is poor.

  • Validation:

    • Circular Dichroism (CD): Essential to assign (+) or (-) rotation.

    • Enantiomeric Excess (e.e.): Must exceed 98% . Testing an enantiomer with 90% purity allows 10% distomer contamination, which can skew results if the distomer is an antagonist.

Step 2: Biological Assay Design (The Validator)

Benzothiadiazines act by binding to the dimer interface of the AMPA receptor (GluA2 subunits), slowing desensitization [3].

A. High-Throughput Screen: Calcium Flux (FLIPR)
  • Objective: Rapid EC₅₀ determination.

  • Cell Line: HEK293 stably expressing GluA2(Q) flip isoform.

  • Protocol:

    • Load cells with Fluo-4 AM calcium dye.

    • Pre-incubate with BTD enantiomer (variable conc.) for 5 mins.

    • Inject Glutamate (100 µM) + Cyclothiazide (control).

    • Readout: Measure Area Under the Curve (AUC). BTDs will not open the channel alone; they potentiate the glutamate signal.

  • Expected Result: The eutomer will show a left-shifted dose-response curve compared to the racemate. The distomer should show flat activity (unless it acts as a silent antagonist).

B. Gold Standard: Whole-Cell Patch Clamp
  • Objective: Mechanistic confirmation of desensitization block.

  • Protocol:

    • Voltage Clamp: Hold at -60 mV.

    • Application: Fast perfusion (piezo-driven) of Glutamate (10 mM) for 100 ms.

    • Metric: Measure the ratio of Steady State Current / Peak Current .

  • Why this matters: BTDs specifically increase the steady-state current by preventing the receptor from closing (desensitizing) while glutamate is bound.

Part 3: Case Study & Data Interpretation

To illustrate the necessity of this workflow, we present synthesized performance data typical of IDRA-21 derivatives [4].

Comparative Potency Data (Hypothetical Dataset based on IDRA-21 Profile)
Compound FormAssay: FLIPR Calcium Flux (EC₅₀)Assay: Patch Clamp (Desensitization Inhibition %)Interpretation
(+)-IDRA-21 (Eutomer) 5.2 µM 85% True potency. High efficacy modulator.
(-)-IDRA-21 (Distomer) > 300 µM< 5%Biologically inert at therapeutic concentrations.
(±)-IDRA-21 (Racemate) ~12.5 µM45%Artifact: Potency appears 2.5x lower; Efficacy appears 50% lower.

Analysis: If a researcher relied on the Racemate data (EC₅₀ 12.5 µM), they might deprioritize this scaffold compared to a competitor drug with an EC₅₀ of 8 µM. However, the true potency of the active ingredient ((+)-IDRA-21) is 5.2 µM, making it a superior candidate. The racemic screen generated a False Negative for lead optimization.

Part 4: Mechanism of Action (Signaling Pathway)

Understanding where the enantiomer binds explains the stereoselectivity. BTDs bind at the dimer interface of the Ligand Binding Domain (LBD). The geometry of the C3-substituent (methyl/chloro) determines if the molecule can wedge the dimer interface open.

AMPA_Modulation cluster_Outcome Physiological Outcome Glutamate Glutamate Binding Receptor_Resting AMPA Receptor (Resting State) Receptor_Open Channel Opening (Na+/Ca2+ Influx) Receptor_Resting->Receptor_Open Glutamate Receptor_Desensitized Desensitized State (Channel Closed) Receptor_Open->Receptor_Desensitized Rapid Kinetics (<10ms) Receptor_Open->Receptor_Desensitized BLOCKED by BTD LTP Enhanced LTP (Cognitive Improvement) Receptor_Open->LTP Sustained Depolarization BTD_Eutomer BTD Eutomer (Stabilizes Dimer Interface) BTD_Eutomer->Receptor_Open Allosteric Binding

Caption: Figure 2. Mechanism of BTD stereoselective modulation. The eutomer prevents the transition to the desensitized state, enhancing synaptic plasticity.

References

  • Battisti, U. M., et al. (2012). "An unexpected reversal in the pharmacological stereoselectivity of benzothiadiazine AMPA positive allosteric modulators." MedChemComm, 3(1), 25-29. Link

  • Cannazza, G., et al. (2003). "Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases." Journal of Chromatography A, 1007(1-2), 193-197. Link

  • Francotte, P., et al. (2025).[4] "Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators." ACS Omega. Link

  • Impagnatiello, F., et al. (1997).[5] "7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: a partial modulator of AMPA receptor desensitization devoid of neurotoxicity."[5] Proceedings of the National Academy of Sciences, 94(13), 7053–7058.[5] Link

Sources

Comparative

Comparative Efficacy Guide: Benzothiazine Scaffolds in Preclinical Development

Executive Summary: The Translation Gap Benzothiazine derivatives (specifically 1,2-benzothiazine 1,1-dioxides and 1,4-benzothiazines) represent a privileged scaffold in medicinal chemistry, historically validated by NSAI...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translation Gap

Benzothiazine derivatives (specifically 1,2-benzothiazine 1,1-dioxides and 1,4-benzothiazines) represent a privileged scaffold in medicinal chemistry, historically validated by NSAIDs like Meloxicam and Piroxicam. However, modern derivatives targeting antimicrobial resistance and solid tumors often face a "Translation Gap." While exhibiting nanomolar potency in enzymatic assays (in vitro), efficacy frequently drops to micromolar ranges or fails in systemic models (in vivo).

This guide objectively compares the performance of these candidates across both domains, analyzing the causality behind the discrepancies—primarily driven by protein binding, metabolic stability, and solubility profiles.

Part 1: The Development Pipeline & Logic

To understand where efficacy is lost, we must visualize the standard evaluation workflow. The following diagram illustrates the critical "Gatekeepers" between the petri dish and the living system.

Benzothiazine_Pipeline Synthesis Scaffold Synthesis (1,2 vs 1,4-Benzothiazine) InVitro In Vitro Screening (Enzymatic & Cellular) Synthesis->InVitro Yields Candidates ADME The ADME Bridge (Solubility & Protein Binding) InVitro->ADME IC50 < 10 µM ADME->Synthesis Optimization Loop InVivo In Vivo Validation (Systemic Efficacy) ADME->InVivo Free Fraction > 5%

Figure 1: The Preclinical Validation Workflow. Note the "ADME Bridge" as the critical filter where high-potency in vitro candidates often fail due to pharmacokinetic liabilities.

Part 2: In Vitro Profiling (The Screening Phase)

In the controlled environment of a microplate, benzothiazine derivatives often display exceptional potency. This is largely due to the direct interaction between the ligand and the target (e.g., COX-2 enzyme or DNA gyrase) without the interference of plasma proteins.

Mechanism of Action
  • Anti-inflammatory: 1,2-benzothiazines act as reversible inhibitors of Cyclooxygenase (COX-1/COX-2), preventing the conversion of arachidonic acid to prostaglandins. Recent derivatives also target mPGES-1.[1][2][3]

  • Anticancer: Newer 1,4-benzothiazines inhibit the PI3K/AKT/mTOR pathway and induce mitochondrial apoptosis (loss of

    
    ).
    
Experimental Data & Causality
  • Typical Potency: Optimized derivatives often achieve IC50 values of 0.1 – 5.0 µM in enzyme assays.

  • The DMSO Factor: In vitro assays typically use DMSO as a solvent. This artificially solubilizes lipophilic benzothiazines, maximizing their apparent bioactivity. This creates a "false positive" for bioavailability that does not exist in aqueous blood plasma.

Protocol: Cell Viability (MTT Assay)
  • Objective: Determine cytotoxicity (IC50) against cancer lines (e.g., HepG2, A549).

  • Self-Validating Step: Include a "Blank" (media only) and "Solvent Control" (DMSO < 0.1%) to ensure toxicity is compound-specific.

Workflow:

  • Seeding: Plate cells (e.g.,

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment: Add benzothiazine derivatives (serial dilutions 0.1 – 100 µM). Critical: Keep DMSO concentration constant across all dilutions.

  • Incubation: 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Formazan crystals form in viable cells.

  • Quantification: Dissolve crystals in DMSO; read Absorbance at 570 nm.

Part 3: The Translational Bridge (ADME & Protein Binding)

This is the primary point of failure. Benzothiazines are characteristically lipophilic (LogP > 3.0) and acidic (pKa ~4-5).

The Protein Binding Trap
  • Observation: An IC50 of 1 µM in vitro may require a plasma concentration of 100 µM in vivo to achieve the same effect.

  • Causality: Benzothiazines bind extensively (>95-99%) to Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AGP) . Only the unbound (free) fraction is pharmacologically active.[4]

  • Data Evidence: Spectroscopic studies confirm that 1,2-benzothiazines bind to Site I (Sudlow’s site) of HSA with high affinity (

    
    ).
    

Part 4: In Vivo Validation (The Systemic Phase)

When moving to animal models, the "effective dose" (ED50) often diverges from the "inhibitory concentration" (IC50).

Anti-Inflammatory Model: Carrageenan-Induced Paw Edema
  • Relevance: Measures acute inflammation inhibition (COX-dependent).

  • Performance: Classic benzothiazines (e.g., Meloxicam) reduce edema by 40-60% at doses of 1-5 mg/kg.

  • Newer Derivatives: Often require higher doses (10-20 mg/kg) to match this efficacy due to poor oral bioavailability or rapid metabolic clearance (CYP450 oxidation of the thiazine ring).

Anticancer Model: Xenograft Tumors
  • Relevance: Measures tumor volume reduction over 21-28 days.

  • Performance: While in vitro apoptosis is rapid (24-48h), in vivo reduction is often slower due to poor tumor penetration.

  • Vehicle Importance: Unlike DMSO in cell culture, in vivo delivery requires biocompatible vehicles (e.g., CMC, Tween-80). Poor formulation leads to precipitation in the gut and low absorption.

Part 5: Comparative Data Analysis

The following table synthesizes data from recent comparative studies, highlighting the potency shift.

ParameterIn Vitro (Cell/Enzyme)In Vivo (Animal Model)Translation Factor
Potency Metric IC50: 0.5 - 5.0 µMED50: 5 - 20 mg/kg~10-50x Drop
Environment Static, DMSO-solubilizedDynamic flow, AqueousSolubility Limited
Target Access Direct exposureProtein-bound (>98%)Free Fraction Limited
Metabolism None (unless microsomes added)First-pass (Liver CYP450)Metabolic Clearance
Key Success 1,4-Benzothiazine (Anticancer)1,2-Benzothiazine (NSAID)Scaffold Dependent
Visualizing the Mechanism & Pathway

The following diagram details the dual-pathway often targeted by these derivatives and where the in vivo blockages occur.

Mechanism_Pathway cluster_InVivo In Vivo Barriers cluster_Cell Cellular Targets Compound Benzothiazine Derivative HSA HSA Binding (Sequestration) Compound->HSA >95% Bound CYP CYP450 (Metabolism) Compound->CYP Oxidation COX COX-2 Enzyme Compound->COX Free Fraction Only AKT AKT/PI3K Signaling Compound->AKT Free Fraction Only Apoptosis Apoptosis / Anti-Inflammation COX->Apoptosis Prostaglandin Reduction AKT->Apoptosis Pathway Inhibition

Figure 2: Mechanistic Pathways and In Vivo Barriers. Note that HSA binding and CYP metabolism reduce the effective concentration reaching the cellular targets.

Part 6: Detailed Experimental Protocols

Protocol A: In Vivo Anti-Inflammatory Assay (Rat Paw Edema)

This protocol validates the systemic efficacy of the drug candidate.

  • Animals: Wistar rats (150-200g), fasted overnight.

  • Grouping:

    • Control (Saline/CMC)

    • Standard (Indomethacin 10 mg/kg)

    • Test Compounds (10, 20 mg/kg)

  • Administration: Administer drugs orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation:

    
    
    (Where 
    
    
    
    is control volume and
    
    
    is test volume).
Protocol B: LogP Determination (Shake Flask Method)

This protocol predicts membrane permeability and solubility issues.

  • Preparation: Saturate n-octanol with water and water with n-octanol for 24h.

  • Dissolution: Dissolve 2 mg of Benzothiazine in the water-saturated n-octanol phase.

  • Equilibrium: Mix with octanol-saturated water (1:1 ratio) in a flask; shake at 150 rpm for 24h.

  • Separation: Allow phases to separate.

  • Quantification: Measure concentration in both phases using UV-Vis spectrophotometry.

  • Calculation:

    
    .
    

References

  • Zawisza, E. et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI Pharmaceuticals. [Link][5]

  • Wang, J. et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents.[6] Frontiers in Pharmacology. [Link]

  • Kletschkov, I. et al. (2021). Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins. NIH / PubMed Central. [Link]

  • Sienkiewicz, M. et al. (2020). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. International Journal of Molecular Sciences. [Link]

  • Roberts, J.A. et al. (2013). The clinical relevance of plasma protein binding changes. NIH / PubMed. [Link]

Sources

Validation

A Comparative Analysis of the Biological Activities of Benzothiazines and Phenothiazines

A Senior Application Scientist's Guide for Drug Development Professionals In the landscape of heterocyclic compounds, benzothiazines and phenothiazines represent two closely related scaffolds that have yielded a remarkab...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of heterocyclic compounds, benzothiazines and phenothiazines represent two closely related scaffolds that have yielded a remarkable diversity of biologically active molecules. While structurally similar, the nuanced differences in their core three-ring system dictate distinct pharmacological profiles, guiding their application from central nervous system disorders to inflammatory diseases and oncology. This guide provides an in-depth, objective comparison of their biological activities, grounded in mechanistic insights and supported by experimental data, to aid researchers in the strategic design and development of next-generation therapeutics.

The Structural Foundation: A Tale of Two Heterocycles

At their core, both benzothiazines and phenothiazines are tricyclic structures containing a benzene ring fused to a thiazine ring. The critical distinction lies in the arrangement of the nitrogen and sulfur atoms within the six-membered thiazine ring. Phenothiazine possesses a para arrangement (1,4-thiazine), which imparts a folded "butterfly" conformation. In contrast, the most pharmacologically prominent benzothiazines feature a ortho arrangement (1,2-benzothiazine). This seemingly minor structural alteration has profound implications for the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets.

Caption: Core structures of Phenothiazine and a common Benzothiazine scaffold.

Antipsychotic Activity: The Phenothiazine Hallmark

Phenothiazines are historically renowned as the first-generation of typical antipsychotic drugs, revolutionizing the treatment of schizophrenia and other psychotic disorders.[1][2][3][4]

Mechanism of Action: The primary mechanism of antipsychotic action for phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] Dopamine is a crucial neurotransmitter regulating mood, cognition, and the brain's reward system.[1] By competitively antagonizing D2 receptors, phenothiazines reduce dopaminergic neurotransmission, thereby alleviating the "positive" symptoms of psychosis such as hallucinations and delusions.[1][2]

Structure-Activity Relationship (SAR): The antipsychotic potency of phenothiazines is exquisitely sensitive to their chemical structure.[5][6]

  • Position 2 Substitution: An electron-withdrawing group (e.g., -Cl, -CF3) at the C-2 position of the phenothiazine ring is critical for activity. A trifluoromethyl (-CF3) group generally confers greater potency than a chlorine (-Cl) atom.[5][7]

  • Side Chain at N-10: A three-carbon alkyl chain separating the ring nitrogen (N-10) and the terminal amino group is optimal for neuroleptic activity.[6]

  • Terminal Amine: The terminal amino group must be tertiary. Incorporating this nitrogen into a piperazine ring often enhances potency.[5][6]

In contrast, benzothiazine derivatives have not been developed as antipsychotics and generally lack the specific structural motifs required for potent D2 receptor antagonism. Their different spatial geometry prevents them from adopting the necessary conformation to effectively mimic dopamine and block its receptor.[5]

This self-validating competitive binding assay quantifies the affinity of a test compound for the D2 receptor.

Caption: Workflow for a competitive Dopamine D2 receptor binding assay.

Methodology:

  • Receptor Preparation: Homogenize tissue rich in D2 receptors (e.g., rat striatum or cells expressing recombinant human D2 receptors) in a suitable buffer.

  • Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of a D2-specific radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound (phenothiazine derivative).

  • Controls:

    • Total Binding: Contains receptor and radioligand only.

    • Non-specific Binding (NSB): Contains receptor, radioligand, and a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) to saturate all specific binding sites.

  • Reaction: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through a glass fiber filter. This traps the receptor-bound radioligand while unbound ligand passes through.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (concentration that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's receptor affinity.

Anti-inflammatory Activity: A Benzothiazine Forte

While phenothiazines exhibit some anti-inflammatory effects, it is the 1,2-benzothiazine scaffold that has given rise to clinically significant non-steroidal anti-inflammatory drugs (NSAIDs), most notably piroxicam and meloxicam.[8][9]

Mechanism of Action: The primary anti-inflammatory mechanism for these benzothiazine derivatives is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8][9] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. More recent research shows that novel 1,2-benzothiazine derivatives can also exert their effects through more complex mechanisms, including the suppression of pro-inflammatory cytokines and modulation of kinase activity.[8][9] Some newer derivatives have demonstrated stronger anti-inflammatory activity than traditional NSAIDs in preclinical models.[8][9]

Phenothiazines can also display anti-inflammatory properties, though this is not their primary therapeutic use. Their activity may be linked to the inhibition of protein kinase C (PKC) and calmodulin, which are involved in inflammatory signaling cascades.[10][11]

Comparative Efficacy: The development of benzothiazines as potent and, in some cases, COX-2 selective inhibitors marks a clear divergence from phenothiazines. This selectivity is crucial, as COX-1 inhibition is associated with gastrointestinal side effects, while COX-2 is more directly involved in inflammation.

Table 1: Comparative Anti-inflammatory Data

Compound ClassRepresentative DrugPrimary MechanismClinical Application
Benzothiazine Piroxicam, MeloxicamCOX-1/COX-2 Inhibition[8][9]Osteoarthritis, Rheumatoid Arthritis
Phenothiazine ChlorpromazineCalmodulin/PKC Inhibition[10]Not a primary anti-inflammatory
Antimicrobial Activity: A Shared Battleground

Both phenothiazine and benzothiazine derivatives have demonstrated a broad spectrum of antimicrobial activities, making them interesting scaffolds for tackling drug-resistant pathogens.[12][13][14][15][16]

Phenothiazines: Phenothiazine derivatives, particularly chlorpromazine and thioridazine, exhibit activity against bacteria (including multidrug-resistant Mycobacterium tuberculosis and MRSA), fungi, and protozoa.[12][15][16][17][18] Their mechanism is often multifactorial, involving the inhibition of efflux pumps, which are a major cause of antibiotic resistance.[16] This ability to reverse drug resistance makes them valuable candidates for combination therapies.

Benzothiazines: Various 1,2-benzothiazine and 1,4-benzothiazine derivatives have been synthesized and tested, showing promising antibacterial and antifungal activities.[13][14][19][20] Studies have shown particular efficacy against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[14][19][21] The antimicrobial potency is highly dependent on the substituents on the benzothiazine core.[14][19] For instance, SAR studies revealed that compounds with a hydrogen or ethyl group on the thiazine nitrogen and a para-substituted methyl, chloro, or bromo group on the benzoyl moiety showed higher activity.[14][19]

Comparative Data: Direct comparative studies are limited, but the available data suggests phenothiazines have a more established profile against resistant strains due to their efflux pump inhibitory action.[16] Benzothiazines, however, represent a versatile and actively researched scaffold for developing new antimicrobial agents.[14][22]

Table 2: Representative Minimum Inhibitory Concentration (MIC) Data

Compound ClassOrganismRepresentative MIC (µg/mL)Reference
Phenothiazine M. tuberculosis H37Rv2 - 4[23]
Benzothiazine B. subtilis / S. aureus25 - 600[14][21]

Note: MIC values are highly dependent on the specific derivative and strain tested.

Anticancer Activity: An Emerging Frontier

The repurposing of existing drugs and the exploration of established scaffolds for oncology is a major focus of modern drug discovery. Both phenothiazines and benzothiazines have shown potential as anticancer agents through diverse mechanisms.[3][10][24]

Phenothiazines: The anticancer effects of phenothiazines are linked to their ability to:

  • Inhibit Calmodulin and Protein Kinase C (PKC): These proteins are crucial for cell proliferation and signaling.[10]

  • Reverse Multidrug Resistance (MDR): By inhibiting P-glycoprotein, an efflux pump that removes chemotherapeutic agents from cancer cells, phenothiazines can resensitize resistant tumors.[10]

  • Induce Apoptosis: They can trigger programmed cell death in various cancer cell lines.

Benzothiazines (and Benzothiazoles): Benzothiazine and the closely related benzothiazole derivatives have emerged as potent anticancer agents.[24][25][26][27] They act on a wide array of biological targets involved in tumorigenesis, including:

  • Tyrosine Kinase Inhibition: Targeting enzymes like EGFR.[25]

  • Topoisomerase II Inhibition: Interfering with DNA replication.[25]

  • Carbonic Anhydrase Inhibition: Targeting tumor-associated enzymes involved in pH regulation and survival in hypoxic environments.[24][27]

  • Induction of Oxidative Stress: Generating reactive oxygen species that are toxic to cancer cells.

The selective cytotoxicity of some benzothiazole derivatives against certain tumor cell lines has led to clinical trials, highlighting the therapeutic potential of this scaffold.[26]

Conclusion

While originating from similar tricyclic templates, benzothiazines and phenothiazines have carved distinct and complementary niches in pharmacology.

  • Phenothiazines remain cornerstone scaffolds for antipsychotic drug design due to their unique ability to antagonize dopamine D2 receptors. Their future may lie in their repurposing as anti-infective and chemosensitizing agents due to their potent efflux pump inhibition.

  • Benzothiazines , particularly the 1,2-isomers, are superior scaffolds for developing anti-inflammatory agents, with a proven track record as COX inhibitors. The versatility of this core structure continues to yield promising candidates in oncology and antimicrobial research.

For drug development professionals, the choice between these scaffolds is dictated entirely by the therapeutic target. Understanding their fundamental structural differences, mechanisms of action, and structure-activity relationships is paramount to leveraging their full potential in creating safer and more effective medicines.

References

  • Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines. PubMed.
  • Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names. RxList. Published January 10, 2022.
  • Antibacterial and Antifungal activity of Piperazinylbenzothiazine. Der Pharma Chemica.
  • List of Phenothiazine antipsychotics. Drugs.com.
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PubMed. Published October 2, 2025.
  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI.
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI.
  • Phenothiazine Drugs: Structure-Activity Relationships Explained by a Conformation That Mimics Dopamine. PubMed.
  • Phenothiazine. Wikipedia.
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. PMC.
  • Phenothiazine. StatPearls - NCBI Bookshelf.
  • Chemical structure of phenothiazines and their biological activity. if-pan.krakow.pl.
  • A review on pharmacological / biological activities of different derivatives of phenothiazines. ResearchGate. Published October 28, 2015.
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. ResearchGate. Published October 16, 2025.
  • Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. PMC.
  • Synthesis and biological activity of phenothiazine derivatives. SciSpace. Published July 20, 2011.
  • SAR of phenothiazine.pptx. Slideshare.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI.
  • Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed.
  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface.
  • Antimicrobial activity of phenothiazines. PubMed.
  • Diverse biological activities displayed by phenothiazines, benzo[a]phenothiazines and benz[c]acridins (review). PubMed.
  • Synthesis and Anti-Inflammatory Activity of Some Potential Cyclic Phenothiazines. PubMed.
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. NTU > IRep. Published July 5, 2016.
  • Synthesis, Characterization and In-vitro Anti-Inflammatory Activity of Phenothiazine Derivatives. ResearchGate. Published April 15, 2020.
  • Antimicrobial Activity of Phenothiazines. In Vivo.
  • Benzothiazole derivatives as anticancer agents. PMC - NIH.
  • Antimicrobial activity of phenothiazines. ResearchGate. Published August 7, 2025.
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. ResearchGate. Published October 31, 2025.
  • Synthesis, Properties, and Biological Applications of Benzothiazoles. Books. Published July 24, 2024.
  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. MDPI.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. Published March 17, 2024.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI.
  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. PubMed. Published December 18, 2024.
  • Benzothiazole derivatives in the design of antitumor agents. PubMed. Published June 14, 2024.

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Comparative

A Comparative Guide to Assessing Cross-Reactivity of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals In the intricate process of drug discovery, identifying a potent lead compound is only the beginning. A critical, and often challenging, subsequent step is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery, identifying a potent lead compound is only the beginning. A critical, and often challenging, subsequent step is to ensure its specificity. Cross-reactivity, the unintended interaction of a drug candidate with off-targets, can lead to adverse effects and late-stage clinical failures. This guide provides a comprehensive framework for assessing the cross-reactivity of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one derivatives, a scaffold of significant medicinal interest. As a Senior Application Scientist, my objective is to explain the causality behind experimental choices, providing a self-validating system for robust scientific inquiry.

The 1,4-benzothiazine core is a privileged heterocyclic structure known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and central nervous system (CNS) stimulating effects.[1][2] This broad bioactivity, while promising, inherently suggests that derivatives may interact with multiple physiological targets. The presence of a chloro-substituent at the 7-position further modulates the electronic properties of the ring system, potentially altering binding affinities and metabolic pathways, thereby influencing the overall selectivity profile.[3]

Part 1: The Rationale for Cross-Reactivity Assessment: An In Silico Perspective

Before embarking on costly and time-consuming wet-lab experiments, computational (in silico) methods provide an invaluable preliminary assessment.[4][5] These approaches model the interactions between the small molecule and a vast library of known protein structures, predicting potential off-target binding.

Expertise & Experience: The choice of in silico tools is critical. We begin with a broad-based approach using pharmacophore modeling and molecular docking. The pharmacophore of our 7-chloro-1,4-benzothiazine core—with its specific arrangement of hydrogen bond donors, acceptors, and hydrophobic features—is compared against a database of pharmacophores for known biological targets. This can flag unexpected structural similarities to endogenous ligands or known drugs. Subsequently, molecular docking simulates the binding of the derivatives into the active sites of high-risk off-target classes (e.g., kinases, GPCRs, hERG channel).

Trustworthiness: In silico predictions are not definitive but serve to prioritize experimental testing. A self-validating approach involves using multiple algorithms and scoring functions. If different computational models converge on the same potential off-target, confidence in that prediction is significantly increased.

G cluster_0 In Silico Assessment A Compound Library (7-Chloro-1,4-benzothiazin-3-one Derivatives) B Pharmacophore Screening A->B Identify Structural Similarities C Molecular Docking (Kinases, GPCRs, hERG, etc.) B->C Refine Targets D Prioritized List of Potential Off-Targets C->D Predict Binding Affinity

Caption: Initial in silico workflow to predict and prioritize potential off-targets.

Part 2: Experimental Validation: A Multi-Tiered In Vitro Strategy

Following computational analysis, a tiered in vitro screening cascade is essential to confirm and quantify cross-reactivity. This strategy ensures that resources are focused on the most relevant potential liabilities.

Tier 1: Broad Panel Screening

The first experimental step involves screening the derivatives at a single high concentration (typically 1-10 µM) against a broad panel of receptors, kinases, and enzymes. Commercial services offer comprehensive panels that cover hundreds of targets.

Expertise & Experience: The goal here is not to determine precise affinity (IC₅₀/Kᵢ) but to rapidly identify significant "hits." A common threshold for a hit is >50% inhibition in a binding or enzymatic assay. For the 7-chloro-1,4-benzothiazine scaffold, given its structural similarity to phenothiazines, panels should include a diverse set of GPCRs (especially dopaminergic and serotonergic receptors) and a comprehensive kinase panel, as these are frequent off-targets for heterocyclic compounds.[1]

Tier 2: Dose-Response and Functional Assays

Any hits identified in Tier 1 must be validated through full dose-response curves to determine their potency (IC₅₀ or EC₅₀).

Trustworthiness: It is crucial to move from simple binding assays to functional assays. A compound might bind to a receptor but have no functional effect (i.e., be a silent antagonist) or it could be an agonist or inverse agonist. Functional assays (e.g., cAMP assays for GPCRs, cellular phosphorylation assays for kinases) reveal the actual biological consequence of the off-target interaction.

Protocol: General Kinase Inhibition Assay (Example: ADP-Glo™)

  • Compound Preparation: Create a serial dilution of the test derivatives in DMSO. A typical starting concentration is 1000x the final desired highest concentration.

  • Kinase Reaction: In a 384-well plate, add the specific kinase, its substrate, and ATP to initiate the phosphorylation reaction. Immediately add the test compound from the dilution series. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to kinase activity.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition relative to controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Part 3: Comparative Data and Structure-Activity Relationship (SAR)

The power of this approach is fully realized when comparing a series of structurally related derivatives. This allows for the development of a Structure-Activity Relationship (SAR) for both on-target potency and off-target effects, guiding the next round of chemical synthesis.

Data Presentation:

Below is an illustrative table comparing the fictional cross-reactivity profiles of the parent compound and three derivatives.

Compound IDPrimary Target IC₅₀ (nM)Off-Target 1: Kinase X IC₅₀ (µM)Off-Target 2: hERG IC₅₀ (µM)Selectivity Index (Off-Target 1 / Primary Target)
Parent Cmpd 501.28.524
Derivative A (R=Me) 450.87.918
Derivative B (R=iPr) 75> 5015.2> 667
Derivative C (R=Ph) 200.52.125

Authoritative Grounding: The data illustrates a common challenge in drug development. Derivative C is the most potent at the primary target, but it also shows increased off-target activity and a poor selectivity index. In contrast, Derivative B is less potent but demonstrates a vastly improved selectivity profile, making it a potentially safer lead compound for further optimization. This trade-off between potency and selectivity is a central theme in medicinal chemistry.

G cluster_0 SAR Analysis Parent Parent Compound (Potent, Moderate Selectivity) Deriv_A Derivative A (R=Me) (Slightly Improved Potency, Reduced Selectivity) Parent->Deriv_A Structural Modification Deriv_B Derivative B (R=iPr) (Reduced Potency, Excellent Selectivity) Parent->Deriv_B Structural Modification Deriv_C Derivative C (R=Ph) (Highest Potency, Poor Selectivity) Parent->Deriv_C Structural Modification Optimization Lead for Further Optimization Deriv_B->Optimization Identified as Superior Lead

Caption: Logical relationship showing SAR analysis to identify the optimal lead compound.

Conclusion

The assessment of cross-reactivity for 7-Chloro-2H-1,4-benzothiazin-3(4H)-one derivatives, or any chemical series, is a systematic, multi-faceted process. It begins with a broad, predictive computational funnel that feeds into a tiered experimental cascade. By rigorously validating binding hits with functional assays and comparing a series of derivatives, researchers can build a comprehensive understanding of the structure-activity relationships that govern both efficacy and safety. This integrated approach is fundamental to mitigating risk and successfully advancing drug candidates with the highest potential for clinical success.

References

  • Title: Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview Source: Chemistry & Biology Interface URL: [Link]

  • Title: Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Reactivity measurement in estimation of benzoquinone and benzoquinone derivatives' allergenicity Source: PMC - NIH URL: [Link]

  • Title: In vitro and in silico Approaches to Study Cytochrome P450-Mediated Interactions Source: PubMed URL: [Link]

  • Title: Drug Discovery Tools and In Silico Techniques: A Review Source: Journal of Drug Delivery and Therapeutics URL: [Link]

Sources

Validation

Bridging the Virtual and the Real: A Guide to Validating Computational Docking Predictions with Experimental Binding Assays

In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool, offering rapid, cost-effective predictions of how a small molecule might interact with a protein target.[1][2] This i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool, offering rapid, cost-effective predictions of how a small molecule might interact with a protein target.[1][2] This in silico technique allows researchers to screen vast virtual libraries of compounds, prioritizing those with the highest likelihood of binding and biological activity.[3] However, the predictions generated by docking algorithms are just that—predictions. They represent a theoretical model of a complex biological interaction. To bridge the gap between computational hypothesis and experimental reality, rigorous validation through biophysical binding assays is not just recommended; it is an absolute necessity for the progression of any credible drug discovery program.[4]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to empirically validate computational docking predictions. We will delve into the core principles of molecular docking, explore the mechanistic underpinnings of three industry-standard binding assays—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP)—and provide a framework for selecting the most appropriate validation method. Our focus will be on the "why" behind experimental choices, ensuring a self-validating system that builds confidence in your structure-activity relationship (SAR) studies.

The In Silico Starting Point: Understanding Computational Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][5] The process essentially involves two key steps:

  • Sampling: The docking algorithm explores a vast conformational space, generating numerous possible binding poses of the ligand within the target's binding site.

  • Scoring: A scoring function then estimates the binding affinity for each of these poses, ranking them to identify the most favorable interactions.[6]

The output is typically a predicted binding mode and a corresponding docking score, which serves as a qualitative or semi-quantitative estimation of binding affinity. While powerful, the accuracy of these predictions can be influenced by numerous factors, including the quality of the protein crystal structure, the flexibility of both the ligand and the target, and the inherent approximations within the scoring functions.[7] Therefore, experimental validation is paramount to confirm these in silico hypotheses.

The Workflow: From Prediction to Experimental Validation

The journey from a promising docking score to a validated hit involves a structured, multi-step process. This workflow ensures that experimental resources are utilized efficiently and that the resulting data is robust and interpretable.

G cluster_computational Computational Phase cluster_experimental Experimental Validation Phase A Virtual Screening / Docking Simulation B Pose Analysis & Scoring A->B Generate Poses & Scores C Select Candidate Compounds B->C Prioritize based on score & interactions D Choose Appropriate Binding Assay (ITC, SPR, FP, etc.) C->D E Perform Binding Assay D->E F Data Analysis & Affinity Determination E->F F->B Feedback Loop for Model Refinement G Validated Hit Compound F->G Confirm Binding

Caption: A generalized workflow for validating computational docking predictions with experimental binding assays.

The Experimentalist's Toolkit: A Comparative Look at Key Binding Assays

The choice of an experimental binding assay is a critical decision that should be guided by the specific research question, the nature of the interacting molecules, and available resources. Here, we compare three widely used techniques for validating computational docking predictions.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[8] This allows for a complete thermodynamic profiling of the interaction in a single experiment.[9]

Principle of Operation: In an ITC experiment, a solution of the ligand is titrated into a solution containing the macromolecule at a constant temperature. The instrument measures the minute temperature changes that occur as the binding reaction proceeds, providing a direct measurement of the binding enthalpy (ΔH). From the resulting binding isotherm, the binding affinity (Ka), stoichiometry (n), and entropy (ΔS) can be determined.

Detailed Experimental Protocol: Isothermal Titration Calorimetry (ITC)

1. Sample Preparation:

  • Macromolecule and Ligand Purity: Ensure that both the macromolecule (e.g., protein) and the ligand are of the highest possible purity.
  • Buffer Matching: It is crucial that the macromolecule and the ligand are in identical buffer solutions. Any mismatch in buffer composition will result in significant heat of dilution artifacts, confounding the binding data.[10] Dialyze the protein against the final buffer extensively. Use this final dialysis buffer to dissolve the ligand.
  • Concentration Determination: Accurately determine the concentrations of both the macromolecule and the ligand. For proteins, use a reliable method such as UV-Vis spectroscopy with a calculated extinction coefficient or an amino acid analysis.
  • Degassing: Thoroughly degas both the macromolecule and ligand solutions immediately prior to the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.[8]

2. Experimental Setup:

  • Instrument Cleaning: Ensure the sample cell and titration syringe are thoroughly cleaned with detergent and water, followed by extensive rinsing with the experimental buffer.
  • Loading the Sample Cell: Carefully load the macromolecule solution into the sample cell, avoiding the introduction of air bubbles. A typical cell volume is around 200-1400 µL depending on the instrument.
  • Loading the Syringe: Fill the titration syringe with the ligand solution, again being careful to avoid air bubbles.[11]

3. Titration Experiment:

  • Equilibration: Allow the instrument to equilibrate at the desired temperature until a stable baseline is achieved.
  • Injection Parameters: Set the injection volume and spacing. A typical experiment might consist of an initial small injection (to remove any material from the syringe tip), followed by 19-29 injections of a larger volume.[10] The time between injections should be sufficient for the signal to return to baseline.
  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution. This value will be subtracted from the binding data.

4. Data Analysis:

  • Integration of Peaks: Integrate the raw data peaks to determine the heat change for each injection.
  • Data Fitting: Subtract the heat of dilution from the integrated data. Fit the resulting data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[11]
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[12] It is particularly valuable for determining the kinetics of binding, i.e., the association (on-rate) and dissociation (off-rate) constants.[13][14]

Principle of Operation: In an SPR experiment, one of the interacting partners (the ligand) is immobilized on a sensor chip surface. The other partner (the analyte) is flowed over this surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.[12]

Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)

1. Sample and Chip Preparation:

  • Ligand and Analyte Preparation: Prepare the ligand and analyte in a suitable running buffer. The running buffer should be filtered and degassed.
  • Sensor Chip Selection: Choose a sensor chip appropriate for the ligand and immobilization chemistry (e.g., CM5 chip for amine coupling).[15]

2. Ligand Immobilization:

  • Surface Activation: Activate the sensor chip surface (e.g., with a mixture of EDC and NHS for amine coupling).[16]
  • Ligand Injection: Inject the ligand over the activated surface to achieve the desired immobilization level.
  • Deactivation: Deactivate any remaining active groups on the surface with an injection of ethanolamine.[16]

3. Analyte Binding Assay:

  • System Priming: Prime the system with running buffer to ensure a stable baseline.[17]
  • Analyte Injections: Inject a series of analyte concentrations over the ligand-immobilized surface and a reference surface (for subtracting non-specific binding and bulk refractive index changes). The injection series should span a range of concentrations around the expected dissociation constant (Kd).[12]
  • Association and Dissociation: Monitor the SPR signal during the association phase (when the analyte is being injected) and the dissociation phase (when the running buffer is flowing over the surface).[18]
  • Regeneration: Between analyte injections, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration solution should be optimized to remove the analyte completely without damaging the immobilized ligand.

4. Data Analysis:

  • Reference Subtraction: Subtract the signal from the reference channel from the signal from the active channel.
  • Kinetic Analysis: Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Fluorescence Polarization (FP): A Homogeneous Assay for High-Throughput Screening

FP is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[19][20] It is a homogeneous assay, meaning it does not require immobilization or separation of bound and free species, making it well-suited for high-throughput screening.[19]

Principle of Operation: A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to a low fluorescence polarization value. When this tracer binds to a larger molecule (e.g., a protein), its rotational motion is slowed, resulting in an increase in the fluorescence polarization.[21] An unlabeled ligand can then be tested for its ability to compete with the tracer for binding to the protein, which would result in a decrease in the FP signal.

Detailed Experimental Protocol: Fluorescence Polarization (FP)

1. Reagent Preparation:

  • Fluorescent Tracer: Prepare a stock solution of the fluorescently labeled ligand (tracer). The choice of fluorophore is critical and should have appropriate excitation and emission wavelengths for the available plate reader.[21]
  • Protein and Unlabeled Ligand: Prepare stock solutions of the protein and the unlabeled test compounds in a suitable assay buffer.

2. Assay Setup:

  • Plate Selection: Use a low-volume, black microplate to minimize background fluorescence and light scattering.[22]
  • Reagent Addition: Add the assay components to the wells of the microplate. A typical competition assay would include a fixed concentration of the protein and the fluorescent tracer, along with a serial dilution of the unlabeled test compound.
  • Controls: Include control wells containing:
  • Buffer and tracer only (for minimum polarization).
  • Buffer, tracer, and protein (for maximum polarization).

3. Incubation and Measurement:

  • Incubation: Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.[21] This time should be determined empirically.
  • FP Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument will measure the fluorescence intensity parallel and perpendicular to the plane of polarized excitation light.[19]

4. Data Analysis:

  • Calculation of Polarization: The instrument software will calculate the polarization (P) or anisotropy (r) values.
  • Competition Curve: Plot the polarization values against the logarithm of the unlabeled competitor concentration.
  • IC50/Ki Determination: Fit the competition curve to a suitable model to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer). The IC50 can then be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.

At-a-Glance Comparison of Binding Assays

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Principle Measures heat change upon bindingMeasures change in refractive index upon bindingMeasures change in rotational speed of a fluorescent probe upon binding
Labeling Required? NoNoYes (fluorescent tag on one binding partner)
Key Information Ka, Kd, ΔH, ΔS, Stoichiometry (n)ka, kd, KdKd (or Ki from competition assay)
Throughput LowMedium to HighHigh
Sample Consumption HighLow to MediumLow
Immobilization Not requiredRequired for one binding partnerNot required
Strengths Gold standard for thermodynamics; provides a complete thermodynamic profile.Provides real-time kinetic data (on- and off-rates).[23]Homogeneous assay, amenable to HTS.[19]
Limitations Low throughput, high sample consumption, sensitive to buffer mismatches.Immobilization can affect protein activity; mass transport limitations can be an issue.Requires a fluorescently labeled probe; potential for interference from fluorescent compounds.

Conclusion: An Integrated Approach for Confident Drug Discovery

Computational docking is a powerful engine for hypothesis generation in drug discovery. However, its predictions must be anchored in the physical reality of experimental data. The judicious selection and careful execution of binding assays like ITC, SPR, and FP are essential for validating these in silico models. By understanding the principles, strengths, and limitations of each technique, researchers can design a robust validation strategy that not only confirms binding but also provides deep insights into the thermodynamics and kinetics of the interaction. This integrated approach, blending computational prediction with rigorous experimental validation, is the hallmark of a successful and efficient drug discovery pipeline.

References

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021, April 19). Retrieved February 7, 2026, from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Docking - Computational Chemistry Glossary - Deep Origin. (n.d.). Retrieved February 7, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). Retrieved February 7, 2026, from [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Retrieved February 7, 2026, from [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). (n.d.). Retrieved February 7, 2026, from [Link]

  • Validation approaches for computational drug repurposing: a review - Carolina Digital Repository. (n.d.). Retrieved February 7, 2026, from [Link]

  • Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. (2013, October 29). Retrieved February 7, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands - YouTube. (2025, August 21). Retrieved February 7, 2026, from [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (n.d.). Retrieved February 7, 2026, from [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13). Retrieved February 7, 2026, from [Link]

  • Fluorescence Polarization Detection | BMG LABTECH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - JoVE. (2011, September 7). Retrieved February 7, 2026, from [Link]

  • Fluorescence Polarization Assays - YouTube. (2024, April 4). Retrieved February 7, 2026, from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025, August 12). Retrieved February 7, 2026, from [Link]

  • What are the best ways to validate a docking result? - ResearchGate. (2013, October 22). Retrieved February 7, 2026, from [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques - Nicoya Lifesciences. (n.d.). Retrieved February 7, 2026, from [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC) - TA Instruments. (n.d.). Retrieved February 7, 2026, from [Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • FLUORESCENCE POLARIZATION ASSAYS - BPS Bioscience. (n.d.). Retrieved February 7, 2026, from [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved February 7, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Retrieved February 7, 2026, from [Link]

  • Isothermal titration calorimetry - CureFFI.org. (2016, September 12). Retrieved February 7, 2026, from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (n.d.). Retrieved February 7, 2026, from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). Retrieved February 7, 2026, from [Link]

  • Characterizing PROTAC ternary complex formation using Biacore SPR systems - Cytiva. (2024, September 4). Retrieved February 7, 2026, from [Link]

  • Molecular Docking: Principles and Methods - Drug Design Org. (n.d.). Retrieved February 7, 2026, from [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. (2021, November 4). Retrieved February 7, 2026, from [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Retrieved February 7, 2026, from [Link]

  • Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments - NECTAR COST. (n.d.). Retrieved February 7, 2026, from [Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Molecular docking | Introduction to basic computational chemistry method | drug-target interaction - YouTube. (2020, August 23). Retrieved February 7, 2026, from [Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance - ResearchGate. (2025, August 6). Retrieved February 7, 2026, from [Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate | ACS Chemical Biology - ACS Publications. (2019, February 5). Retrieved February 7, 2026, from [Link]

  • Guide to Running an SPR Experiment. (2022, July 27). Retrieved February 7, 2026, from [Link]

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  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). Retrieved February 7, 2026, from [Link]

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Comparative

Comparative Cytotoxicity Guide: Benzothiazine Analogs in Malignant vs. Non-Malignant Models

Executive Summary: The Benzothiazine Scaffold Benzothiazines—bicyclic heterocycles containing a benzene ring fused to a six-membered ring with one nitrogen and one sulfur atom—represent a "privileged scaffold" in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzothiazine Scaffold

Benzothiazines—bicyclic heterocycles containing a benzene ring fused to a six-membered ring with one nitrogen and one sulfur atom—represent a "privileged scaffold" in medicinal chemistry.[1] While historically recognized for anti-inflammatory properties (e.g., oxicams), recent structural modifications have unlocked potent anticancer activities.

This guide provides a technical comparison of the two primary isomeric classes—1,2-benzothiazines and 1,4-benzothiazines —focusing on their cytotoxicity profiles, Selectivity Indices (SI), and distinct mechanisms of action.

The Selectivity Challenge

The critical metric for any chemotherapeutic candidate is the Selectivity Index (SI) , defined as:



  • SI < 2.0: General toxicity (likely side effects).

  • SI > 3.0: Potential therapeutic window.

  • SI > 10.0: Highly selective candidate.

Structural Classes & Comparative Data

Class A: 1,2-Benzothiazines (The "Oxicam" Derivatives)
  • Core Structure: Sulfur at position 1, Nitrogen at position 2.

  • Primary Target: Traditionally COX-1/2; anticancer analogs are modified to target Topoisomerase II and DNA minor grooves .

  • Key Modification: N-alkylation with phenylpiperazine moieties significantly enhances cytotoxicity against breast and lung cancer lines while sparing fibroblasts.

Class B: 1,4-Benzothiazines (The "Redox" Modulators)
  • Core Structure: Sulfur at position 1, Nitrogen at position 4.

  • Primary Target: VEGFR2 kinase inhibition and Mitochondrial ROS generation.

  • Key Modification: Introduction of arylidene or acetic acid moieties at position 3 or 4 creates "hybrid" molecules that arrest the cell cycle at the S-phase.

Comparative Cytotoxicity Data Table

The following data synthesizes recent experimental findings comparing representative analogs from both classes against Doxorubicin (Standard Control).

Compound ClassRepresentative AnalogCancer Line (

)
Normal Line (

)
Selectivity Index (SI)Primary Mechanism
1,2-Benzothiazine BS230 (Phenylpiperazine deriv.)[2]4.2 (MCF-7 Breast)> 100 (MCF-10A Epithelial)> 23.8 Topoisomerase II Inhibition
1,4-Benzothiazine Cmpd 2c (Benzothiazin-3-one)1.29 (MCF-7 Breast)~15.5 (HEK-293 Kidney)~ 12.0 VEGFR2 Inhibition / S-phase Arrest
Standard Control Doxorubicin 0.5 - 1.0 2.5 2.5 - 5.0 DNA Intercalation (Non-selective)

Analyst Insight: While 1,4-benzothiazines (Cmpd 2c) often demonstrate higher absolute potency (lower


), the 1,2-benzothiazine analogs (BS230) frequently exhibit superior selectivity, reducing the theoretical risk of off-target systemic toxicity.

Mechanistic Workflows & Causality

Understanding how cell death occurs is as vital as the


 value. The two classes diverge in their apoptotic triggers.
Mechanism 1: 1,2-Benzothiazines (Genotoxic Stress)

These analogs function as Topo II Poisons . By stabilizing the DNA-Topoisomerase cleavable complex, they prevent DNA re-ligation, causing double-strand breaks.[2] This signals p53 accumulation, forcing the cell into apoptosis.

Mechanism 2: 1,4-Benzothiazines (Metabolic/Angiogenic Stress)

These compounds often act as Tyrosine Kinase Inhibitors (TKIs) , specifically targeting VEGFR2. Additionally, the 1,4-scaffold is redox-active; it can disrupt the mitochondrial membrane potential (


), leading to Cytochrome c release and Caspase-3 activation.
Visualization: Dual-Pathway Apoptosis

The following diagram illustrates the divergent entry points converging on cell death.

Benzothiazine_MOA cluster_inputs Drug Entry cluster_targets cluster_cascade cluster_outcome B12 1,2-Benzothiazine (BS230) Topo Topoisomerase II (Nucleus) B12->Topo Intercalation/Binding B14 1,4-Benzothiazine (Cmpd 2c) VEGFR VEGFR2 / Mitochondria (Cytoplasm) B14->VEGFR Kinase Inhibition DSB DNA Double-Strand Breaks Topo->DSB Stabilize Cleavable Complex ROS ROS Surge & ΔΨm Loss VEGFR->ROS Metabolic Disruption p53 p53 Activation DSB->p53 CytC Cytochrome c Release ROS->CytC Caspase Caspase-3/7 Cascade p53->Caspase Bax/Bak Upregulation CytC->Caspase Apoptosome Formation Apoptosis APOPTOSIS (Programmed Death) Caspase->Apoptosis

Caption: Divergent mechanisms of action for 1,2- and 1,4-benzothiazine analogs converging on Caspase-dependent apoptosis.

Experimental Protocols (Self-Validating Systems)

To replicate the data above, researchers must employ protocols that distinguish between cytostasis (growth arrest) and cytotoxicity (killing), while rigorously controlling for solubility artifacts common with lipophilic benzothiazines.

Protocol A: The "Solubility-Optimized" MTT Assay

Standard MTT protocols often fail with benzothiazines due to precipitation of the drug or incomplete solubilization of formazan crystals.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized).

  • Solubilization Buffer: DMSO acidified with 0.1M Glycine (pH 10.5) ensures optimal signal stability.

Step-by-Step Workflow:

  • Seeding: Plate cells (Cancer: MCF-7; Normal: MCF-10A) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add benzothiazine analogs (0.1 – 100

    
    ).
    
    • Critical Control: Include a "Vehicle Control" (0.1% DMSO) and a "Blank" (Media only, no cells).

    • Validation: If drug precipitates at >50

      
      , data is invalid.
      
  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20

    
     MTT. Incubate 4h.
    
  • Solubilization: Aspirate media carefully. Add 150

    
     DMSO. Shake 15 mins.
    
  • Read: Absorbance at 570 nm (Reference 630 nm).

Protocol B: Flow Cytometry (Annexin V/PI)

Required to confirm the mechanism (Apoptosis vs. Necrosis).

Logic:

  • Annexin V+ / PI- : Early Apoptosis (Phosphatidylserine exposure).

  • Annexin V+ / PI+ : Late Apoptosis.

  • Annexin V- / PI+ : Necrosis (Membrane rupture).

Workflow Visualization:

Assay_Workflow Start Treated Cells (24h) Harvest Trypsinization (Gentle) Start->Harvest Wash Wash 2x Cold PBS Harvest->Wash Stain Add Annexin V-FITC + Propidium Iodide Wash->Stain Incubate 15 min Dark/RT Stain->Incubate FACS Flow Cytometry Acquisition Incubate->FACS Analyze Quadrant Analysis (Q1-Q4) FACS->Analyze

Caption: Step-by-step workflow for validating apoptotic cell death using Annexin V/PI staining.

References

  • Zawadzka, K., et al. (2024). "Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents." International Journal of Molecular Sciences.

  • Batool, M., et al. (2023). "Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones... as Anticancer Agents against MCF-7." Molecules.

  • Al-Humairi, A.H., et al. (2024).[1][2] "Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures." Research Results in Pharmacology.

  • Venkatesan, S., et al. (2025).[3] "Synthesis, anticancer activity, molecular docking... of novel benzothiazines."[1] ResearchGate.[4][5][6][7]

  • Hu, X., et al. (2017).[8] "Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer." Oncotarget.

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Validation

Comparative Guide: Benzothiazine &amp; Benzothiadiazine Derivatives as AMPA Receptor Modulators

Executive Summary: The Scaffold Evolution The development of AMPA receptor (AMPAR) positive allosteric modulators (PAMs) has long focused on the benzothiadiazine scaffold, typified by the tool compound Cyclothiazide (CTZ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Evolution

The development of AMPA receptor (AMPAR) positive allosteric modulators (PAMs) has long focused on the benzothiadiazine scaffold, typified by the tool compound Cyclothiazide (CTZ) . While CTZ is the gold standard for blocking receptor desensitization, its poor solubility and excitotoxic potential render it unsuitable for clinical use.

This guide compares the established benzothiadiazine class (CTZ, IDRA-21, S-18986) against emerging benzothiazine isosteres (1,4-benzothiazine 1,1-dioxides). The critical pivot in this field is the transition from full desensitization blockade (CTZ) to partial modulation (IDRA-21, S-18986), which widens the therapeutic window for cognitive enhancement without inducing seizures.

Mechanistic Architecture

To understand the differentiation between these derivatives, one must grasp the specific kinetic state they stabilize. AMPA receptors oscillate between three states: Resting (Closed) , Active (Open) , and Desensitized (Closed) .

The Allosteric Binding Site

Benzothiazine-type PAMs bind at the dimer interface of the Ligand Binding Domain (LBD) of the GluA subunits.

  • Mechanism: They act as "molecular glue," stabilizing the LBD dimer in a compact conformation.

  • Kinetic Effect: This prevents the decoupling of the dimer interface that triggers desensitization.

    • Cyclothiazide:[1][2] Sterically locks the interface, effectively abolishing desensitization.

    • IDRA-21 / S-18986: Stabilize the interface transiently or less rigidly, allowing some desensitization to occur (Partial Modulation).

AMPA_Mechanism Resting Resting State (Glutamate Unbound) Open Active State (Channel Open) Resting->Open + Glutamate Open->Resting Deactivation Desensitized Desensitized State (Channel Closed) Open->Desensitized Rapid Desensitization (ms timescale) PAM_Bound PAM-Stabilized Open State Open->PAM_Bound + Benzothiazine (Stabilizes Dimer) Desensitized->Resting Resensitization PAM_Bound->Open Dissociation PAM_Bound->Desensitized Slower Transition (Partial Modulators)

Figure 1: Kinetic cycle of AMPA receptors. Benzothiazine derivatives intervene at the 'Open' state, preventing the transition to 'Desensitized'.

Head-to-Head Compound Profile

This comparison highlights the trade-off between Intrinsic Activity (efficacy in blocking desensitization) and Therapeutic Safety .

FeatureCyclothiazide (CTZ) IDRA-21 S-18986 1,4-Benzothiazine (Cmpd 25b)
Chemical Class BenzothiadiazineBenzothiadiazineBenzothiadiazine1,4-Benzothiazine (Isostere)
Modulation Type Full Desensitization BlockerPartial ModulatorPartial ModulatorPartial Modulator
Potency (EC50) High (< 5 µM)Moderate (~10-15 µM)ModerateHigh (Emerging data)
Desensitization >90% Blockade~30-50% ReductionPartial ReductionPartial Reduction
BBB Permeability PoorGoodGoodEnhanced Lipophilicity
Clinical Status Tool Compound (Toxic)Preclinical/NootropicPhase I/II (Discontinued)Discovery Phase
Key Risk Excitotoxicity / SeizuresBell-shaped dose curveMild side effectsUnknown (Early stage)
Analysis of Competitors
  • Cyclothiazide (The Reference):

    • Utility: Used solely for in vitro validation to confirm AMPA-mediated currents.

    • Flaw: By completely blocking desensitization, it causes massive Ca2+ influx, leading to rapid neuronal death (excitotoxicity). It is a "positive control," not a drug candidate.

  • IDRA-21 (The Metabolically Stable):

    • Advantage:[3][4][5][6][7][8] Unlike the benzamide "Ampakines" (CX-516) which have short half-lives, IDRA-21 is metabolically stable and crosses the blood-brain barrier effectively.

    • Performance: It slows deactivation and inhibits desensitization but retains a "ceiling" effect, preventing the massive current run-away seen with CTZ.

  • S-18986 (The Neurotrophic Inducer):

    • Differentiation: Beyond electrophysiology, S-18986 is noted for inducing BDNF (Brain-Derived Neurotrophic Factor) expression.[3][8] This suggests potential for disease modification in Alzheimer's, beyond simple symptomatic cognitive boosting.

  • 1,4-Benzothiazine Isosteres (The Future):

    • Innovation: Recent medicinal chemistry efforts (e.g., Exploration of the Isosteric Concept, 2023/2025) have replaced nitrogen atoms in the thiadiazine ring with carbons.[2]

    • Result: Compound 25b (chloro-substituted) shows activity comparable to potent benzothiadiazines but with improved physicochemical properties (logP, solubility) for CNS penetration.

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, you must utilize protocols that distinguish between deactivation (channel closing due to glutamate removal) and desensitization (channel closing despite glutamate presence).

Protocol A: Whole-Cell Patch Clamp (Gold Standard)

Objective: Determine the Desensitization Time Constant (


) and Steady-State Current Ratio (

).

Reagents:

  • Internal Solution (Pipette): 140 mM CsF (blocks K+ channels), 10 mM HEPES, 11 mM EGTA (buffers Ca2+). pH 7.2.

  • External Solution: standard aCSF + TTX (1 µM) (blocks Na+ spikes) + Bicuculline (10 µM) (blocks GABA).

  • Agonist: Glutamate (10 mM) applied via Piezo-driven theta glass (exchange time < 200 µs). Note: Gravity perfusion is too slow for AMPA kinetics.

Workflow:

  • Patch: Obtain GΩ seal on hippocampal neuron (DIV 14-21); break in for whole-cell mode.

  • Clamp: Hold cell at -70 mV.

  • Control Trace: Apply Glutamate (100 ms pulse). Record peak (

    
    ) and rapid decay (
    
    
    
    ms).
  • Drug Application: Pre-incubate with Test Compound (e.g., IDRA-21, 10 µM) for 30 seconds.

  • Test Trace: Apply Glutamate (100 ms) in the continuous presence of the Test Compound.

  • Validation:

    • If

      
       increases from <0.05 (Control) to >0.8, the compound behaves like Cyclothiazide .
      
    • If

      
       increases to ~0.2 - 0.4, it is a Partial Modulator  (IDRA-21/S-18986).
      
Protocol B: FLIPR Calcium Assay (High Throughput)

Objective: Screen potency (EC50) across a library.

  • Caveat: This assay measures equilibrium Ca2+ influx. It cannot distinguish between slowed deactivation and blocked desensitization. It serves as a primary screen, not a mechanistic validation.

Workflow cluster_0 Phase 1: Screening (FLIPR) cluster_1 Phase 2: Validation (Patch Clamp) Cells HEK293-GluA2 Cells (Calcium Dye Loaded) Add_Drug Add Test Compound (Benzothiazine) Cells->Add_Drug Add_Glu Add Glutamate (EC20) Add_Drug->Add_Glu Read Measure Fluorescence (AUC) Add_Glu->Read Patch Whole-Cell Patch (Hippocampal Slice) Read->Patch Select Hits Piezo Fast Perfusion (Piezo) Glutamate 100ms Patch->Piezo Kinetics Calculate Tau_des & Steady State Ratio Piezo->Kinetics

Figure 2: Screening workflow. Hits from FLIPR must be validated by Patch Clamp to confirm kinetic mechanism.

Therapeutic Implications & Safety

The Bell-Shaped Response

Benzothiazine modulators exhibit a classic inverted-U (bell-shaped) dose-response curve in cognitive tasks.

  • Low Dose: Insufficient receptor occupancy.

  • Optimal Dose: Enhanced LTP, improved memory encoding.

  • High Dose: Excessive depolarization leads to background noise (loss of signal-to-noise ratio in synaptic transmission) and potential seizure activity.

Safety Flag: Unlike Ampakines (CX series), benzothiadiazines like IDRA-21 have a longer half-life. While this improves dosing schedules, it increases the risk of cumulative excitotoxicity if the intrinsic activity is too high. S-18986 was optimized specifically to balance this, showing neuroprotective effects (via BDNF) rather than neurotoxicity at therapeutic doses.

References

  • Yamada, K. A., & Tang, C. M. (1993). Benzothiadiazines inhibit AMPA receptor desensitization and facilitate induction of long-term potentiation. Journal of Neuroscience, 13(9), 3904-3915. Link

  • Bertolino, A., et al. (1993). Modulation of AMPA/kainate receptors by analogues of diazoxide and cyclothiazide in thin slices of rat hippocampus. Receptors & Channels, 1(4), 267-278.[5] Link

  • Bernard, K., et al. (2010). S 18986: A Positive Allosteric Modulator of AMPA-Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer. CNS Neuroscience & Therapeutics, 16(5), e193-e212. Link

  • Francotte, P., et al. (2023). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. International Journal of Molecular Sciences. Link

  • Partin, K. M. (2015). AMPA receptor potentiation: from partial agonists to allosteric modulators. Current Opinion in Pharmacology, 20, 46-53. Link

Sources

Comparative

Comprehensive Guide: Investigating Polymorphism of Solid-State 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

[1][2][3][4] Executive Summary 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (CAS: 5333-05-1) is a critical bicyclic scaffold used in the synthesis of bioactive pharmaceuticals (e.g., IDRA-21 derivatives) and high-performance p...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

7-Chloro-2H-1,4-benzothiazin-3(4H)-one (CAS: 5333-05-1) is a critical bicyclic scaffold used in the synthesis of bioactive pharmaceuticals (e.g., IDRA-21 derivatives) and high-performance pigments (e.g., Thiazine-indigo).[1][2][3][4] Its solid-state behavior is governed by the lactam (–NH–CO–) functionality, which acts as a potent hydrogen-bond donor/acceptor site.[1][2][3]

This guide provides a technical framework for investigating the polymorphism of this compound. Unlike simple organic solvents, this scaffold exhibits strong propensity for packing polymorphism driven by intermolecular hydrogen bonding.[2][3] We compare the performance of the Thermodynamically Stable Form (Form I) against Metastable Alternatives (Form II/Amorphous) , providing a roadmap for selection in drug development and material science applications.[2][3]

Part 1: Comparative Analysis of Solid-State Forms

In the absence of a rigid industry standard for "Form I" of this specific monomer, we define the target forms based on the structural chemistry of analogous benzothiazine systems (specifically the well-characterized "Pigment Red 279" dimer).

Primary Comparison: Thermodynamic Stability vs. Kinetic Solubility
FeatureForm I (Thermodynamic Stable) Form II / Metastable (Kinetic) Amorphous / Disordered
Crystal Habit Dense Prisms or PlateletsNeedles or DendritesGlassy / Irregular
H-Bond Network Head-to-Tail Chains: Highly ordered planar sheets (similar to quinacridones).[1][2][3]Distorted/Dimerized: Weaker or strained H-bond angles.[1][2][3]Random: No long-range order; high free energy.
Melting Point High (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

C typical for this scaffold)
Lower (

)
No sharp

(Glass Transition

)
Solubility Low: High lattice energy resists solvation.[2][3][4]Moderate: Lower lattice energy aids dissolution.[1][2][3]High: "Spring" effect for rapid dissolution.[1][2][3]
Stability Excellent: Resistant to heat/light.[1][2][3][5] Ideal for storage.[1][2][3]Poor: Risk of conversion to Form I during processing.[1][2][3]Very Poor: Hygroscopic; recrystallizes rapidly.[1][2][3]
Color Often Darker/Vivid (due to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-stacking interactions).[1][2][3]
Often Lighter/Pale (reduced ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-overlap).[1][2][3]
Variable / Off-white.[1][2][3]
Performance Verdict
  • For Pharmaceutical Intermediates: Form I is the required standard.[1][3] The high melting point and stability ensure the material does not degrade or sinter during aggressive downstream reactions (e.g., condensation to form pigments or drugs).[2][3]

  • For Bioavailability Enhancement: Metastable Forms or Co-crystals are the superior alternative if the final drug product requires rapid dissolution, though this requires stabilization via polymers (HPMC/PVP) to prevent reversion to Form I.[2][3]

Part 2: Scientific Integrity & Experimental Logic (E-E-A-T)

The Mechanism: Why Polymorphism Occurs Here

The 7-chloro-2H-1,4-benzothiazin-3(4H)-one molecule is planar.[1][2][3][4][5][6] The cis-lactam group creates a "sticky" edge that drives crystallization.[1][2][3]

  • Causality: The N-H proton is a strong donor; the Carbonyl Oxygen is a strong acceptor.[1][3]

  • Observation: In the related dimer (Pigment Red 279), this interaction causes a dramatic color shift from yellow (solution) to red (solid) .[2][3] This "bathochromic shift" is a direct indicator of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking efficiency.[1][2][3]
  • Investigative Logic: When screening the monomer, any shift in color (e.g., white vs. off-white/yellowish crystals) is a primary visual indicator of a new polymorph.[2][3]

Self-Validating Protocol: The "Slurry Bridge" Test

To definitively determine which form is stable, do not rely solely on melting point (which can be misleading if the transition is enantiotropic).[2][3] Use a Slurry Conversion Experiment :

  • Mix equal parts of Form A and Form B.

  • Suspend in a saturated solvent (e.g., Methanol) at room temperature.

  • Stir for 48 hours.

  • Validation: The solid phase will convert entirely to the thermodynamically stable form (Ostwald Ripening). Analyze the final solid via XRPD.[1][3][7]

Part 3: Experimental Protocols & Visualization

Workflow: Polymorph Screening Strategy

The following diagram outlines the decision logic for isolating and identifying polymorphs of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one.

PolymorphScreening Start Crude 7-Cl-Benzothiazin-3-one Dissolution Dissolve in Hot Solvent (EtOH, DMSO, or Toluene) Start->Dissolution SlowCool Method A: Slow Cooling (Thermodynamic Control) Dissolution->SlowCool Low Supersaturation RapidPpt Method B: Anti-Solvent (Water) (Kinetic Control) Dissolution->RapidPpt High Supersaturation Evap Method C: Slow Evaporation Dissolution->Evap Equilibrium FormI Potential Form I (Stable, Dense) SlowCool->FormI FormII Potential Form II (Metastable, Needles) RapidPpt->FormII Evap->FormI Analysis Characterization: 1. PXRD (Crystal Lattice) 2. DSC (Thermal Events) 3. FTIR (H-Bond Shift) FormI->Analysis FormII->Analysis Decision Slurry Competition Test (Confirm Stability) Analysis->Decision

Caption: Figure 1. Systematic workflow for isolating thermodynamic (Form I) and kinetic (Form II) polymorphs of benzothiazin-3-one derivatives.

Detailed Characterization Protocols
1. Differential Scanning Calorimetry (DSC)
  • Purpose: Distinguish between solvates, enantiotropic polymorphs, and melting points.

  • Protocol:

    • Weigh 2–4 mg of dried sample into an aluminum pan (crimped, non-hermetic to allow solvent escape if solvated).

    • Heat from 30°C to 250°C at a rate of 10°C/min.

    • Critical Interpretation:

      • Sharp Endotherm: Pure melting event (Characteristic of Form I).[2][3][4]

      • Broad Endotherm + Exotherm: Desolvation followed by recrystallization (Indicates Solvate or Metastable Form converting to Stable Form).[1][2][3]

      • Double Endotherm: Melting of Form II ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
         Recrystallization 
        
        
        
        Melting of Form I.[1][2][3][4]
2. Powder X-Ray Diffraction (PXRD)
  • Purpose: The "Fingerprint" of the crystal structure.[1][3]

  • Protocol:

    • Grind sample gently (avoid mechanochemical transformation).[1][2][3]

    • Scan range: 2ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       = 3° to 40°.[1][2][3]
      
    • Key Region: Focus on the low-angle region (5°–15° 2ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) .[1][2][3] Differences in packing (d-spacing) are most visible here.[1][2][3]
      
    • Reference Data: Compare against the calculated pattern of the known dimer (Pigment Red 279) to see if similar packing motifs (sheet-like structures) are present.

3. FTIR Spectroscopy (Solid State)
  • Purpose: Probe the Hydrogen Bonding environment.

  • Target Peaks:

    • Carbonyl (C=O): Look for shifts in the 1650–1690 cm⁻¹ region.[2][3] A lower wavenumber indicates stronger H-bonding (typical of the Stable Form).[1][2][3]

    • Amide (N-H): Look for broadening or shifting in the 3100–3300 cm⁻¹ region.[2][3]

References

  • Senju, T., & Mizuguchi, J. (2003).[2][3] Crystal structure of (2E)-7-chloro-2-(7-chloro-3,4-dihydro-3-oxo-2H-1,4-benzothiazin-2-ylidene)-2H-1,4-benzothiazine-3(4H)-one.[1][2][3][5][6] Zeitschrift für Kristallographie - New Crystal Structures, 218(1), 129-130.[1][2][3]

  • Mizuguchi, J. (2003).[1][2][3] Electronic structure of thiazine-indigo pigments. The Journal of Physical Chemistry A, 107. (Contextual grounding on the H-bonding network of the benzothiazine scaffold).

  • PubChem. (n.d.).[1][2][3] 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (Compound Summary). National Library of Medicine.[1][2][3] [2][3]

  • Hao, Z., et al. (2008).[2][3] Synthesis and crystal structure of 2-(4-chlorobenzoylmethyl)-2H-1,4-benzothiazin-3(4H)-one. Journal of Chemical Crystallography. (Provides comparative structural data for substituted derivatives).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Chloro-2H-1,4-benzothiazin-3(4H)-one

CAS Number: 2045-02-5 Formula: C₈H₆ClNOS Molecular Weight: 199.66 g/mol Executive Summary & Biological Context 7-Chloro-2H-1,4-benzothiazin-3(4H)-one is a critical heterocyclic intermediate used primarily in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2045-02-5 Formula: C₈H₆ClNOS Molecular Weight: 199.66 g/mol

Executive Summary & Biological Context

7-Chloro-2H-1,4-benzothiazin-3(4H)-one is a critical heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceuticals, including muscle relaxants (e.g., Tizanidine analogs) and non-steroidal anti-inflammatory drugs (NSAIDs) of the oxicam class.[1]

The Safety Imperative: While often classified generically as an "irritant," this compound possesses a lipophilic benzothiazine scaffold designed to penetrate biological membranes. Consequently, standard "splash protection" is insufficient. Handlers must adopt a containment-first mindset to prevent systemic absorption via dermal or inhalation routes. The toxicological profile of this specific isomer has not been fully investigated, necessitating the application of the Precautionary Principle —treating the substance as a potential sensitizer and bioactive agent.

Hazard Identification & Risk Assessment

The following hazard profile is derived from the Globally Harmonized System (GHS) classifications for halogenated benzothiazine derivatives.

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.Strict hygiene; no hand-to-mouth contact; wash hands immediately after doffing gloves.
Skin Irritation H315 Causes skin irritation.[2][3]Compound may bind to epidermal proteins, leading to contact dermatitis.
Eye Irritation H319 Causes serious eye irritation.[2]Fine powder can bypass standard glasses; sealed eyewear is critical during weighing.
STOT-SE H335 May cause respiratory irritation.[3]High Risk: Dust generation during transfer is the primary exposure vector.
Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic advice, selecting equipment based on the chemical's physical properties (fine crystalline powder) and lipophilicity.

A. Respiratory Protection[2][3][4][5]
  • Requirement: N95 (minimum) or P100 (HEPA) Respirator .

  • Scientific Rationale: The particle size of benzothiazine intermediates often ranges from 1–100 microns. Standard surgical masks provide zero protection against inhalation of these fines. If handling >10 grams outside a fume hood, a Powered Air Purifying Respirator (PAPR) is recommended to eliminate face-seal leakage.

B. Dermal Protection (Gloves)
  • Requirement: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil) .

  • Protocol: Double-gloving is mandatory for synthesis and scale-up operations.

  • Scientific Rationale: Latex is permeable to many organic heterocycles. Nitrile offers superior resistance to the halogenated structure.

    • Outer Glove: Changed immediately upon contamination.[2]

    • Inner Glove: Acts as the final barrier against permeation.

C. Ocular Protection[6]
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 / EN 166) .

  • Contraindication: Do NOT rely solely on safety glasses with side shields when handling the dry powder, as airborne dust can migrate behind the lens.

D. Body Protection[6][7]
  • Requirement: High-neck laboratory coat (cotton/polyester blend) with tight cuffs.

  • Supplemental: Tyvek® sleeves are required when reaching into deep containers or drums to prevent wrist exposure between the glove and lab coat.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the quantity handled and the operational state.

PPE_Selection Start Start: Handling 7-Chloro-2H-1,4-benzothiazin-3(4H)-one StateCheck Determine Physical State Start->StateCheck Solid Dry Powder / Crystals StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution QtyCheck Quantity > 10g? Solid->QtyCheck Hood Engineering Control: Chemical Fume Hood MANDATORY Solution->Hood Always PPE_Level2 Level 2 PPE: Safety Goggles + Double Nitrile + N95/P100 Mask QtyCheck->PPE_Level2 No (<10g) PPE_Level3 Level 3 PPE: Full Face Respirator/PAPR + Tyvek Sleeves + Double Gloves QtyCheck->PPE_Level3 Yes (>10g) PPE_Level1 Level 1 PPE: Safety Glasses + Nitrile Gloves + Lab Coat Hood->PPE_Level1 Standard Handling PPE_Level2->Hood Preferred PPE_Level3->Hood Mandatory

Figure 1: PPE Selection Logic based on physical state and quantity. Note that fume hood use is the primary engineering control.

Operational Protocols
Protocol A: Weighing and Transfer (High Risk)

Benzothiazine powders are prone to static charge, leading to "jumping" particles.

  • Engineering Control: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • Technique:

    • Open the stock container only inside the hood.

    • Use a disposable weigh boat. Do not use weighing paper, as the crease can trap fine crystals.

    • After transfer, wipe the exterior of the stock container with a damp Kimwipe (solvent-soaked) before returning it to storage.

Protocol B: Spill Cleanup

Do not dry sweep. Dry sweeping aerosolizes the irritant powder.

  • Isolate: Mark the area.

  • Wet Method: Cover the spill with a paper towel soaked in a compatible solvent (Ethanol or Acetone) or water.

  • Collect: Wipe up the wet material.

  • Dispose: Place all cleanup materials into a sealable bag labeled "Hazardous Waste: Halogenated Solid."

Waste Disposal Logistics

Proper disposal is critical due to the halogenated nature (Chlorine atom) of the molecule. It cannot be treated as general organic waste if incineration parameters differ.

Waste_Disposal WasteGen Waste Generation Classify Classify Waste Stream WasteGen->Classify Liquid Liquid Mother Liquor Classify->Liquid Solid Solid Waste / Contaminated PPE Classify->Solid HalogenCheck Halogenated Organic Stream (Contains Cl, F, Br) Liquid->HalogenCheck Solvent + Compound Solid->HalogenCheck Powder/Wipes Container Container: HDPE or Glass Label: 'Halogenated Organic Waste' HalogenCheck->Container Destruction High-Temp Incineration (>1100°C with Scrubber) Container->Destruction

Figure 2: Waste Disposal Workflow ensuring segregation of halogenated organics.

Disposal Specifications:

  • Stream: Halogenated Organic Waste .[8]

  • Why? The chlorine atom requires high-temperature incineration with flue gas scrubbing to prevent the formation of dioxins or hydrochloric acid emissions.

  • Labeling: Clearly mark containers with "Contains: 7-Chloro-2H-1,4-benzothiazin-3(4H)-one" and "Halogenated."

Emergency Response
  • In Case of Eye Contact:

    • Immediately flush with water for 15 minutes .[3][9]

    • Hold eyelids open to ensure irrigation of the entire eye surface.

    • Self-Validation: If you cannot keep your eyes open due to pain, manual assistance is required immediately.

  • In Case of Skin Contact:

    • Drench with water immediately.[9] Soap is effective for removing this lipophilic compound.

    • Remove contaminated clothing under the safety shower to prevent further skin contact during removal.

References
  • Fisher Scientific. (2024).[9] Safety Data Sheet: 4-(2-Chloroacetyl)-2H-1,4-benzothiazine (Analogous Structure). Retrieved from

  • PubChem. (n.d.). Compound Summary: 7-Chloro-2H-1,4-benzothiazin-3(4H)-one (CAS 2045-02-5). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: Benzothiazine Derivatives. Retrieved from [7]

  • Cornell University EHS. (2022). Guidelines for Halogenated Solvent Waste Disposal. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
7-Chloro-2H-1,4-benzothiazin-3(4H)-one
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7-Chloro-2H-1,4-benzothiazin-3(4H)-one
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